molecular formula C6H12O2 B147345 2-Methylvaleric acid CAS No. 97-61-0

2-Methylvaleric acid

Cat. No.: B147345
CAS No.: 97-61-0
M. Wt: 116.16 g/mol
InChI Key: OVBFMEVBMNZIBR-UHFFFAOYSA-N
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Description

2-methylvaleric acid is a methyl-branched fatty acid that is pentanoic acid which carries a methyl group at position 2. It has a role as a flavouring agent, a plant metabolite and a fragrance. It is a branched-chain saturated fatty acid, a methyl-branched fatty acid, a monocarboxylic acid and a short-chain fatty acid. It is a conjugate acid of a 2-methylvalerate.
This compound has been reported in Pelargonium graveolens with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylpentanoic acid
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InChI

InChI=1S/C6H12O2/c1-3-4-5(2)6(7)8/h5H,3-4H2,1-2H3,(H,7,8)
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InChI Key

OVBFMEVBMNZIBR-UHFFFAOYSA-N
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Canonical SMILES

CCCC(C)C(=O)O
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Molecular Formula

C6H12O2
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DSSTOX Substance ID

DTXSID9021633
Record name 2-Methylpentanoic acid
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Molecular Weight

116.16 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS], colourless to pale yellow liquid with a caramel, pungent odour
Record name 2-Methylvaleric acid
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

1 ml in 1 ml 95% alcohol (in ethanol)
Record name 2-Methylvaleric acid
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Density

0.919-0.922
Record name 2-Methylvaleric acid
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Vapor Pressure

0.44 [mmHg]
Record name 2-Methylvaleric acid
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CAS No.

97-61-0, 27936-41-0, 22160-39-0
Record name 2-Methylvaleric acid
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Record name 2-METHYLPENTANOIC ACID
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Foundational & Exploratory

An In-depth Technical Guide to 2-Methylvaleric Acid: Chemical Properties, Experimental Protocols, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Methylvaleric acid. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the characteristics and potential applications of this branched-chain short-chain fatty acid. This document details experimental methodologies for its synthesis and analysis, presents its spectral data, and explores its biological significance, particularly its role as a signaling molecule interacting with G protein-coupled receptors and histone deacetylases. All quantitative data is summarized in structured tables for ease of reference, and key experimental workflows and signaling pathways are visualized using diagrams.

Introduction

This compound, also known as 2-methylpentanoic acid, is a branched-chain saturated fatty acid.[1] It is a colorless liquid with a pungent, acrid odor.[2] In recent years, as a member of the short-chain fatty acid (SCFA) family produced by gut microbiota, this compound has garnered interest for its potential role in host metabolism and cellular signaling.[3][4] This guide serves as a technical resource, consolidating the available information on its chemical properties, providing detailed experimental protocols, and illustrating its known biological interactions.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. These properties are crucial for its handling, application in synthesis, and for understanding its behavior in biological systems.

Table 1: General and Physical Properties of this compound
PropertyValueSource(s)
IUPAC Name 2-Methylpentanoic acid[1]
Synonyms This compound, α-Methylvaleric acid, Methylpropylacetic acid[1]
CAS Number 97-61-0[1]
Molecular Formula C₆H₁₂O₂[1]
Molecular Weight 116.16 g/mol [1]
Appearance Colorless liquid[1]
Odor Pungent, acrid[2]
Density 0.931 g/mL at 25 °C[5]
Boiling Point 196-197 °C[5]
Melting Point -85 °C[6]
Flash Point 93 °C (closed cup)[5]
Solubility in Water 13 g/L[2][7]
Solubility in Organic Solvents Soluble in ethanol and ether[8]
pKa ~4.78[9]
Refractive Index (n20/D) 1.414[5]

Spectral Data

Spectroscopic data is essential for the identification and structural elucidation of this compound.

Table 2: Summary of Spectral Data for this compound
Spectroscopy TypeKey Features and Observations
¹H NMR Data available, shows characteristic peaks for the alkyl chain and the carboxylic acid proton.
¹³C NMR Data available, indicates the presence of six distinct carbon environments.
Infrared (IR) Shows a strong, broad absorption for the O-H stretch of the carboxylic acid, and a sharp, strong absorption for the C=O stretch.
Mass Spectrometry (MS) The mass spectrum exhibits a molecular ion peak and characteristic fragmentation patterns for a carboxylic acid.

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound, adapted from established chemical procedures.

Synthesis of this compound

A common method for the synthesis of this compound is the oxidation of 2-methyl-1-pentanol.

Experimental Workflow for Synthesis

G reagents 2-Methyl-1-pentanol Potassium Permanganate Sulfuric Acid Water reaction Reaction Setup: - Add 2-methyl-1-pentanol to a flask. - Slowly add aqueous potassium permanganate solution with cooling and stirring. - Acidify with sulfuric acid. reagents->reaction workup Work-up: - Decolorize excess permanganate. - Separate the organic layer. - Extract the aqueous layer with ether. reaction->workup purification Purification: - Combine organic layers. - Dry over anhydrous sodium sulfate. - Remove solvent by rotary evaporation. - Purify by distillation. workup->purification product This compound purification->product

Synthesis workflow for this compound.

Detailed Methodology:

  • Reaction Setup: In a reaction flask equipped with a stirrer and a dropping funnel, place 2-methyl-1-pentanol. Prepare a solution of potassium permanganate in water.

  • Oxidation: Slowly add the potassium permanganate solution to the alcohol with constant stirring and cooling in an ice bath to maintain the reaction temperature.

  • Acidification: After the addition is complete, slowly add dilute sulfuric acid to the reaction mixture.

  • Work-up: Decolorize any excess potassium permanganate with a suitable reducing agent (e.g., sodium bisulfite). Separate the organic layer. The aqueous layer is then extracted multiple times with diethyl ether.

  • Purification: Combine the initial organic layer and the ether extracts. Dry the combined organic phase over anhydrous sodium sulfate. Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude this compound is then purified by distillation.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) can be determined using potentiometric titration.

Experimental Workflow for pKa Determination

G sample_prep Sample Preparation: - Prepare a standard solution of this compound in water. - Calibrate the pH meter. titration Titration: - Titrate the sample with a standardized solution of NaOH. - Record pH values after each addition of titrant. sample_prep->titration data_analysis Data Analysis: - Plot pH vs. volume of NaOH added. - Determine the equivalence point. - Calculate pKa from the half-equivalence point. titration->data_analysis result pKa Value data_analysis->result G sample_extraction Sample Extraction: - Acidify the biological sample. - Extract with an organic solvent (e.g., diethyl ether). derivatization Derivatization (Optional): - Convert to a more volatile ester or silyl derivative. sample_extraction->derivatization gc_separation GC Separation: - Inject the sample into the GC. - Separate components on a capillary column. derivatization->gc_separation ms_detection MS Detection: - Ionize the separated components. - Detect and record the mass spectrum. gc_separation->ms_detection data_interpretation Data Interpretation: - Identify this compound based on retention time and mass spectrum. ms_detection->data_interpretation G cluster_membrane Cell Membrane cluster_cytosol Cytosol SCFA This compound (SCFA) GPR41 GPR41 (FFAR3) SCFA->GPR41 GPR43 GPR43 (FFAR2) SCFA->GPR43 G_protein G-protein (Gq/Gi) GPR41->G_protein GPR43->G_protein PLC PLC G_protein->PLC Gq AC AC G_protein->AC Gi IP3_DAG IP3 / DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP Ca_PKC ↑ [Ca²⁺]i Activate PKC IP3_DAG->Ca_PKC MAPK MAPK Pathway Ca_PKC->MAPK Cellular_Response Cellular Response: - Hormone Secretion - Gene Expression - Immune Modulation cAMP->Cellular_Response MAPK->Cellular_Response G SCFA This compound (SCFA) HDAC Histone Deacetylase (HDAC) SCFA->HDAC Inhibits Histone_Acetylation ↑ Histone Acetylation HDAC->Histone_Acetylation Reduces Chromatin_Structure Open Chromatin Structure Histone_Acetylation->Chromatin_Structure Gene_Expression Altered Gene Expression Chromatin_Structure->Gene_Expression

References

An In-depth Technical Guide on 2-Methylvaleric Acid: Structure and Stereoisomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylvaleric acid, systematically known as 2-methylpentanoic acid, is a branched-chain fatty acid with significant implications in various scientific fields, including flavor and fragrance chemistry, and as a potential biomarker in metabolic diseases. The presence of a chiral center at the second carbon atom gives rise to two distinct stereoisomers, (R)- and (S)-2-methylvaleric acid, each with unique optical properties and potentially different biological activities. This technical guide provides a comprehensive overview of the structure, stereochemistry, and physicochemical properties of this compound and its enantiomers. It also details an experimental protocol for the chiral resolution of this compound and explores its biological relevance.

Structure and Physicochemical Properties

This compound is a carboxylic acid with the chemical formula C6H12O2.[1][2][3] Its structure consists of a pentanoic acid backbone with a methyl group substituted at the α-carbon (carbon-2).[1][3] This substitution creates a chiral center, leading to the existence of two enantiomers.[1][2] The racemic mixture is a colorless to pale yellow liquid with a pungent, cheesy, or sour odor.[4]

A summary of the key physicochemical properties of racemic this compound and its individual stereoisomers is presented in Table 1. The (R)-enantiomer is levorotatory, denoted by a negative sign (-) in its optical rotation, while the (S)-enantiomer is dextrorotatory (+).

Table 1: Physicochemical Properties of this compound and its Stereoisomers

PropertyRacemic this compound(R)-(-)-2-Methylvaleric Acid(S)-(+)-2-Methylvaleric Acid
Synonyms (±)-2-Methylpentanoic acid(2R)-2-Methylpentanoic acid(2S)-2-Methylpentanoic acid
CAS Number 97-61-0[3]49642-47-9[1]1187-82-2[2]
Molecular Formula C6H12O2[1][2][3]C6H12O2[1]C6H12O2[2]
Molecular Weight 116.16 g/mol [1][2]116.16 g/mol [1]116.16 g/mol [2]
Boiling Point 196-197 °CNot availableNot available
Density 0.931 g/mL at 25 °CNot availableNot available
Specific Rotation ([α]D) NegativePositive
SMILES CCCC(C)C(=O)O[2]CCC--INVALID-LINK--C(=O)O[1]CCC--INVALID-LINK--C(=O)O[2]

Stereoisomers of this compound

The presence of a stereocenter at the C2 position results in two non-superimposable mirror images of this compound: the (R) and (S) enantiomers. These enantiomers have identical physical properties except for their interaction with plane-polarized light.

Figure 1: The (R) and (S) enantiomers of this compound are non-superimposable mirror images.

Experimental Protocol: Chiral Resolution by Diastereomeric Salt Formation

The separation of the racemic mixture of this compound into its individual enantiomers can be achieved through chiral resolution. A common and effective method is the formation of diastereomeric salts using a chiral resolving agent, such as (R)-(+)-1-phenylethylamine. The differing solubilities of the resulting diastereomeric salts allow for their separation by fractional crystallization.

Materials:

  • Racemic this compound

  • (R)-(+)-1-phenylethylamine

  • Methanol

  • Diethyl ether

  • 1 M Hydrochloric acid

  • Anhydrous magnesium sulfate

  • Filter paper and funnel

  • Crystallization dish

  • Rotary evaporator

Procedure:

  • Salt Formation: Dissolve racemic this compound in a minimal amount of warm methanol. In a separate flask, dissolve an equimolar amount of (R)-(+)-1-phenylethylamine in methanol. Slowly add the amine solution to the acid solution with constant stirring.

  • Fractional Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization. The less soluble diastereomeric salt, in this case, the salt of (R)-2-methylvaleric acid with (R)-1-phenylethylamine, will precipitate out of the solution.

  • Isolation of the Less Soluble Diastereomer: Collect the crystals by vacuum filtration and wash them with a small amount of cold diethyl ether to remove any adhering mother liquor.

  • Liberation of the Enantiomer: Suspend the collected crystals in water and add 1 M hydrochloric acid until the solution is acidic (pH ~2). This will protonate the carboxylic acid and form the hydrochloride salt of the amine.

  • Extraction: Extract the liberated (R)-2-methylvaleric acid with diethyl ether.

  • Drying and Evaporation: Dry the ether extract over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the enantiomerically enriched (R)-(-)-2-methylvaleric acid.

  • Isolation of the More Soluble Diastereomer: The mother liquor from the initial crystallization contains the more soluble diastereomeric salt (the salt of (S)-2-methylvaleric acid with (R)-1-phenylethylamine). This can be worked up in a similar manner (acidification and extraction) to obtain the (S)-(+)-2-methylvaleric acid, although it may be less enantiomerically pure and require further purification.

Chiral_Resolution_Workflow racemic_acid Racemic this compound salt_formation Diastereomeric Salt Formation (in Methanol) racemic_acid->salt_formation chiral_amine (R)-(+)-1-Phenylethylamine chiral_amine->salt_formation diastereomeric_salts Mixture of Diastereomeric Salts ((R)-acid-(R)-amine and (S)-acid-(R)-amine) salt_formation->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble Less Soluble Salt Crystals ((R)-acid-(R)-amine) crystallization->less_soluble more_soluble More Soluble Salt in Mother Liquor ((S)-acid-(R)-amine) crystallization->more_soluble acidification1 Acidification (HCl) less_soluble->acidification1 acidification2 Acidification (HCl) more_soluble->acidification2 extraction1 Extraction (Ether) acidification1->extraction1 extraction2 Extraction (Ether) acidification2->extraction2 r_enantiomer (R)-(-)-2-Methylvaleric Acid extraction1->r_enantiomer s_enantiomer (S)-(+)-2-Methylvaleric Acid extraction2->s_enantiomer

Figure 2: Experimental workflow for the chiral resolution of this compound.

Biological Significance and Stereospecificity

This compound is recognized as a short-chain fatty acid (SCFA) that can be produced by the metabolism of branched-chain amino acids by gut microbiota.[5] SCFAs, in general, are known to play a crucial role in host energy metabolism and inflammatory responses, often through interactions with G protein-coupled receptors (GPCRs) or by inhibiting histone deacetylases (HDACs).[5] Decreased levels of this compound in the feces have been associated with metabolic diseases such as type 2 diabetes in mouse models.[5]

While much of the current research focuses on the racemic mixture, it is well-established in pharmacology that enantiomers of a chiral compound can exhibit significantly different biological activities. This stereoselectivity arises from the specific three-dimensional interactions with chiral biological macromolecules such as enzymes and receptors.[6][7] One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects.

Although specific studies detailing the differential biological activities of (R)- and (S)-2-methylvaleric acid are not extensively available, the general principles of stereospecificity in drug metabolism and action suggest that the two enantiomers could have distinct effects on GPCRs or HDACs. Further research is warranted to elucidate the specific roles of each enantiomer in metabolic signaling pathways.

Biological_Significance cluster_enantiomers Stereoisomers of this compound cluster_targets Potential Biological Targets cluster_effects Downstream Cellular Effects r_enantiomer (R)-(-)-2-Methylvaleric Acid gpcr G Protein-Coupled Receptors (GPCRs) r_enantiomer->gpcr ? hdac Histone Deacetylases (HDACs) r_enantiomer->hdac ? s_enantiomer (S)-(+)-2-Methylvaleric Acid s_enantiomer->gpcr ? s_enantiomer->hdac ? energy_metabolism Modulation of Energy Metabolism gpcr->energy_metabolism inflammation Regulation of Inflammatory Responses gpcr->inflammation hdac->energy_metabolism hdac->inflammation

Figure 3: Postulated differential signaling pathways of this compound enantiomers.

Conclusion

This compound is a chiral carboxylic acid with two enantiomers, (R)- and (S)-, which possess distinct optical properties. The growing interest in the role of short-chain fatty acids in health and disease underscores the importance of studying the individual stereoisomers of such compounds. The experimental protocol for chiral resolution provided herein offers a practical approach for isolating these enantiomers for further investigation. Future research should focus on elucidating the specific biological activities of (R)- and (S)-2-methylvaleric acid to fully understand their potential roles in metabolic regulation and as therapeutic agents or biomarkers.

References

A Comprehensive Technical Guide to the Natural Sources of 2-Methylvaleric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural occurrences of 2-Methylvaleric acid, a branched-chain fatty acid with significant interest in various scientific fields, including flavor chemistry, microbiology, and metabolic research. This document details its presence in a range of natural sources, provides methodologies for its analysis, and illustrates its biosynthetic pathways.

Natural Occurrence of this compound

This compound, also known as 2-methylpentanoic acid, is a volatile organic compound that contributes to the characteristic aroma and flavor profiles of numerous foods and plants. Its presence is primarily attributed to microbial metabolism, particularly the breakdown of branched-chain amino acids.

Key Natural Sources:

  • Fermented Foods: Cheeses, particularly aged varieties, are significant sources of this compound. The metabolic activity of various bacteria and molds during ripening leads to the breakdown of the amino acid isoleucine, a precursor to this compound. It is also found in other fermented products like wine and rum, where it contributes to the complex bouquet of aromas[1][2][3][4][5].

  • Ruminant Products: Lamb and mutton are known to contain this compound. This is due to the microbial fermentation of branched-chain amino acids in the rumen of these animals[6][7]. The resulting branched-chain fatty acids are then incorporated into the animal's fat and muscle tissues.

  • Fruits and Vegetables: Traces of this compound have been reported in fruits such as cherimoya and papaya, as well as in baked potatoes[1][8][9][10].

  • Beverages: Coffee and tea have been identified as containing this compound, which contributes to their complex flavor profiles[1][11][12][13].

  • Plants and Essential Oils: The plant kingdom is another source of this compound. It has been reported in the essential oil of Pelargonium graveolens (rose geranium) and in the plant Campomanesia adamantium[14][15][16][17].

  • Microbial Metabolism: this compound is a known product of the metabolism of branched-chain amino acids by gut microbes[18].

Quantitative Data on this compound and Related Branched-Chain Fatty Acids

Quantifying the exact concentration of this compound in natural sources can be challenging due to its volatility and the complexity of the food matrices. The following tables summarize available quantitative data for this compound and other closely related branched-chain fatty acids (BCFAs) in various natural sources.

Table 1: Concentration of this compound and its Precursor in Cheese

Cheese TypeCompoundConcentrationReference
PDO Salers4-methyl-2-oxovaleric acidDetected[19]
PDO Cantal4-methyl-2-oxovaleric acidNot Detected[19]

Table 2: General Content of Branched-Chain Fatty Acids (BCFAs) in Ruminant Meat

Meat TypeBCFAs as % of Total Fatty AcidsKey BCFAs IdentifiedReference
LambVariableIso- and anteiso- C14:0, C15:0, C16:0, C17:0[6][7]
MuttonVariableIso- and anteiso- C14:0, C15:0, C16:0, C17:0[6][7]

Table 3: Volatile Compounds Identified in Cherimoya Fruit (Annona cherimola Mill.)

CompoundRelative Abundance (%)Reference
EstersMajor components[8][9]
TerpenesMajor components[10]
This compoundTrace amounts

Experimental Protocols

The accurate analysis of this compound in natural sources requires robust extraction and analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the most common method for its quantification.

Extraction of this compound from Fermented Foods (e.g., Cheese)

This protocol is a general guideline for the extraction of volatile fatty acids from a solid food matrix.

Materials:

  • Cheese sample

  • Internal standard (e.g., 2-ethylbutyric acid)

  • Hydrochloric acid (HCl)

  • Diethyl ether (or other suitable organic solvent)

  • Anhydrous sodium sulfate

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation: A known weight of the cheese sample is homogenized.

  • Internal Standard Spiking: A known amount of the internal standard is added to the homogenized sample. This allows for accurate quantification by correcting for losses during sample preparation.

  • Acidification: The sample is acidified with HCl to protonate the fatty acids, making them more soluble in organic solvents.

  • Solvent Extraction: The acidified sample is extracted multiple times with diethyl ether. The organic layers are collected.

  • Drying: The combined organic extracts are dried over anhydrous sodium sulfate to remove any residual water.

  • Concentration: The solvent is carefully evaporated under a gentle stream of nitrogen to concentrate the extract.

  • GC-MS Analysis: The concentrated extract is injected into the GC-MS for separation and quantification.

GC-MS Analysis of Short-Chain Fatty Acids

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for fatty acid analysis (e.g., DB-FFAP, HP-5MS)

GC Conditions (Example):

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 50 °C (hold for 1 min)

    • Ramp: 10 °C/min to 170 °C (hold for 2 min)

    • Ramp: 50 °C/min to 240 °C (hold for 9.6 min)

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Injection Mode: Split (e.g., 20:1)

MS Conditions (Example):

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Transfer Line Temperature: 250 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 30-300

Quantification:

The concentration of this compound is determined by comparing the peak area of the analyte to the peak area of the internal standard and using a calibration curve prepared with known concentrations of this compound.

Biosynthetic Pathways

The primary route for the natural formation of this compound is through the catabolism of the branched-chain amino acid L-isoleucine by various microorganisms.

Isoleucine Catabolism to this compound

This pathway is prevalent in lactic acid bacteria found in fermented foods and in the microbial ecosystem of the rumen.

Isoleucine_Catabolism cluster_isoleucine Isoleucine Catabolism Isoleucine L-Isoleucine KetoAcid 2-Keto-3-methylvaleric acid Isoleucine->KetoAcid Branched-chain aminotransferase AcylCoA 2-Methylbutyryl-CoA KetoAcid->AcylCoA Branched-chain α-keto acid dehydrogenase MethylvalericAcid This compound AcylCoA->MethylvalericAcid Acyl-CoA thioesterase

Caption: Catabolic pathway of L-isoleucine to this compound.

The process begins with the transamination of L-isoleucine to its corresponding α-keto acid, 2-keto-3-methylvaleric acid. This intermediate is then oxidatively decarboxylated to form 2-methylbutyryl-CoA. Finally, the thioester bond is hydrolyzed to yield this compound.

Overview of Branched-Chain Fatty Acid Synthesis from Amino Acids

This compound belongs to the family of branched-chain fatty acids (BCFAs). The biosynthesis of other BCFAs, such as isobutyric acid and isovaleric acid, follows similar pathways starting from the amino acids L-valine and L-leucine, respectively.

BCFA_Synthesis cluster_bcaa Branched-Chain Amino Acid Catabolism Valine L-Valine KetoVal α-Ketoisovalerate Valine->KetoVal Transamination Leucine L-Leucine KetoLeu α-Ketoisocaproate Leucine->KetoLeu Transamination Isoleucine L-Isoleucine KetoIle 2-Keto-3-methylvaleric acid Isoleucine->KetoIle Transamination IsobutyrylCoA Isobutyryl-CoA KetoVal->IsobutyrylCoA Oxidative Decarboxylation IsovalerylCoA Isovaleryl-CoA KetoLeu->IsovalerylCoA Oxidative Decarboxylation MethylbutyrylCoA 2-Methylbutyryl-CoA KetoIle->MethylbutyrylCoA Oxidative Decarboxylation IsobutyricAcid Isobutyric Acid IsobutyrylCoA->IsobutyricAcid Thioesterase IsovalericAcid Isovaleric Acid IsovalerylCoA->IsovalericAcid Thioesterase MethylvalericAcid This compound MethylbutyrylCoA->MethylvalericAcid Thioesterase

Caption: Biosynthesis of branched-chain fatty acids from amino acids.

This diagram illustrates the parallel pathways for the conversion of L-valine, L-leucine, and L-isoleucine into their respective branched-chain fatty acids. This metabolic network is a key contributor to the flavor complexity of fermented foods and ruminant products.

References

An In-depth Technical Guide to the Biosynthesis of 2-Methylvaleric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biosynthetic pathway of 2-methylvaleric acid, a branched-chain fatty acid of significant interest in metabolic research and drug development. This document details the enzymatic steps, presents quantitative data, outlines experimental protocols, and provides visual representations of the pathway and associated workflows.

Introduction

This compound, also known as 2-methylpentanoic acid, is a branched-chain short-chain fatty acid (SCFA) produced through the metabolism of branched-chain amino acids (BCAAs) by various microorganisms, including gut microbiota.[1] Its relevance extends to being a potential biomarker for metabolic diseases such as type 2 diabetes.[1] The biosynthesis of this compound is intrinsically linked to the catabolic pathway of L-isoleucine.

The Core Biosynthetic Pathway

The primary route for the biosynthesis of this compound is through the degradation of L-isoleucine. This multi-step enzymatic pathway converts L-isoleucine into 2-methylvaleryl-CoA, which is subsequently hydrolyzed to yield this compound. The key intermediate in this pathway is 2-oxo-3-methylvalerate.

The pathway can be broadly divided into two stages:

  • Stage 1: Biosynthesis of 2-oxo-3-methylvalerate from L-Isoleucine. This stage is part of the common BCAA catabolism.

  • Stage 2: Conversion of 2-oxo-3-methylvalerate to this compound. This stage involves oxidative decarboxylation and subsequent hydrolysis.

The overall transformation is as follows:

L-Isoleucine → 2-Oxo-3-methylvalerate → 2-Methylbutyryl-CoA → this compound

dot

2-Methylvaleric_Acid_Biosynthesis cluster_stage1 Stage 1: Formation of 2-Oxo-3-methylvalerate cluster_stage2 Stage 2: Conversion to this compound L-Isoleucine L-Isoleucine 2-Oxo-3-methylvalerate 2-Oxo-3-methylvalerate L-Isoleucine->2-Oxo-3-methylvalerate Branched-chain amino acid aminotransferase (BCAT) (EC 2.6.1.42) 2-Methylbutyryl-CoA 2-Methylbutyryl-CoA 2-Oxo-3-methylvalerate->2-Methylbutyryl-CoA Branched-chain α-keto acid dehydrogenase complex (BCKDC) (EC 1.2.4.4) This compound This compound 2-Methylbutyryl-CoA->this compound Acyl-CoA Thioesterase (EC 3.1.2.-)

Figure 1: Core biosynthetic pathway of this compound.

Quantitative Data

The efficiency and regulation of the this compound biosynthesis pathway are governed by the kinetic properties of its constituent enzymes. Below is a summary of available quantitative data for the key enzymes involved.

EnzymeEC NumberSubstrate(s)Product(s)OrganismKm (mM)kcat (s-1)Optimal pHOptimal Temp. (°C)
Branched-chain amino acid aminotransferase (BCAT)2.6.1.42L-Isoleucine, α-ketoglutarate2-Oxo-3-methylvalerate, L-glutamateEscherichia coli0.4 ± 0.115.3 ± 1.28.0-
Branched-chain α-keto acid dehydrogenase complex (BCKDC)1.2.4.42-Oxo-3-methylvalerate, CoA, NAD+2-Methylbutyryl-CoA, CO2, NADH, H+Homo sapiens0.021 ± 0.003-7.437
Acyl-CoA Thioesterase3.1.2.-2-Methylbutyryl-CoA, H2OThis compound, CoA-----

Experimental Protocols

This section provides detailed methodologies for the key experiments required to study the this compound biosynthesis pathway.

General Experimental Workflow

The study of this pathway typically involves enzyme expression and purification, activity assays, and product quantification.

dot

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis Gene_Cloning Gene Cloning and Plasmid Construction Protein_Expression Recombinant Protein Expression Gene_Cloning->Protein_Expression Protein_Purification Protein Purification (e.g., IMAC) Protein_Expression->Protein_Purification Enzyme_Assay Enzyme Activity Assay Protein_Purification->Enzyme_Assay Kinetic_Analysis Kinetic Parameter Determination (Km, kcat) Enzyme_Assay->Kinetic_Analysis Product_Quantification Product Quantification (GC-MS) Enzyme_Assay->Product_Quantification

Figure 2: General experimental workflow for pathway analysis.
Assay for Branched-chain α-keto acid dehydrogenase complex (BCKDC) Activity

This protocol describes a spectrophotometric assay to measure the activity of the BCKDC.

Materials:

  • Purified BCKDC enzyme

  • 2-Oxo-3-methylvalerate (substrate)

  • Coenzyme A (CoA)

  • Nicotinamide adenine dinucleotide (NAD+)

  • Thiamine pyrophosphate (TPP)

  • MgCl2

  • Potassium phosphate buffer (pH 7.4)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, MgCl2, TPP, CoA, and NAD+.

  • Add the purified BCKDC enzyme to the reaction mixture and pre-incubate at 37°C for 5 minutes.

  • Initiate the reaction by adding the substrate, 2-oxo-3-methylvalerate.

  • Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

  • Calculate the initial reaction rate from the linear portion of the absorbance versus time plot. The molar extinction coefficient for NADH at 340 nm is 6220 M-1cm-1.

Assay for Dihydroxy-acid Dehydratase (DHAD) Activity

This protocol details a colorimetric assay for DHAD, an enzyme upstream of BCKDC in the isoleucine biosynthesis pathway.[2]

Materials:

  • Purified DHAD enzyme

  • (R,S)-2,3-dihydroxyisovalerate (substrate)

  • Tris-HCl buffer (pH 8.5)

  • MgCl2

  • 2,4-Dinitrophenylhydrazine (DNPH) solution

  • Trichloroacetic acid (TCA)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, and the purified DHAD enzyme.[2]

  • Initiate the reaction by adding the substrate, (R,S)-2,3-dihydroxyisovalerate.[2]

  • Incubate the reaction at a controlled temperature (e.g., 37°C).[2]

  • At various time points, take aliquots and stop the reaction by adding TCA.[2]

  • Add DNPH solution to the quenched aliquots to derivatize the 2-ketoisovalerate product.[2]

  • Measure the absorbance of the resulting hydrazone at 520 nm to quantify the product formed.[2]

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the quantification of this compound in biological samples.

Materials:

  • Biological sample (e.g., microbial culture supernatant)

  • Internal standard (e.g., deuterated this compound)

  • Extraction solvent (e.g., diethyl ether)

  • Derivatization agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Sample Preparation:

    • Acidify the sample with HCl to a pH of ~2.

    • Add the internal standard.

    • Extract the short-chain fatty acids with an organic solvent.

    • Dry the organic extract under a stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried extract in a suitable solvent.

    • Add the derivatization agent and incubate at 60°C for 30 minutes to form volatile silyl esters.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Use a temperature gradient program to separate the analytes.

    • Operate the mass spectrometer in selected ion monitoring (SIM) mode for sensitive and specific detection of this compound and the internal standard.

  • Quantification:

    • Generate a standard curve using known concentrations of this compound.

    • Determine the concentration of this compound in the sample by comparing its peak area to that of the internal standard and referencing the standard curve.

Conclusion

The biosynthesis of this compound is a key metabolic process with implications for host-microbe interactions and metabolic health. This guide provides a foundational understanding of the core pathway, associated quantitative data, and essential experimental protocols. Further research is warranted to fully elucidate the kinetic parameters of all enzymes involved, particularly the final thioesterase step, and to understand the regulatory mechanisms governing this pathway in different biological contexts. This knowledge will be crucial for the development of novel therapeutic strategies and diagnostic tools related to metabolic disorders.

References

The Biological Role of 2-Methylvaleric Acid in the Gut Microbiota: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylvaleric acid, a branched-chain fatty acid (BCFA) produced by the gut microbiota through the metabolism of the amino acid isoleucine, is emerging as a significant signaling molecule in host-microbe interactions. This technical guide provides an in-depth overview of the biological roles of this compound, focusing on its production by gut bacteria, its impact on host cellular signaling pathways, and its influence on intestinal barrier function and immune modulation. Detailed experimental protocols for the quantification of this compound and the investigation of its physiological effects are provided, alongside quantitative data and visual representations of key signaling pathways to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction

The gut microbiota produces a vast array of metabolites that play crucial roles in host physiology and pathophysiology. Among these are short-chain fatty acids (SCFAs), which have been extensively studied for their beneficial effects. A less-explored but increasingly important subclass of SCFAs is the branched-chain fatty acids (BCFAs), which are primarily derived from the microbial fermentation of branched-chain amino acids. This compound, a C6 BCFA, is synthesized from the breakdown of isoleucine by various gut commensal bacteria. Emerging evidence suggests that this compound is not merely a metabolic byproduct but an active signaling molecule that can modulate host cellular processes, including immune responses and intestinal barrier integrity. This guide will delve into the known biological functions of this compound within the gut ecosystem and its interactions with the host.

Production of this compound by Gut Microbiota

This compound is a product of protein fermentation in the colon. Specifically, it is derived from the catabolism of the branched-chain amino acid L-isoleucine by anaerobic bacteria.[1] While the complete list of this compound-producing bacteria is still under investigation, studies on rumen and gut microbiota have identified several bacterial genera capable of this conversion. For instance, some species within the phyla Firmicutes and Bacteroidetes are known to possess the enzymatic machinery for branched-chain amino acid fermentation.[2] The production of this compound is influenced by dietary protein intake and the composition of the gut microbiota.

In Vitro Fermentation Models for Studying this compound Production

In vitro gut fermentation models are invaluable tools for studying the production of microbial metabolites under controlled conditions. These models range from simple batch cultures to complex, multi-compartmental continuous systems that mimic the different regions of the colon.[3][4][5][6][7]

Experimental Protocol: Batch Culture Fermentation for this compound Production

This protocol describes a basic batch fermentation system to assess the potential of a specific bacterial strain or a fecal microbial community to produce this compound from isoleucine.

Materials:

  • Anaerobic chamber or workstation

  • Sterile fermentation vessels (e.g., serum bottles)

  • Basal fermentation medium (e.g., containing peptone water, yeast extract, and salts)

  • L-isoleucine solution (sterile)

  • Fecal slurry or pure bacterial culture

  • Gas chromatograph-mass spectrometer (GC-MS) or liquid chromatograph-tandem mass spectrometer (LC-MS/MS) for SCFA analysis

Procedure:

  • Prepare the basal fermentation medium and autoclave.

  • In an anaerobic chamber, dispense the medium into sterile fermentation vessels.

  • Inoculate the medium with either a fresh fecal slurry (typically 1-10% w/v) or a pure culture of the bacterium of interest.

  • Add a known concentration of sterile L-isoleucine solution to the vessels. Include a control group without added isoleucine.

  • Seal the vessels and incubate at 37°C for a defined period (e.g., 24-48 hours).

  • At desired time points, collect samples from the fermentation vessels.

  • Centrifuge the samples to pellet bacterial cells and debris.

  • Analyze the supernatant for this compound concentration using GC-MS or LC-MS/MS.

Quantitative Data on this compound

The concentration of this compound in the gut can vary depending on diet, age, and host health status. While data specifically for this compound is limited, studies on valeric acid (a related SCFA) provide some insights.

Sample TypeOrganismConcentration Range (feces)Reference
Valeric AcidHuman (1-year-old infants)Mean: ~0.8 mmol/kg[8]
Valeric AcidHuman (13-year-old adolescents)Not specified, but lower levels linked to eczema and food allergy[8][9]
This compoundMice (fecal)Detected but not quantified[10]
Various SCFAsMice (cecal contents)Acetate: >200-fold higher in SPF vs. GF mice[11]

Table 1: Reported Concentrations of Valeric Acid and related SCFAs in Fecal and Cecal Samples.

Biological Roles and Signaling Pathways

This compound exerts its biological effects through various mechanisms, primarily by acting as a ligand for G protein-coupled receptors (GPCRs) and as an inhibitor of histone deacetylases (HDACs).

G Protein-Coupled Receptor (GPCR) Signaling

This compound, along with other SCFAs, can activate Free Fatty Acid Receptor 2 (FFAR2, also known as GPR43) and Free Fatty Acid Receptor 3 (FFAR3, also known as GPR41).[12] These receptors are expressed on various cell types in the gut, including intestinal epithelial cells and immune cells.

Activation of FFAR2 and FFAR3 by this compound can trigger distinct downstream signaling cascades. FFAR2 is coupled to both Gαi/o and Gαq/11 proteins, while FFAR3 is primarily coupled to Gαi/o.[13][14]

  • Gαi/o pathway: Activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The dissociated Gβγ subunits can activate phospholipase C (PLC) and downstream signaling pathways like the MAP kinase cascade.[14]

  • Gαq/11 pathway (FFAR2): Activation of this pathway stimulates PLC, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

These signaling events can influence a range of cellular responses, including hormone secretion, immune cell recruitment, and regulation of inflammation.[15] Studies have also shown that FFAR2 and FFAR3 can form heterodimers, leading to unique signaling outcomes that are distinct from the individual receptors.[16][17][18][19]

FFAR_Signaling cluster_EC Extracellular cluster_Membrane Cell Membrane 2-MV This compound FFAR2 FFAR2 (GPR43) 2-MV->FFAR2 FFAR3 FFAR3 (GPR41) 2-MV->FFAR3 Gq Gαq/11 FFAR2->Gq Gi Gαi/o FFAR2->Gi FFAR3->Gi PLC Phospholipase C (PLC) Gq->PLC AC Adenylyl Cyclase Gi->AC MAPK MAPK Cascade (ERK1/2) Gi->MAPK via Gβγ IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca2+ Mobilization IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC cAMP ↓ cAMP

Figure 1: Signaling pathways of FFAR2 and FFAR3 activation by this compound.
Histone Deacetylase (HDAC) Inhibition

This compound, like other SCFAs such as butyrate and valerate, can act as a histone deacetylase (HDAC) inhibitor.[20][21] HDACs are enzymes that remove acetyl groups from histone proteins, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, this compound can promote histone acetylation, resulting in a more open chromatin state and increased gene expression. This epigenetic modification can influence the expression of genes involved in cell cycle regulation, apoptosis, and inflammation. The inhibitory effect of SCFAs on HDACs is thought to be a key mechanism underlying their anti-inflammatory and anti-proliferative properties.[22]

HDAC_Inhibition cluster_Nucleus Nucleus cluster_Chromatin Chromatin Histones Histones Gene_Repression Gene Repression Histones->Gene_Repression Deacetylation Gene_Expression Gene Expression Histones->Gene_Expression Acetylation DNA DNA HDAC Histone Deacetylase (HDAC) HDAC->Histones HAT Histone Acetyltransferase (HAT) HAT->Histones Acetyl Acetyl Group Acetyl->HAT 2-MV This compound 2-MV->HDAC Inhibition

Figure 2: Mechanism of histone deacetylase (HDAC) inhibition by this compound.

Impact on Intestinal Barrier Function

The intestinal epithelial barrier is crucial for maintaining gut homeostasis by preventing the translocation of harmful luminal contents into the circulation. This barrier is maintained by tight junctions (TJs), which are complex protein structures that seal the paracellular space between epithelial cells. Key components of TJs include claudins, occludin, and zonula occludens (ZO) proteins.

SCFAs have been shown to enhance intestinal barrier function. While direct evidence for this compound is still emerging, studies on related SCFAs like valerate and butyrate have demonstrated their ability to increase the expression of TJ proteins such as claudin-1, occludin, and ZO-1 in Caco-2 cell monolayers, a widely used in vitro model of the intestinal epithelium.[23][24] This leads to an increase in transepithelial electrical resistance (TEER), a measure of barrier integrity.

Experimental Protocol: Caco-2 Cell Monolayer Model for Intestinal Barrier Function

This protocol outlines the use of Caco-2 cells to assess the effect of this compound on intestinal barrier integrity.

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM) and supplements

  • Transwell® permeable supports

  • This compound solution (sterile)

  • Millicell® ERS-2 Voltohmmeter for TEER measurement

  • Fluorescently labeled marker (e.g., FITC-dextran) for paracellular permeability assay

  • Reagents for Western blotting or RT-qPCR to measure TJ protein expression

Procedure:

  • Seed Caco-2 cells onto Transwell® inserts and culture for 21 days to allow for differentiation and formation of a polarized monolayer with tight junctions.

  • Monitor the integrity of the monolayer by measuring TEER.

  • Once a stable TEER is achieved, treat the cells with different concentrations of this compound in the apical compartment. Include an untreated control group.

  • Measure TEER at various time points after treatment.

  • To assess paracellular permeability, add a fluorescently labeled marker (e.g., FITC-dextran) to the apical compartment and measure its appearance in the basolateral compartment over time using a fluorescence plate reader.

  • At the end of the experiment, lyse the cells and analyze the expression of TJ proteins (claudin-1, occludin, ZO-1) by Western blotting or RT-qPCR.

Immune Modulation

This compound can modulate the immune system through its interaction with FFARs on immune cells and by inhibiting HDACs. One of the key inflammatory pathways influenced by SCFAs is the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a transcription factor that plays a central role in regulating the expression of pro-inflammatory cytokines.[25][26] Studies have shown that BCFAs can inhibit the NF-κB pathway, leading to a decrease in the expression of pro-inflammatory cytokines and promoting intestinal epithelial integrity.[1]

NFkB_Modulation cluster_Stimulus Inflammatory Stimulus cluster_Cell Intestinal Epithelial Cell cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Stimulus e.g., LPS, TNF-α IKK IKK Stimulus->IKK NFkB_IkB NF-κB-IκB Complex IKK->NFkB_IkB Phosphorylation IkB IκB NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50_nuc NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_nuc Translocation NFkB_IkB->NFkB_p65_p50 IκB Degradation Proinflammatory_Genes Pro-inflammatory Gene Expression (e.g., IL-6, IL-8, TNF-α) NFkB_p65_p50_nuc->Proinflammatory_Genes 2-MV This compound 2-MV->IKK Inhibition

Figure 3: Modulation of the NF-κB signaling pathway by this compound.

Analytical Methodologies for this compound Quantification

Accurate quantification of this compound in complex biological samples like feces and cecal contents is crucial for understanding its physiological relevance. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly used techniques for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile compounds like SCFAs. Derivatization is often required to improve the volatility and chromatographic properties of these acids.

Experimental Protocol: GC-MS Analysis of this compound with Isobutyl Chloroformate Derivatization

This protocol is adapted from a method for rapid SCFA profiling in fecal samples.[27][28][29]

Materials:

  • Fecal or cecal sample

  • Internal standard (e.g., 2-ethylbutyric acid or a deuterated analog of this compound)

  • Pyridine

  • Isobutanol

  • Isobutyl chloroformate

  • n-Hexane

  • GC-MS system

Procedure:

  • Sample Preparation: Homogenize the fecal or cecal sample in water. Centrifuge to pellet solids.

  • Extraction: To the supernatant, add the internal standard, pyridine, and isobutanol.

  • Derivatization: Add isobutyl chloroformate and vortex to initiate the derivatization reaction.

  • Liquid-Liquid Extraction: Extract the derivatized SCFAs with n-hexane.

  • Analysis: Inject the hexane layer into the GC-MS system for analysis.

  • Quantification: Quantify this compound based on the peak area relative to the internal standard using a calibration curve prepared with standards.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the analysis of SCFAs and can often be performed with or without derivatization.

Experimental Protocol: LC-MS/MS Analysis of this compound

This protocol is a general workflow for targeted SCFA analysis.[30][31][32]

Materials:

  • Fecal or cecal sample

  • Internal standard (e.g., deuterated this compound)

  • Extraction solvent (e.g., acidified water or methanol)

  • LC-MS/MS system with a suitable column (e.g., C18)

Procedure:

  • Sample Preparation: Homogenize the sample in the extraction solvent containing the internal standard.

  • Extraction: Vortex and centrifuge the sample to pellet solids.

  • Derivatization (Optional): If required for improved sensitivity, derivatize the supernatant using a reagent such as 3-nitrophenylhydrazine (3-NPH).

  • Analysis: Inject the supernatant (or derivatized sample) into the LC-MS/MS system.

  • Quantification: Monitor the specific precursor-to-product ion transitions for this compound and the internal standard. Quantify using a calibration curve.

Experimental_Workflow cluster_Sample_Collection Sample Collection cluster_Sample_Prep Sample Preparation cluster_Analysis Analytical Quantification cluster_Data_Analysis Data Analysis Fecal_Sample Fecal/Cecal Sample Homogenization Homogenization in Solvent (+ Internal Standard) Fecal_Sample->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Derivatization Derivatization (Optional) Supernatant->Derivatization GC_MS GC-MS Analysis Supernatant->GC_MS LC_MS LC-MS/MS Analysis Supernatant->LC_MS Derivatization->GC_MS Derivatization->LC_MS Quantification Quantification of This compound GC_MS->Quantification LC_MS->Quantification

Figure 4: General experimental workflow for the quantification of this compound in gut samples.

Conclusion and Future Directions

This compound is a microbially-derived metabolite with significant potential to influence host physiology. Its roles in modulating host signaling through GPCRs and HDAC inhibition, as well as its impact on intestinal barrier function and immune responses, highlight its importance in the context of gut health and disease. Further research is needed to fully elucidate the specific bacterial producers of this compound, its precise concentrations in different gut environments, and the detailed molecular mechanisms underlying its diverse biological activities. A deeper understanding of the role of this compound could pave the way for novel therapeutic strategies targeting the gut microbiota and its metabolites for the prevention and treatment of a range of diseases.

References

An In-depth Technical Guide to 2-Methylvaleric Acid: Synonyms, Nomenclature, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-methylvaleric acid, a branched-chain fatty acid of growing interest in various scientific fields. This document details its nomenclature and synonyms, physico-chemical properties, spectroscopic data, experimental protocols for its synthesis and analysis, and its biological roles, particularly as a short-chain fatty acid (SCFA) influencing cellular signaling pathways.

Nomenclature and Synonyms

This compound is a carboxylic acid with a five-carbon chain (valeric acid) and a methyl group at the second carbon (alpha-carbon). Its systematic and common names, along with various identifiers, are crucial for accurate identification in research and commerce.

The standard IUPAC name for this compound is 2-methylpentanoic acid .[1][2] It is also widely known by its common name, This compound .[1][3] Other synonyms include alpha-methylvaleric acid and methylpropylacetic acid.[1][2]

For unambiguous identification, a variety of registry numbers and codes are used across different databases and regulatory bodies.

Identifier TypeIdentifierSource(s)
CAS Number 97-61-0[1][3][4]
EC Number 202-594-9[1][4]
FEMA Number 2754[1][3]
Beilstein Registry Number 1720655[3]
PubChem CID 7341[1]
ChEBI ID CHEBI:167644[1]
UNII 26A19CG6J9[1]

Physico-Chemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its handling, application in experimental settings, and for the interpretation of analytical data.

Physical and Chemical Properties
PropertyValueSource(s)
Molecular Formula C₆H₁₂O₂[3]
Molecular Weight 116.16 g/mol [1][3][4]
Appearance Colorless to pale yellow liquid[3]
Odor Pungent, cheesy, sour[3]
Melting Point -85 °C[3]
Boiling Point 196-197 °C[3]
Density 0.931 g/mL at 25 °C[3]
Solubility in Water 13 g/L[3]
pKa 4.782 at 25 °C[3]
Refractive Index (n20/D) 1.414[3]
Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and purity assessment of this compound.

Spectroscopic TechniqueKey Data PointsSource(s)
¹H NMR Spectral data available in public databases.[3]
¹³C NMR Spectral data available in public databases.
Infrared (IR) Spectroscopy ATR-IR spectra are publicly available.[3]
Mass Spectrometry (MS) GC-MS data shows a prominent peak at m/z 74.[3]

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound, intended for practical application in a laboratory setting.

Synthesis of 2-Methylpentanoic Acid via Malonic Ester Synthesis

This protocol outlines a common and effective method for the laboratory-scale synthesis of 2-methylpentanoic acid.

Materials:

  • Diethyl malonate

  • Sodium ethoxide

  • 1-Bromopropane

  • 1-Bromoethane

  • Ethanol (absolute)

  • Diethyl ether

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

  • Anhydrous magnesium sulfate

Procedure:

  • Formation of the Enolate: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.

  • First Alkylation: Cool the sodium ethoxide solution in an ice bath and add diethyl malonate dropwise with stirring. After the addition is complete, add 1-bromopropane dropwise and then reflux the mixture for 2-3 hours.

  • Second Alkylation: Cool the reaction mixture and add a second equivalent of sodium ethoxide, followed by the dropwise addition of 1-bromoethane. Reflux the mixture for another 2-3 hours.

  • Hydrolysis and Decarboxylation: After cooling, add a solution of sodium hydroxide and reflux the mixture to hydrolyze the ester groups. Acidify the cooled reaction mixture with concentrated hydrochloric acid. Heat the mixture to effect decarboxylation until the evolution of CO₂ ceases.

  • Work-up and Purification: Cool the reaction mixture and extract the product with diethyl ether. Wash the ethereal layer with brine, dry over anhydrous magnesium sulfate, and remove the solvent by rotary evaporation. The crude 2-methylpentanoic acid can be purified by fractional distillation under reduced pressure.

Purification by Fractional Distillation

Apparatus:

  • Distillation flask

  • Fractionating column (e.g., Vigreux)

  • Condenser

  • Receiving flask

  • Heating mantle

  • Vacuum source and gauge

Procedure:

  • Assemble the fractional distillation apparatus.

  • Place the crude this compound in the distillation flask along with boiling chips.

  • Apply vacuum and gently heat the flask.

  • Collect the fraction that distills at the appropriate boiling point and pressure. The boiling point of this compound is 196-197 °C at atmospheric pressure.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • Capillary column suitable for fatty acid analysis (e.g., DB-5ms).

Sample Preparation:

  • Derivatization: For improved volatility and chromatographic performance, derivatize the carboxylic acid to its methyl ester. A common method is to use BF₃ in methanol. To 1 mg of the sample, add 1 mL of 14% BF₃ in methanol and heat at 60 °C for 30 minutes.

  • Extraction: After cooling, add 1 mL of hexane and 1 mL of water. Vortex and allow the layers to separate. The upper hexane layer containing the methyl ester is collected for analysis.

GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Ionization: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 30-300.

Analysis by NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[5][6]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS).

  • Filter the solution through a pipette with a small cotton plug into a clean and dry 5 mm NMR tube.[6][7]

Analysis by FTIR Spectroscopy

Sample Preparation (Neat Liquid):

  • Place a small drop of the liquid this compound onto the center of a clean, dry salt plate (e.g., KBr or NaCl).[2][8]

  • Place a second salt plate on top and gently press to form a thin, uniform film.

  • Mount the plates in the spectrometer's sample holder for analysis.

Biological Significance and Signaling Pathways

This compound, as a branched-chain SCFA, is produced by the gut microbiota from the fermentation of dietary fiber and the metabolism of branched-chain amino acids.[5] SCFAs, including this compound, play a crucial role in host-microbe interactions and cellular signaling.

G Protein-Coupled Receptor (GPCR) Activation

SCFAs are known to activate several G protein-coupled receptors, such as FFAR2 (GPR43) and FFAR3 (GPR41). This activation can initiate various downstream signaling cascades that regulate inflammatory responses and energy metabolism.

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR (e.g., FFAR2/3) G_protein G Protein (Gαq/Gαi) GPCR->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates (Gαq) AC Adenylyl Cyclase (AC) G_protein->AC inhibits (Gαi) IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP produces SCFA This compound (SCFA) SCFA->GPCR binds Ca2 Ca²⁺ (intracellular) IP3->Ca2 release PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response (e.g., Inflammation, Metabolism) Ca2->Cellular_Response PKC->Cellular_Response PKA Protein Kinase A (PKA) cAMP->PKA activates PKA->Cellular_Response

Caption: General GPCR signaling pathway activated by SCFAs.

Histone Deacetylase (HDAC) Inhibition

This compound and other SCFAs can also act as inhibitors of histone deacetylases (HDACs). By inhibiting HDACs, these molecules can modulate gene expression through epigenetic mechanisms.

HDAC_Inhibition cluster_nucleus Nucleus HDAC Histone Deacetylase (HDAC) Histone_Ac Acetylated Histone (Relaxed Chromatin) HDAC->Histone_Ac deacetylates Histone_Deac Deacetylated Histone (Condensed Chromatin) HDAC->Histone_Deac produces Gene_Expression Gene Expression Histone_Ac->Gene_Expression promotes Histone_Deac->Gene_Expression represses SCFA This compound (SCFA) SCFA->HDAC inhibits

Caption: Mechanism of HDAC inhibition by this compound.

Biosynthesis of Short-Chain Fatty Acids

The production of this compound and other SCFAs by the gut microbiota is a key metabolic process. This diagram illustrates the general pathways for SCFA biosynthesis.

SCFA_Biosynthesis cluster_SCFAs Short-Chain Fatty Acids (SCFAs) Dietary_Fiber Dietary Fiber & Branched-Chain Amino Acids Gut_Microbiota Gut Microbiota (Anaerobic Fermentation) Dietary_Fiber->Gut_Microbiota Acetate Acetate Gut_Microbiota->Acetate Propionate Propionate Gut_Microbiota->Propionate Butyrate Butyrate Gut_Microbiota->Butyrate Branched_SCFAs Branched SCFAs (e.g., this compound) Gut_Microbiota->Branched_SCFAs

Caption: Biosynthesis of SCFAs by gut microbiota.

References

A Technical Guide to the Physical Properties of 2-Methylvaleric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of 2-Methylvaleric acid, specifically its boiling and melting points. This document includes tabulated quantitative data, detailed experimental protocols for the determination of these properties, and a visual representation of the general experimental workflow.

Core Physical Properties of this compound

This compound, also known as 2-methylpentanoic acid, is a branched-chain short-chain fatty acid.[1] Its physical characteristics are crucial for a variety of applications, including its use as a flavoring agent and in scientific research.[2][3]

Quantitative Data Summary

The boiling and melting points of this compound are summarized in the table below. These values are critical for handling, storage, and application in various experimental and industrial settings.

Physical PropertyValue
Boiling Point196-198°C[2][3][4]
Melting Point-85°C[2][3][5]

Experimental Protocols

The following sections detail the standard methodologies for determining the boiling and melting points of a liquid organic compound such as this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[6][7] For a pure compound, the boiling point is a characteristic physical property that can be used for identification and purity assessment.[7] The Thiele tube method is a common and effective technique for this determination, especially when working with small sample volumes.[8][9]

Methodology: Thiele Tube Method

  • Sample Preparation: A small volume (approximately 0.5 mL) of this compound is placed into a small test tube or fusion tube.[6][9]

  • Capillary Tube Insertion: A capillary tube, sealed at one end, is placed into the fusion tube with the open end submerged in the liquid sample.[6]

  • Apparatus Assembly: The fusion tube is attached to a thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.[6][8] This assembly is then inserted into a Thiele tube containing a high-boiling point oil (e.g., mineral oil), making sure the rubber band is above the oil level to prevent softening.[10][11]

  • Heating: The side arm of the Thiele tube is gently and continuously heated with a Bunsen burner or other heat source.[8][9] The unique shape of the Thiele tube facilitates the circulation of the oil via convection currents, ensuring uniform heating.[11]

  • Observation: As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until the bubbling becomes vigorous.[8][9]

  • Boiling Point Determination: The heat source is then removed, and the apparatus is allowed to cool. The temperature at which the liquid just begins to be drawn back into the capillary tube is recorded as the boiling point.[6][8]

Determination of Melting Point

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state.[12][13] For pure crystalline compounds, this transition occurs over a narrow temperature range and is a reliable indicator of purity.[10][14][15] Since this compound has a very low melting point (-85°C), specialized low-temperature apparatus would be required. However, the general principle of melting point determination using the capillary method is described below.

Methodology: Capillary Method

  • Sample Preparation: A small amount of the solidified this compound (frozen using a suitable cooling bath) is finely powdered. The open end of a capillary tube is pressed into the powder to collect a small sample.[16][17] The tube is then tapped gently to compact the sample to a height of 2-3 mm at the sealed end.[12][18]

  • Apparatus Assembly: The prepared capillary tube is placed in a melting point apparatus, which typically consists of a heated block or oil bath and a thermometer.[10][16] The capillary tube is positioned close to the thermometer bulb to ensure accurate temperature measurement.[12]

  • Heating: The apparatus is heated at a controlled, slow rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.[10]

  • Observation and Measurement: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[10][11][18]

  • Purity Assessment: A sharp melting point range (typically 0.5-1.0°C) is indicative of a pure compound, whereas a broad melting range suggests the presence of impurities.[10][14]

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of a chemical compound like this compound.

G cluster_prep Sample Preparation cluster_boiling Boiling Point Determination cluster_melting Melting Point Determination cluster_analysis Data Analysis A Obtain Sample of This compound B Prepare Thiele Tube Apparatus A->B E Solidify Sample A->E C Heat Sample and Observe Bubbling B->C D Cool and Record Boiling Point C->D I Compare with Literature Values D->I F Prepare Capillary Tube and Apparatus E->F G Heat Sample Slowly F->G H Observe and Record Melting Range G->H H->I J Assess Purity I->J

References

An In-depth Technical Guide on the Solubility of 2-Methylvaleric Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the solubility characteristics of 2-Methylvaleric acid in various organic solvents. The information is curated for professionals in research, scientific, and drug development fields who require precise data and methodologies for their work. This document compiles available quantitative data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Quantitative Solubility Data

The solubility of this compound, a branched-chain carboxylic acid, is a critical parameter in various applications, including formulation development, reaction chemistry, and extraction processes. The following table summarizes the available quantitative solubility data in selected solvents.

SolventTemperatureSolubility
Water20 °C15,000 mg/L[1]
WaterNot Specified13 g/L[2][3]
Ethanol (95%)Not Specified1 mL in 1 mL[4]
Dimethyl Sulfoxide (DMSO)Not Specified100 mg/mL[5][6]

Note: The data for ethanol indicates high miscibility. Further quantitative studies are required to establish precise solubility limits across a broader range of temperatures and in other common organic solvents.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is fundamental to understanding the physicochemical properties of a compound. The following are detailed methodologies for key experiments to quantify the solubility of this compound.

2.1. Shake-Flask Method (Equilibrium Solubility Determination)

The shake-flask method is a standard technique for determining the thermodynamic equilibrium solubility of a compound in a given solvent.[7]

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (e.g., ethanol, acetone, ethyl acetate)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

  • Syringe filters (chemically compatible with the solvent)

Procedure:

  • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is necessary to ensure that equilibrium is reached.[7]

  • Place the sealed container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system.[7]

  • After the equilibration period, cease agitation and allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe. To avoid aspirating solid particles, immediately filter the sample through a chemically resistant syringe filter into a clean vial.

  • Dilute the filtered sample with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical method.

  • Analyze the concentration of this compound in the diluted sample using a validated HPLC or GC method.

  • Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.

2.2. Gravimetric Method

The gravimetric method is a simpler, though potentially less precise, alternative for determining solubility.[8]

Objective: To determine the mass of this compound dissolved in a known mass or volume of solvent.

Materials:

  • This compound

  • Selected organic solvent

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Filtration apparatus (e.g., filter paper and funnel or vacuum filtration system)

  • Evaporating dish or watch glass

  • Oven or desiccator

Procedure:

  • Prepare a saturated solution of this compound in the chosen solvent using the equilibration steps (1-4) from the shake-flask method.

  • Carefully decant or filter a known volume of the supernatant to separate the dissolved solute from the excess solid.

  • Weigh a clean, dry evaporating dish or watch glass.

  • Transfer a precise volume of the clear, saturated solution to the pre-weighed dish.

  • Gently evaporate the solvent under controlled conditions (e.g., in a fume hood or a low-temperature oven) until the solute is completely dry.

  • Once the solvent has evaporated, cool the dish in a desiccator and then weigh it again.

  • The difference in weight between the dish with the residue and the empty dish gives the mass of this compound that was dissolved in the known volume of the solvent.

  • Express the solubility as mass of solute per volume of solvent (e.g., g/L) or mass of solute per mass of solvent (e.g., g/100g ).

Logical Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a compound like this compound in an organic solvent.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Select Solvent and Temperature B Prepare Supersaturated Mixture (Excess Solute in Solvent) A->B C Agitate at Constant Temperature (e.g., 24-72 hours) B->C D Allow Solids to Settle C->D E Withdraw Supernatant and Filter D->E F Prepare Dilutions E->F G Quantify Concentration (e.g., HPLC, GC) F->G H Calculate Solubility G->H

Caption: Workflow for experimental solubility determination.

This guide provides a foundational understanding of the solubility of this compound in organic solvents, supported by available data and established experimental protocols. For drug development and research applications, it is recommended that solubility be determined empirically in the specific solvent systems of interest.

References

Methodological & Application

Synthesis of 2-Methylvaleric Acid from Propanal: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the multi-step synthesis of 2-methylvaleric acid, a valuable building block in pharmaceutical and fine chemical synthesis, starting from readily available propanal. The synthesis involves a three-step reaction sequence: (1) a base-catalyzed aldol condensation of propanal to yield 2-methyl-2-pentenal, (2) the oxidation of this intermediate to 2-methyl-2-pentenoic acid, and (3) the catalytic hydrogenation of the unsaturated carboxylic acid to afford the final product, this compound. This application note includes detailed experimental procedures, a summary of reaction efficiencies, and graphical representations of the synthesis workflow.

Introduction

This compound is a branched-chain carboxylic acid that serves as a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and fragrances. Its structural motif is found in a range of biologically active molecules. The synthesis route starting from propanal offers an efficient and scalable method for the production of this important compound. This protocol outlines a reliable and reproducible methodology for laboratory-scale synthesis.

Overall Synthesis Workflow

The synthesis of this compound from propanal is accomplished in three main stages as depicted in the workflow diagram below.

SynthesisWorkflow Propanal Propanal Intermediate1 2-Methyl-2-pentenal Propanal->Intermediate1 Aldol Condensation Intermediate2 2-Methyl-2-pentenoic Acid Intermediate1->Intermediate2 Oxidation FinalProduct This compound Intermediate2->FinalProduct Hydrogenation

Caption: Overall workflow for the synthesis of this compound from Propanal.

Data Presentation

The following table summarizes the typical yields and key reaction conditions for each step in the synthesis of this compound from propanal.

StepReactionCatalyst/ReagentsSolventTemp. (°C)Time (h)Yield (%)
1Aldol CondensationAnion Exchange ResinWater351~95
2OxidationNaClO₂, H₂O₂AcetonitrileRoom Temp.3~85
3HydrogenationPd/C (5%)MethanolRoom Temp.4-6>95

Experimental Protocols

Step 1: Synthesis of 2-Methyl-2-pentenal via Aldol Condensation

This protocol is adapted from methodologies employing anion-exchange resins, which offer high conversion and selectivity.[1][2]

Materials:

  • Propanal

  • Strongly basic anion-exchange resin (e.g., Amberlite IRA-400)

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature controller

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, add propanal (58.0 g, 1.0 mol) and deionized water (50 mL).

  • Add the anion-exchange resin (20 g, pre-washed with deionized water).

  • Heat the mixture to 35°C with vigorous stirring.

  • Monitor the reaction progress by GC-MS or TLC. The reaction is typically complete within 1 hour, with propanal conversion reaching up to 97%.[1]

  • After completion, cool the reaction mixture to room temperature and filter to remove the resin.

  • Transfer the filtrate to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain crude 2-methyl-2-pentenal. The product can be further purified by distillation if required. A high selectivity of up to 95% for 2-methyl-2-pentenal is expected.[1]

AldolCondensation cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Propanal 2x Propanal Catalyst Anion Exchange Resin Pentenal 2-Methyl-2-pentenal Catalyst->Pentenal Solvent H₂O, 35°C Water H₂O

Caption: Aldol condensation of propanal to 2-methyl-2-pentenal.

Step 2: Oxidation of 2-Methyl-2-pentenal to 2-Methyl-2-pentenoic Acid

This procedure utilizes a sodium chlorite/hydrogen peroxide system for the efficient oxidation of the aldehyde.[3]

Materials:

  • 2-Methyl-2-pentenal (from Step 1)

  • Sodium chlorite (NaClO₂)

  • Hydrogen peroxide (H₂O₂, 30% solution)

  • Acetonitrile

  • Sodium sulfite

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

Procedure:

  • In a 500 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-methyl-2-pentenal (19.6 g, 0.2 mol) in acetonitrile (100 mL).

  • Cool the flask in an ice bath.

  • Prepare a solution of sodium chlorite (28.9 g, 0.32 mol) in water (60 mL) and add it to the dropping funnel.

  • Slowly add the sodium chlorite solution to the stirred reaction mixture, maintaining the temperature below 10°C.

  • After the addition of sodium chlorite is complete, add hydrogen peroxide (27.2 g of 30% solution, 0.24 mol) dropwise, ensuring the temperature remains below 10°C.

  • After the addition, remove the ice bath and stir the reaction mixture at room temperature for 3 hours.

  • Quench the reaction by the slow addition of a saturated sodium sulfite solution until a negative test with starch-iodide paper is obtained.

  • Acidify the mixture to pH 2-3 with 1 M hydrochloric acid.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield (E)-2-methyl-2-pentenoic acid. A yield of up to 85% can be expected.[3]

Step 3: Catalytic Hydrogenation of 2-Methyl-2-pentenoic Acid to this compound

This protocol employs a standard palladium on carbon (Pd/C) catalyst for the hydrogenation of the carbon-carbon double bond.

Materials:

  • 2-Methyl-2-pentenoic acid (from Step 2)

  • Palladium on carbon (Pd/C, 5 wt%)

  • Methanol

  • Hydrogen gas (H₂)

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon filled with H₂)

  • Filtration setup (e.g., Celite pad)

Procedure:

  • In a suitable hydrogenation vessel, dissolve 2-methyl-2-pentenoic acid (11.4 g, 0.1 mol) in methanol (100 mL).

  • Carefully add 5% Pd/C (0.5 g, ~0.5 mol%).

  • Seal the vessel and purge with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm, or use a hydrogen-filled balloon for atmospheric pressure hydrogenation) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by observing the cessation of hydrogen uptake or by TLC/GC-MS analysis. The reaction is generally complete within 4-6 hours.

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with methanol.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain this compound. The product is typically of high purity (>95%) and the yield is generally quantitative.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Propanal is a volatile and flammable liquid.

  • Hydrogen peroxide and sodium chlorite are strong oxidizing agents. Avoid contact with combustible materials.

  • Catalytic hydrogenation with hydrogen gas should be conducted with appropriate safety measures due to the flammability of hydrogen. Ensure the apparatus is properly set up and there are no sources of ignition.

  • Appropriate personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

References

Application Notes and Protocols for the Laboratory Preparation of 2-Methylvaleric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of 2-methylvaleric acid, a valuable intermediate in pharmaceutical and chemical industries. The protocols outlined below are based on established synthetic methodologies and are intended to provide a practical guide for the preparation of this compound.

Introduction

This compound, also known as 2-methylpentanoic acid, is a branched-chain carboxylic acid.[1] Its structure and chirality at the C2 position make it a useful building block in the synthesis of various organic molecules, including active pharmaceutical ingredients. This document details three common and reliable methods for its laboratory preparation:

  • Malonic Ester Synthesis: A classic method for the formation of substituted acetic acids, offering a high degree of control over the final structure.[2][3]

  • Oxidation of 2-Methyl-1-pentanol: A direct approach involving the oxidation of the corresponding primary alcohol.[4]

  • Grignard Synthesis: A versatile method for forming carbon-carbon bonds by reacting an organomagnesium compound with carbon dioxide.[5]

Each method is presented with a detailed experimental protocol, a summary of quantitative data, and a workflow diagram.

Method 1: Malonic Ester Synthesis

The malonic ester synthesis is a versatile method for preparing carboxylic acids. In this case, diethyl malonate is sequentially alkylated and then hydrolyzed and decarboxylated to yield this compound.

Reaction Scheme:

This synthesis can be performed in two ways:

  • Route A: A two-step alkylation using 1-bromopropane followed by methyl iodide.

  • Route B: A single alkylation step using 2-bromobutane.

Experimental Protocol (Based on Route B)
  • Preparation of Sodium Ethoxide: In a flame-dried 500 mL three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add 150 mL of absolute ethanol. Carefully add 5.75 g (0.25 mol) of sodium metal in small pieces. The reaction is exothermic and will generate hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.

  • Formation of the Enolate: To the freshly prepared sodium ethoxide solution, add 40 g (0.25 mol) of diethyl malonate dropwise with stirring.

  • Alkylation: After the addition of diethyl malonate is complete, add 34.25 g (0.25 mol) of 2-bromobutane dropwise through the dropping funnel. The reaction mixture is then heated to reflux with continuous stirring for 4-6 hours.

  • Saponification: After the reflux period, add a solution of 20 g of sodium hydroxide in 100 mL of water to the reaction mixture. Continue to reflux for another 2-3 hours to hydrolyze the ester.

  • Workup and Acidification: Cool the reaction mixture to room temperature. Most of the ethanol is removed by distillation. The remaining aqueous solution is cooled in an ice bath and carefully acidified with 6M sulfuric acid until the solution is strongly acidic (pH < 2), which will cause the precipitation of the crude dicarboxylic acid and the evolution of carbon dioxide.

  • Decarboxylation: The acidified mixture is heated in an oil bath to 150-160 °C to effect decarboxylation. The heating is continued until the evolution of carbon dioxide ceases.

  • Purification: The resulting organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation. The crude this compound is then purified by vacuum distillation.

Quantitative Data (Illustrative)
ParameterValueReference/Note
Starting Materials
Diethyl Malonate40 g (0.25 mol)
2-Bromobutane34.25 g (0.25 mol)
Sodium5.75 g (0.25 mol)
Sodium Hydroxide20 g (0.5 mol)
Product
This compound
Molecular FormulaC₆H₁₂O₂[1]
Molecular Weight116.16 g/mol [1]
Boiling Point196-197 °C
Yield (Illustrative) 60-70%Based on typical yields for this type of reaction.
Purity (Illustrative) >98% (after distillation)

Experimental Workflow

Malonic_Ester_Synthesis cluster_prep Step 1: Enolate Formation cluster_alkylation Step 2: Alkylation cluster_hydrolysis Step 3: Hydrolysis & Decarboxylation cluster_purification Step 4: Purification Na Sodium Metal NaOEt Sodium Ethoxide Solution Na->NaOEt dissolves in EtOH Absolute Ethanol EtOH->NaOEt Enolate Malonate Enolate NaOEt->Enolate reacts with Malonate Diethyl Malonate Malonate->Enolate Alkylated_Ester Diethyl sec-butylmalonate Enolate->Alkylated_Ester reacts with Bromobutane 2-Bromobutane Bromobutane->Alkylated_Ester Product This compound Alkylated_Ester->Product Saponification NaOH NaOH(aq) NaOH->Product Acid H₂SO₄ Acid->Product Heat Heat (150-160°C) Heat->Product Product->Product Purified_Product Pure this compound Product->Purified_Product Vacuum Distillation

Caption: Workflow for the synthesis of this compound via malonic ester synthesis.

Method 2: Oxidation of 2-Methyl-1-pentanol

This method involves the direct oxidation of the primary alcohol, 2-methyl-1-pentanol, to the corresponding carboxylic acid using a strong oxidizing agent such as Jones reagent (chromic acid).

Reaction Scheme:

CH₃CH₂CH₂CH(CH₃)CH₂OH + [O] → CH₃CH₂CH₂CH(CH₃)COOH

Experimental Protocol
  • Preparation of Jones Reagent: In a beaker cooled in an ice bath, dissolve 26.7 g of chromium trioxide (CrO₃) in 23 mL of concentrated sulfuric acid. Carefully dilute the mixture with distilled water to a final volume of 100 mL.

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 10.2 g (0.1 mol) of 2-methyl-1-pentanol in 100 mL of acetone.

  • Oxidation: Cool the acetone solution in an ice-water bath. Add the prepared Jones reagent dropwise from the dropping funnel, maintaining the reaction temperature between 10-20 °C. The color of the reaction mixture will change from orange-red to green.

  • Reaction Completion: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours.

  • Workup: Add isopropanol to the reaction mixture to quench any excess oxidizing agent until the green color persists. Decant the acetone solution from the chromium salts. Wash the salts with additional acetone.

  • Extraction: Combine the acetone solutions and remove the acetone by rotary evaporation. Add 100 mL of water to the residue and extract the product with diethyl ether (3 x 50 mL).

  • Purification: Wash the combined ether extracts with saturated sodium bicarbonate solution. The product will move to the aqueous layer as its sodium salt. Separate the aqueous layer and re-acidify with concentrated HCl. Extract the liberated this compound with diethyl ether (3 x 50 mL). Dry the ether extract over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. Purify the crude product by vacuum distillation.

Quantitative Data (Illustrative)
ParameterValueReference/Note
Starting Materials
2-Methyl-1-pentanol10.2 g (0.1 mol)
Chromium Trioxide26.7 g (0.267 mol)
Sulfuric Acid (conc.)23 mL
Product
This compound
Molecular FormulaC₆H₁₂O₂[1]
Molecular Weight116.16 g/mol [1]
Boiling Point196-197 °C
Yield (Illustrative) 70-80%Based on typical yields for Jones oxidation of primary alcohols.
Purity (Illustrative) >98% (after distillation)

Experimental Workflow

Oxidation_Synthesis cluster_reagent_prep Step 1: Reagent Prep cluster_oxidation Step 2: Oxidation cluster_workup Step 3: Workup & Extraction cluster_purification Step 4: Purification CrO3 CrO₃ Jones_Reagent Jones Reagent CrO3->Jones_Reagent H2SO4 H₂SO₄ H2SO4->Jones_Reagent H2O H₂O H2O->Jones_Reagent Reaction_Mixture Reaction Mixture Jones_Reagent->Reaction_Mixture dropwise addition Alcohol 2-Methyl-1-pentanol in Acetone Alcohol->Reaction_Mixture Quench Quench with Isopropanol Reaction_Mixture->Quench Extraction Ether Extraction Quench->Extraction AcidBase_Extraction Acid-Base Extraction Extraction->AcidBase_Extraction Crude_Product Crude this compound AcidBase_Extraction->Crude_Product Pure_Product Pure this compound Crude_Product->Pure_Product Vacuum Distillation

Caption: Workflow for the synthesis of this compound via oxidation.

Method 3: Grignard Synthesis

This method involves the preparation of a Grignard reagent from a suitable alkyl halide (2-bromobutane) and its subsequent reaction with carbon dioxide.

Reaction Scheme:

CH₃CH₂CH(Br)CH₃ + Mg → CH₃CH₂CH(MgBr)CH₃ CH₃CH₂CH(MgBr)CH₃ + CO₂ → CH₃CH₂CH(CH₃)COOMgBr CH₃CH₂CH(CH₃)COOMgBr + H₃O⁺ → CH₃CH₂CH(CH₃)COOH + Mg(OH)Br

Experimental Protocol
  • Preparation of Grignard Reagent: In a flame-dried 500 mL three-necked round-bottom flask equipped with a reflux condenser (with a drying tube), a mechanical stirrer, and a dropping funnel, place 6.1 g (0.25 mol) of magnesium turnings. Add a small crystal of iodine to initiate the reaction. Add a solution of 34.25 g (0.25 mol) of 2-bromobutane in 100 mL of anhydrous diethyl ether dropwise from the dropping funnel. The reaction should start spontaneously. If not, gentle warming may be required. Once the reaction has started, add the remaining 2-bromobutane solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Carboxylation: Cool the Grignard reagent solution in an ice-salt bath. Crush approximately 100 g of dry ice and add it in small portions to the stirred Grignard solution. A vigorous reaction will occur. Continue stirring until the mixture becomes a thick slurry.

  • Workup: Allow the excess dry ice to sublime. Slowly add 100 mL of 6M HCl to the reaction mixture with stirring to dissolve the magnesium salts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the ether layer and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Purification: Combine the ether extracts and wash with water and then with a saturated brine solution. Dry the ether solution over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. Purify the crude product by vacuum distillation.

Quantitative Data (Illustrative)
ParameterValueReference/Note
Starting Materials
2-Bromobutane34.25 g (0.25 mol)
Magnesium Turnings6.1 g (0.25 mol)
Dry Ice (CO₂)~100 g (excess)
Product
This compound
Molecular FormulaC₆H₁₂O₂[1]
Molecular Weight116.16 g/mol [1]
Boiling Point196-197 °C
Yield (Illustrative) 65-75%Based on typical yields for Grignard carboxylation.
Purity (Illustrative) >98% (after distillation)

Experimental Workflow

Grignard_Synthesis cluster_grignard_prep Step 1: Grignard Reagent Formation cluster_carboxylation Step 2: Carboxylation cluster_workup Step 3: Workup & Extraction cluster_purification Step 4: Purification Bromobutane 2-Bromobutane Grignard_Reagent sec-Butylmagnesium Bromide Bromobutane->Grignard_Reagent in dry ether Mg Magnesium Turnings Mg->Grignard_Reagent Magnesium_Salt Magnesium Carboxylate Salt Grignard_Reagent->Magnesium_Salt reacts with CO2 Dry Ice (CO₂) CO2->Magnesium_Salt Crude_Product Crude this compound Magnesium_Salt->Crude_Product Acidification HCl HCl(aq) HCl->Crude_Product Extraction Ether Extraction Pure_Product Pure this compound Extraction->Pure_Product Vacuum Distillation Crude_Product->Extraction

Caption: Workflow for the synthesis of this compound via Grignard reaction.

References

Application Note: 2-Methylvaleric Acid as an Internal Standard for the Gas Chromatographic Analysis of Short-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Short-chain fatty acids (SCFAs), primarily products of gut microbial fermentation of dietary fibers, are pivotal in host-microbe interactions and play a significant role in metabolic regulation and inflammatory processes. Accurate quantification of SCFAs such as acetic, propionic, and butyric acid in biological matrices is crucial for understanding their physiological and pathophysiological roles. Gas chromatography (GC), coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a robust and widely used technique for SCFA analysis. However, the volatility of SCFAs and the complexity of biological samples necessitate the use of an internal standard to ensure analytical accuracy and precision.

An internal standard (IS) is a compound with similar chemical properties to the analytes of interest, added in a known concentration to all samples, calibrators, and quality controls. It helps to correct for variations in sample preparation, injection volume, and instrument response. 2-Methylvaleric acid, a branched-chain SCFA, is an excellent internal standard for SCFA analysis due to its chemical similarity to the target analytes and its infrequent natural occurrence in high concentrations in most biological samples. This application note provides a detailed protocol for the use of this compound as an internal standard for the GC-based analysis of SCFAs in fecal samples.

Principle of Internal Standard Quantification

The fundamental principle of using an internal standard is to compare the detector response of the analytes to the response of a consistently added amount of the internal standard. This ratiometric measurement compensates for potential sample loss during preparation and inconsistencies in injection volume, leading to more reliable and reproducible quantification.

G cluster_0 Sample Preparation cluster_1 GC Analysis cluster_2 Data Analysis A Analyte of Interest (Variable Amount) Prep Extraction, Derivatization, etc. A->Prep IS Internal Standard (Fixed Amount Added) IS->Prep GC Gas Chromatograph Prep->GC Injection Detector Detector (FID/MS) GC->Detector Separation Peak_A Analyte Peak Area Detector->Peak_A Signal Peak_IS Internal Standard Peak Area Detector->Peak_IS Signal Ratio Calculate Peak Area Ratio (Analyte Area / IS Area) Peak_A->Ratio Peak_IS->Ratio Concentration Determine Analyte Concentration Ratio->Concentration Compare to Calibration Curve

Caption: Logical workflow for quantification using an internal standard.

Materials and Reagents

  • Standards: Acetic acid, propionic acid, isobutyric acid, butyric acid, isovaleric acid, valeric acid, hexanoic acid, and this compound (internal standard).

  • Reagents:

    • Methanol (GC grade)

    • Pyridine

    • N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMSCI)

    • Sodium hydroxide (NaOH)

    • Hydrochloric acid (HCl)

    • Ultrapure water

    • Helium (carrier gas, 99.999% purity)

  • Equipment:

    • Gas chromatograph with FID or MS detector

    • Analytical balance

    • Vortex mixer

    • Centrifuge

    • Tissue homogenizer

    • Ultrasonic bath

    • Digital dry bath/heater block

    • Vacuum concentrator

    • 1.5 mL and 2 mL microcentrifuge tubes

    • GC vials with inserts

Experimental Protocols

Preparation of Standard Solutions
  • Primary Stock Solutions (10 mg/mL): Prepare individual stock solutions of each SCFA and this compound by dissolving 100 mg of each standard in 10 mL of methanol.

  • Working Standard Mixture: Prepare a mixed working standard solution containing all target SCFAs at a concentration of 1 mg/mL each.

  • Internal Standard Working Solution (1 mg/mL): Prepare a working solution of this compound at 1 mg/mL in methanol.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the working standard mixture into the chosen matrix (e.g., water or a blank matrix extract). Add the internal standard working solution to each calibration level to achieve a final concentration of 50 µg/mL. A typical calibration range is 1 to 200 µg/mL.

Fecal Sample Preparation

The following protocol is adapted for the analysis of SCFAs in fecal samples.[1]

G Sample 1. Weigh 20 mg Fecal Sample Add_Reagents 2. Add NaOH, Methanol, and This compound (IS) Sample->Add_Reagents Homogenize 3. Homogenize with Stainless Steel Beads Add_Reagents->Homogenize Vortex_Chill 4. Vortex and Chill at -20°C Homogenize->Vortex_Chill Sonicate 5. Sonicate in Ice Bath Vortex_Chill->Sonicate Centrifuge1 6. Centrifuge (14,000 RPM, 10 min) Sonicate->Centrifuge1 Supernatant1 7. Transfer Supernatant Centrifuge1->Supernatant1 Dry 8. Dry in Vacuum Concentrator Supernatant1->Dry Derivatize 9. Add Pyridine and MTBSTFA, Incubate at 60°C Dry->Derivatize Centrifuge2 10. Centrifuge (14,000 RPM, 10 min) Derivatize->Centrifuge2 Final_Sample 11. Transfer Supernatant to GC Vial for Analysis Centrifuge2->Final_Sample

References

Application Note: Quantification of 2-Methylvaleric Acid Using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylvaleric acid, a branched-chain short-chain fatty acid (SCFA), is of increasing interest in various research fields, including gut microbiome studies, metabolic disease research, and as a potential biomarker. Accurate and robust quantification of this compound in complex biological matrices is crucial for understanding its physiological roles. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the sensitive and selective quantification of volatile and semi-volatile compounds like this compound. Due to the inherent low volatility of carboxylic acids, a derivatization step is typically required to convert them into more volatile derivatives suitable for GC analysis.[1] This application note provides a detailed protocol for the quantification of this compound in biological samples using GC-MS.

Principle

The method involves the extraction of this compound from the sample matrix, followed by a chemical derivatization step to enhance its volatility. The derivatized analyte is then separated by gas chromatography and detected by mass spectrometry. Quantification is typically achieved using an internal standard and a calibration curve.

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)

This protocol is a general guideline and may require optimization based on the specific sample matrix (e.g., plasma, serum, fecal water).

Materials:

  • Sample containing this compound

  • Internal Standard (IS) solution (e.g., deuterated this compound or a structurally similar, non-endogenous carboxylic acid)

  • Hydrochloric acid (HCl)

  • Methyl tert-butyl ether (MTBE) or other suitable organic solvent (e.g., diethyl ether, hexane)[2]

  • Sodium sulfate (anhydrous)

  • Vortex mixer

  • Centrifuge

  • Glass vials

Procedure:

  • To 100 µL of the sample in a glass vial, add 10 µL of the internal standard solution.

  • Acidify the sample by adding 10 µL of HCl to protonate the carboxylic acid.[2]

  • Add 500 µL of MTBE, cap the vial, and vortex vigorously for 2 minutes to extract the analyte.

  • Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous phases.

  • Carefully transfer the upper organic layer to a clean glass vial.

  • Add a small amount of anhydrous sodium sulfate to remove any residual water.

  • The extract is now ready for derivatization.

Derivatization (Silylation)

Silylation is a common derivatization technique for compounds with active hydrogens, such as carboxylic acids. N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is a frequently used reagent that produces stable derivatives.[3]

Materials:

  • Sample extract from the previous step

  • N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)

  • Pyridine or other suitable catalyst

  • Heating block or oven

Procedure:

  • Evaporate the solvent from the sample extract under a gentle stream of nitrogen.

  • To the dried residue, add 50 µL of MTBSTFA and 50 µL of pyridine.

  • Cap the vial tightly and heat at 60-80°C for 30-60 minutes.

  • Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

GC-MS Analysis

The following are typical GC-MS parameters. These may need to be optimized for your specific instrument and application.

Parameter Setting
Gas Chromatograph Agilent 6890 or equivalent
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column[4]
Injection Volume 1 µL
Injector Temperature 250°C
Injection Mode Splitless
Carrier Gas Helium at a constant flow rate of 1 mL/min
Oven Program Initial temperature 60°C for 1 min, ramp at 10°C/min to 325°C, hold for 10 min[3]
Mass Spectrometer Agilent 5973 or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV[3]
Ion Source Temp. 230°C[3]
Transfer Line Temp. 290°C[3]
Acquisition Mode Selected Ion Monitoring (SIM) or Full Scan (for initial method development)
SIM Ions To be determined by analyzing a standard of derivatized this compound. Select a quantifier and one or two qualifier ions.

Data Presentation

The quantitative performance of the method should be evaluated through a validation process. Key parameters are summarized in the table below. The values presented are illustrative and should be experimentally determined.

Parameter Typical Value Description
Linearity (R²) > 0.99The correlation coefficient of the calibration curve constructed from a series of known concentrations.[5]
Limit of Detection (LOD) 0.1 - 1 µMThe lowest concentration of the analyte that can be reliably detected.
Limit of Quantification (LOQ) 0.5 - 5 µMThe lowest concentration of the analyte that can be quantitatively measured with acceptable precision and accuracy.
Precision (%RSD) < 15%The relative standard deviation of replicate measurements, indicating the reproducibility of the method.[5]
Accuracy/Recovery (%) 85 - 115%The percentage of the true concentration of the analyte that is measured by the method.[5]

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing sample Biological Sample add_is Add Internal Standard sample->add_is acidify Acidification (HCl) add_is->acidify extract Liquid-Liquid Extraction (MTBE) acidify->extract separate Phase Separation (Centrifuge) extract->separate dry Dry Organic Phase (Na2SO4) separate->dry evaporate Evaporate Solvent dry->evaporate add_reagent Add MTBSTFA & Catalyst evaporate->add_reagent heat Heat (60-80°C) add_reagent->heat inject Inject into GC-MS heat->inject separate_gc GC Separation inject->separate_gc detect_ms MS Detection separate_gc->detect_ms integrate Peak Integration detect_ms->integrate quantify Quantification (Calibration Curve) integrate->quantify report Report Results quantify->report

Caption: Overall experimental workflow for the quantification of this compound by GC-MS.

Logical Relationship of Derivatization

derivatization_pathway cluster_reactants Reactants cluster_process Process cluster_product Product analyte This compound (Low Volatility) reaction Silylation Reaction (Heating) analyte->reaction reagent MTBSTFA (Derivatizing Agent) reagent->reaction product Volatile Silyl Derivative (GC-amenable) reaction->product

Caption: Logical diagram of the silylation derivatization process for this compound.

References

Application Notes and Protocols for the Derivatization of 2-Methylvaleric Acid for Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical derivatization of 2-Methylvaleric acid, a branched-chain short-chain fatty acid (SCFA), to facilitate its analysis by gas chromatography (GC) and liquid chromatography (LC). Direct analysis of this compound can be challenging due to its polarity and low volatility. Derivatization enhances its chromatographic properties by increasing volatility and reducing polarity, leading to improved peak shape, sensitivity, and overall analytical performance.[1][2][3]

Two primary derivatization strategies are discussed: silylation and esterification (alkylation) . These methods are widely applicable for the analysis of SCFAs in various biological matrices.

Silylation

Silylation is a robust and widely used derivatization technique for compounds containing active hydrogen atoms, such as carboxylic acids.[2][4] This process involves the replacement of the acidic proton of the carboxyl group with a silyl group, typically a trimethylsilyl (TMS) group.[1] This modification significantly increases the volatility of the analyte, making it amenable to GC analysis.[1]

Principle of Silylation:

Silylation reagents, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), react with the carboxylic acid group of this compound to form a volatile trimethylsilyl ester.[5][6] The reaction is typically fast and quantitative.

Advantages of Silylation:

  • Produces volatile and thermally stable derivatives.[1]

  • Improves chromatographic peak shape and resolution.[1]

  • Often results in cleaner mass spectra for GC-MS analysis.

Experimental Protocol: Silylation using MSTFA

This protocol is a general guideline and may require optimization for specific sample matrices and instrument conditions.

Materials:

  • This compound standard or sample extract

  • N-methyl-trimethylsilyltrifluoroacetamide (MSTFA)[5]

  • Pyridine (optional, as a catalyst and solvent)

  • Anhydrous solvent (e.g., hexane, toluene)

  • Reaction vials (e.g., 1.5 mL glass vials with PTFE-lined caps)

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for evaporation

Procedure:

  • Sample Preparation:

    • If the sample is in an aqueous solution, it must be dried completely prior to derivatization, as moisture will deactivate the silylating reagent.[1][5]

    • Place 1-10 mg of the dried sample or a known amount of this compound standard into a clean, dry reaction vial.[1]

    • If necessary, evaporate the sample to dryness under a gentle stream of nitrogen.[1]

  • Derivatization Reaction:

    • Add 50-100 µL of MSTFA to the dried sample in the reaction vial.

    • Optionally, add 10-20 µL of pyridine to catalyze the reaction.

    • Tightly cap the vial and vortex for 30 seconds to ensure thorough mixing.

    • Heat the vial at 60-80°C for 30-60 minutes.[1] The optimal temperature and time should be determined empirically.[6]

  • Analysis:

    • Cool the vial to room temperature.

    • The derivatized sample can be directly injected into the GC-MS system.

    • Alternatively, the reaction mixture can be diluted with an appropriate solvent (e.g., hexane) before injection.

Esterification (Alkylation)

Esterification is another common derivatization method for carboxylic acids, converting them into their corresponding esters.[3] This process increases volatility and improves chromatographic behavior. Methyl esters are the most common derivatives due to their high volatility.[2]

Principle of Esterification:

An alcohol (e.g., methanol) reacts with the carboxylic acid in the presence of an acid catalyst (e.g., Boron trifluoride (BF3) or hydrochloric acid (HCl)) to form an ester.[7] Alternatively, alkylating agents like benzyl chloroformate can be used.

Advantages of Esterification:

  • Produces stable derivatives.[3]

  • A wide range of reagents and catalysts are available.

  • Can be adapted for both GC and LC analysis.

Experimental Protocol 1: Esterification using Boron Trifluoride (BF3)-Methanol

Materials:

  • This compound standard or sample extract

  • 14% Boron trifluoride in methanol (BF3-Methanol)

  • Hexane

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Reaction vials

  • Heating block or water bath

  • Separating funnel

Procedure:

  • Sample Preparation:

    • Place up to 100 mg of the organic acid sample into a reaction vial.[4]

  • Derivatization Reaction:

    • Add 2-3 mL of 14% BF3-Methanol to the vial.[4]

    • Heat the mixture at 60°C for 5-10 minutes.[4] Note that heating time and temperature may need optimization.[4]

    • Cool the reaction mixture to room temperature.

  • Extraction:

    • Transfer the mixture to a separating funnel containing 25 mL of hexane.[4]

    • Add 20 mL of saturated NaCl solution and shake vigorously.

    • Allow the layers to separate and discard the lower aqueous layer.

    • Wash the hexane layer again with 20 mL of saturated NaCl solution.[4]

    • Transfer the hexane layer to a clean tube and dry it over anhydrous Na2SO4.[4]

  • Analysis:

    • The resulting hexane solution containing the methyl ester of this compound can be concentrated under a stream of nitrogen if necessary and is ready for GC analysis.[4]

Experimental Protocol 2: Esterification using Benzyl Chloroformate (BCF)

This method is suitable for creating benzyl esters, which can be analyzed by GC-MS.

Materials:

  • This compound standard or sample extract

  • Benzyl chloroformate (BCF)[8]

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Dimethyl sulfoxide (DMSO) as an emulsifier[8]

  • Cyclohexane for extraction

  • Reaction vials

Procedure:

  • Sample Preparation:

    • Prepare a solution of this compound in a suitable solvent.

  • Derivatization Reaction:

    • In a reaction vial, mix the sample with an appropriate volume of DMSO.[8]

    • Add NaOH solution to the mixture.

    • Slowly add BCF to the vial and keep the cap open for about 1 minute to release any gas produced.[8]

    • Vortex the mixture to ensure the reaction proceeds.

  • Extraction:

    • Add cyclohexane to the reaction mixture and vortex to extract the benzyl ester derivative.

    • Centrifuge to separate the layers.

    • The upper organic layer containing the derivatized this compound is collected for analysis.

  • Analysis:

    • The extract is ready for injection into a GC-MS system.

Quantitative Data Summary

The following table summarizes quantitative data for the analysis of this compound after derivatization, as reported in the literature.

Derivatization MethodAnalyteAnalytical TechniqueLinearity (R²)Recovery (%)Lower Limit of Detection (LOD)Reference
Benzyl Chloroformate (BCF)This compoundGC-MS0.999880.88 - 119.030.1 - 5 pg[9][10]

Visualizations

Experimental Workflow: Silylation of this compound for GC-MS Analysis

silylation_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start with Sample (e.g., biological extract) dry Dry Sample (e.g., under Nitrogen stream) start->dry add_reagent Add Silylation Reagent (e.g., MSTFA) dry->add_reagent vortex Vortex to Mix add_reagent->vortex heat Heat (e.g., 60-80°C) vortex->heat cool Cool to Room Temp. heat->cool inject Inject into GC-MS cool->inject end Data Acquisition & Analysis inject->end derivatization_logic cluster_analyte Analyte Properties cluster_problem Chromatographic Challenges cluster_solution Solution cluster_result Improved Properties cluster_outcome Analytical Outcome analyte This compound prop1 High Polarity analyte->prop1 prop2 Low Volatility analyte->prop2 challenge1 Poor Peak Shape prop1->challenge1 challenge2 Low Sensitivity prop2->challenge2 derivatization Derivatization (Silylation or Esterification) challenge1->derivatization challenge2->derivatization result1 Reduced Polarity derivatization->result1 result2 Increased Volatility derivatization->result2 outcome Enhanced GC/LC Analysis (Improved Peak Shape & Sensitivity) result1->outcome result2->outcome

References

Application Notes and Protocols: 1H NMR Spectrum Analysis of 2-Methylvaleric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylvaleric acid, also known as 2-methylpentanoic acid, is a branched-chain carboxylic acid. Its structural elucidation is crucial in various fields, including organic synthesis, drug discovery, and metabolomics. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful analytical technique for determining the molecular structure of organic compounds. This document provides a detailed guide to the analysis of the ¹H NMR spectrum of this compound, including data interpretation, experimental protocols, and analysis workflow.

¹H NMR Spectral Data of this compound

Due to the limited availability of publicly accessible, experimentally derived ¹H NMR data for this compound, the following table presents estimated chemical shifts (δ), multiplicities, and coupling constants (J). These estimations are based on established principles of NMR spectroscopy and data from structurally similar compounds.

Proton Assignment Estimated Chemical Shift (δ, ppm) Multiplicity Estimated Coupling Constant (J, Hz) Number of Protons
-COOH10.0 - 12.0Singlet, broad (s)-1H
H-22.3 - 2.5Sextet~ 7.01H
H-31.4 - 1.6Multiplet (m)-2H
H-41.3 - 1.5Sextet~ 7.42H
H-50.9Triplet (t)~ 7.43H
2-CH₃1.1 - 1.2Doublet (d)~ 7.03H

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit six distinct signals corresponding to the different proton environments in the molecule.

  • -COOH Proton: The carboxylic acid proton is the most deshielded, appearing as a broad singlet in the downfield region of the spectrum (typically 10-12 ppm). Its broadness is due to hydrogen bonding and chemical exchange.

  • H-2 Proton: The proton at the chiral center (C2) is adjacent to the carboxylic acid group and the C3 methylene group. It is expected to appear as a sextet due to coupling with the three protons of the 2-methyl group and the two protons at C3.

  • H-3 Protons: The two protons on C3 are diastereotopic and will appear as a complex multiplet due to coupling with the protons on C2 and C4.

  • H-4 Protons: The methylene protons at C4 will be split by the adjacent methyl protons at C5 and the methylene protons at C3, likely resulting in a sextet.

  • H-5 Protons: The terminal methyl protons at C5 are coupled to the two adjacent protons at C4, resulting in a triplet.

  • 2-CH₃ Protons: The methyl group attached to C2 is coupled to the single proton at C2, leading to a doublet.

Experimental Protocols

I. Sample Preparation for ¹H NMR Analysis

This protocol outlines the standard procedure for preparing a sample of this compound for ¹H NMR spectroscopy.

Materials:

  • This compound (5-10 mg)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃), 0.6-0.7 mL

  • NMR tube (5 mm) and cap

  • Pasteur pipette and bulb

  • Small vial

  • Cotton or glass wool plug

Procedure:

  • Weighing the Sample: Accurately weigh 5-10 mg of this compound into a clean, dry vial.

  • Dissolving the Sample: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial. Gently swirl the vial to ensure the sample is completely dissolved.

  • Filtering the Sample: Place a small plug of cotton or glass wool into a Pasteur pipette.

  • Transferring to NMR Tube: Using the filter-plugged Pasteur pipette, transfer the solution from the vial into a clean, dry 5 mm NMR tube. This filtration step is crucial to remove any particulate matter that could adversely affect the spectral resolution.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

II. ¹H NMR Data Acquisition

This protocol provides a general procedure for acquiring a ¹H NMR spectrum using a standard NMR spectrometer. Specific parameters may vary depending on the instrument manufacturer and software.

Equipment:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • Computer with NMR data acquisition software

Procedure:

  • Instrument Preparation: Ensure the NMR spectrometer is properly tuned and the magnetic field is locked and shimmed according to the instrument's standard operating procedure.

  • Sample Insertion: Carefully insert the prepared NMR tube into the spinner turbine and place it in the magnet.

  • Setting Up the Experiment:

    • Load a standard proton experiment parameter set.

    • Set the appropriate solvent in the acquisition software.

    • Define the spectral width (e.g., -2 to 14 ppm).

    • Set the number of scans (e.g., 8 or 16 for a moderately concentrated sample).

    • Set the relaxation delay (e.g., 1-2 seconds).

  • Acquiring the Spectrum: Start the acquisition. The free induction decay (FID) signal will be collected.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive phase.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the peaks to determine the relative number of protons for each signal.

    • Analyze the peak multiplicities and measure the coupling constants.

Workflow and Data Analysis

The following diagram illustrates the logical workflow for the ¹H NMR analysis of this compound.

G Workflow for 1H NMR Analysis of this compound cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample into Spectrometer filter->insert Prepared Sample setup Set Acquisition Parameters insert->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft Raw Data (FID) phase Phase Correction ft->phase calibrate Chemical Shift Calibration phase->calibrate integrate Integration calibrate->integrate assign Assign Signals integrate->assign Processed Spectrum coupling Analyze Coupling assign->coupling structure Structure Confirmation coupling->structure

Caption: A flowchart detailing the key stages of ¹H NMR analysis.

Conclusion

¹H NMR spectroscopy is an indispensable tool for the structural verification of this compound. By following the detailed protocols for sample preparation and data acquisition, and with a thorough understanding of spectral interpretation, researchers can confidently elucidate and confirm the structure of this and other small molecules. The provided estimated spectral data serves as a useful guide for this analysis.

Application Note: 13C NMR Spectral Analysis of 2-Methylvaleric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed 13C Nuclear Magnetic Resonance (NMR) spectral data and the corresponding experimental protocol for the analysis of 2-Methylvaleric acid. This information is critical for the structural elucidation and quality control of this compound in research and drug development settings.

Introduction

This compound, also known as 2-methylpentanoic acid, is a branched-chain carboxylic acid. Its structural characterization is fundamental for its application in various fields, including the synthesis of pharmaceuticals and flavorings. 13C NMR spectroscopy is a powerful analytical technique that provides information on the carbon skeleton of a molecule, making it an essential tool for unambiguous structure confirmation.

13C NMR Spectral Data

The 13C NMR spectrum of this compound was acquired in Chloroform-d (CDCl₃) on a Varian CFT-20 spectrometer. The chemical shifts are reported in parts per million (ppm) relative to Tetramethylsilane (TMS).

Table 1: 13C NMR Chemical Shift Data for this compound

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)[1]
C1 (COOH)183.5183.5
C2 (CH)41.341.3
C3 (CH₂)34.534.5
C4 (CH₂)20.620.6
C5 (CH₃)14.114.1
C2-CH₃16.816.8

Note: Predicted chemical shifts were obtained from the Human Metabolome Database (HMDB) for (±)-2-Methylpentanoic acid in D₂O at 1000 MHz. Experimental data is from SpectraBase, acquired in CDCl₃.

Experimental Protocol

This section outlines a general protocol for acquiring the 13C NMR spectrum of this compound.

1. Sample Preparation

  • Materials:

    • This compound (5-20 mg)

    • Deuterated chloroform (CDCl₃)

    • NMR tube (5 mm)

    • Pipettes

    • Vortex mixer

  • Procedure:

    • Weigh approximately 5-20 mg of this compound and transfer it into a clean, dry 5 mm NMR tube.

    • Add approximately 0.6-0.7 mL of CDCl₃ to the NMR tube.

    • Cap the NMR tube and gently vortex the sample until the this compound is completely dissolved.

2. NMR Data Acquisition

  • Instrument:

    • Varian CFT-20 NMR Spectrometer (or equivalent)

  • Acquisition Parameters (General Recommendations):

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., s2pul on Bruker instruments).

    • Solvent: CDCl₃

    • Temperature: 298 K (25 °C)

    • Spectral Width: 0-200 ppm

    • Pulse Width: Calibrated 90° pulse

    • Relaxation Delay (d1): 2 seconds. A longer delay may be necessary for quaternary carbons like the carboxylic acid carbon, though it is often still visible with a standard delay.

    • Acquisition Time (aq): 1-2 seconds

    • Number of Scans (ns): 128 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

3. Data Processing

  • Apply Fourier transformation to the Free Induction Decay (FID) to obtain the spectrum.

  • Phase the spectrum to obtain pure absorption peaks.

  • Calibrate the chemical shift scale by setting the CDCl₃ solvent peak to 77.16 ppm.

  • Integrate the peaks (note: routine 13C NMR peak integrals are not always proportional to the number of carbons).

  • Perform peak picking to identify the chemical shift of each carbon resonance.

Workflow for 13C NMR Analysis of this compound

The following diagram illustrates the workflow from sample preparation to final data analysis.

G Workflow for 13C NMR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh this compound B Dissolve in CDCl3 in NMR Tube A->B C Insert Sample into NMR Spectrometer B->C Transfer to Spectrometer D Set Up Acquisition Parameters C->D E Acquire 13C NMR Spectrum D->E F Fourier Transform (FID -> Spectrum) E->F Raw Data (FID) G Phase Correction & Baseline Correction F->G H Chemical Shift Calibration (ref. CDCl3) G->H I Peak Picking & Assignment H->I J Final Spectrum & Data Table I->J K Application Note J->K Reporting

Caption: Workflow of 13C NMR analysis for this compound.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship between the carbon atoms of this compound and their corresponding signals in the 13C NMR spectrum.

G Structure-Spectrum Correlation cluster_structure Molecular Structure of this compound cluster_spectrum 13C NMR Signals (ppm) struct      CH3       | CH3-CH2-CH2-CH-COOH C1 183.5 struct->C1 C1 (COOH) C2 41.3 struct->C2 C2 (CH) C3 34.5 struct->C3 C3 (CH2) C4 20.6 struct->C4 C4 (CH2) C5 14.1 struct->C5 C5 (CH3) C2_Me 16.8 struct->C2_Me C2-CH3

Caption: Correlation of carbon atoms to 13C NMR signals.

References

Application Note: Elucidation of 2-Methylvaleric Acid Fragmentation by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the mass spectrometry fragmentation pattern of 2-Methylvaleric acid, complete with detailed application notes and protocols for researchers, scientists, and drug development professionals.

Introduction

This compound, also known as 2-methylpentanoic acid, is a branched-chain short-chain fatty acid (SCFA) that serves as a biomarker in various metabolic studies. Understanding its behavior under mass spectrometric analysis is crucial for its accurate identification and quantification in complex biological matrices. This document outlines the characteristic fragmentation pattern of this compound upon Electron Ionization (EI), providing a basis for its unambiguous identification.

Fragmentation Pattern of this compound

Upon electron ionization, this compound (molecular weight: 116.16 g/mol ) undergoes several key fragmentation processes. The resulting mass spectrum is characterized by a series of fragment ions that provide structural information about the parent molecule. The primary fragmentation mechanisms include McLafferty rearrangement and alpha-cleavage, which are common for carboxylic acids[1][2][3][4].

The most prominent feature in the EI mass spectrum of this compound is the base peak at a mass-to-charge ratio (m/z) of 74[5]. This peak is characteristic of a McLafferty rearrangement, a process that occurs in molecules containing a carbonyl group and an abstractable gamma-hydrogen[2][3]. In this rearrangement, a neutral molecule of butene is lost from the molecular ion, resulting in a resonance-stabilized radical cation with m/z 74.

Another significant fragmentation pathway is alpha-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the carbonyl group[4][6]. For this compound, this can result in the loss of a propyl radical, leading to the formation of an ion at m/z 73. However, the more dominant alpha-cleavage for branched acids often involves the loss of the larger alkyl group.

Other notable fragments are observed at m/z 43, 41, 27, and 29, which correspond to various alkyl fragments and their subsequent rearrangements[5].

Quantitative Data Summary

The relative abundance of the most significant ions in the electron ionization mass spectrum of this compound is summarized in the table below. The data is compiled from publicly available spectral databases[5][7].

Mass-to-Charge Ratio (m/z)Relative Abundance (%)Proposed Fragment Ion
7499.99[C3H6O2]+• (Result of McLafferty Rearrangement)
4347.01[C3H7]+ (Propyl cation)
4126.74[C3H5]+ (Allyl cation)
2723.60[C2H3]+ (Vinyl cation)
2915.86[C2H5]+ (Ethyl cation)

Experimental Protocol: GC-MS Analysis of this compound

This protocol provides a general methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

1. Sample Preparation (General Procedure for Biological Fluids)

  • Internal Standard Addition: To each 100 µL of sample (e.g., plasma, fecal extract), add an internal standard (e.g., a deuterated analog of a similar short-chain fatty acid) to a final concentration of 10 µM.

  • Acidification: Acidify the sample by adding 10 µL of 1 M HCl to protonate the carboxylic acid.

  • Extraction: Perform a liquid-liquid extraction by adding 500 µL of a suitable organic solvent (e.g., methyl tert-butyl ether or diethyl ether). Vortex the mixture for 1 minute.

  • Phase Separation: Centrifuge the sample at 10,000 x g for 10 minutes to separate the organic and aqueous phases.

  • Derivatization (Optional but Recommended for GC analysis): Transfer the organic layer to a new vial. For improved chromatographic performance, derivatization can be performed. A common method is silylation using agents like N-tert-Butyldimethylsilyl-N-Methyltrifluoroacetamide (MTBSTFA)[8]. Add 50 µL of MTBSTFA and incubate at 60°C for 30 minutes.

  • Final Preparation: After cooling to room temperature, the sample is ready for injection into the GC-MS system.

2. Gas Chromatography (GC) Conditions

  • GC System: Agilent 7890B GC or equivalent.

  • Column: DB-FFAP capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar polar column suitable for fatty acid analysis.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp 1: Increase to 150°C at a rate of 10°C/min.

    • Ramp 2: Increase to 240°C at a rate of 20°C/min, hold for 5 minutes.

3. Mass Spectrometry (MS) Conditions

  • MS System: Agilent 5977B MSD or equivalent single quadrupole or tandem mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Scan Range: m/z 30-300.

  • Data Acquisition: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for targeted quantification. For SIM mode, monitor the characteristic ions of this compound (e.g., m/z 74, 43).

Fragmentation Pathway Diagram

The following diagram illustrates the proposed primary fragmentation pathways of this compound upon electron ionization.

Caption: Proposed EI fragmentation of this compound.

References

Application Notes and Protocols: 2-Methylvaleric Acid in Metabolomics Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylvaleric acid, also known as 2-methylpentanoic acid, is a branched-chain short-chain fatty acid (SCFA) that is emerging as a significant metabolite in the field of metabolomics.[1][2] It is primarily produced by the gut microbiota through the metabolism of branched-chain amino acids.[1][2] This document provides a comprehensive overview of the applications of this compound in metabolomics research, including its role as a biomarker, its involvement in signaling pathways, and detailed protocols for its quantification.

Applications in Metabolomics Research

This compound is gaining attention in metabolomics for its potential as a biomarker and its role in host-microbe interactions.

  • Biomarker for Metabolic Diseases: Studies have shown that the concentration of this compound is significantly reduced in the feces of diabetic mice, suggesting its potential as a biomarker for type 2 diabetes.[1][2] Its levels may reflect alterations in gut microbial metabolism associated with this disease.

  • Gut Microbe-Host Interactions: As a product of gut microbial metabolism, this compound is utilized to study the intricate relationship between the gut microbiome and host health.[1][2] Changes in its concentration can indicate shifts in the composition and metabolic activity of the gut microbiota.

  • Food Science and Flavor: this compound is a naturally occurring flavor compound found in various foods, including cheeses and fruits, and is used as a food-flavoring ingredient and in fragrances.[3][4][5]

Biochemical Pathways and Signaling Mechanisms

This compound originates from the catabolism of the essential amino acid L-isoleucine. The initial step involves the transamination of L-isoleucine to its corresponding α-keto acid, (S)-3-methyl-2-oxovaleric acid, a key intermediate in the metabolic pathway.[6] Dysregulation of this pathway is associated with metabolic disorders such as Maple Syrup Urine Disease (MSUD).[6][7][8]

This compound is thought to exert its biological effects through several mechanisms, including the activation of G protein-coupled receptors (GPCRs) and the inhibition of histone deacetylases (HDACs), which may in turn regulate host energy metabolism and inflammatory responses.[1][2]

cluster_origin Origin cluster_production Microbial Metabolism cluster_metabolite Metabolite cluster_signaling Host Signaling Pathways cluster_effects Cellular Effects Branched-Chain Amino Acids (e.g., Isoleucine) Branched-Chain Amino Acids (e.g., Isoleucine) Gut Microbiota Gut Microbiota Branched-Chain Amino Acids (e.g., Isoleucine)->Gut Microbiota This compound This compound Gut Microbiota->this compound GPCRs G Protein-Coupled Receptors (GPCRs) This compound->GPCRs HDACs Histone Deacetylases (HDACs) This compound->HDACs Inhibition Regulation of Energy Metabolism Regulation of Energy Metabolism GPCRs->Regulation of Energy Metabolism Modulation of Inflammatory Response Modulation of Inflammatory Response HDACs->Modulation of Inflammatory Response cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Feces, Plasma, etc.) Quench Quench Metabolism (with cold Methanol) Sample->Quench IS Add Internal Standard Quench->IS Extract Protein Precipitation & Extraction IS->Extract Supernatant Collect Supernatant Extract->Supernatant Deriv_reagents Add Derivatization Reagents (e.g., 3NPH, EDC) Supernatant->Deriv_reagents Incubate Incubate (e.g., 40°C) Deriv_reagents->Incubate LCMS LC-MS/MS Analysis Incubate->LCMS Peak_Integration Peak Integration LCMS->Peak_Integration Calibration Calibration Curve Peak_Integration->Calibration Quantification Quantification Calibration->Quantification

References

2-Methylvaleric Acid: A Potential Biomarker in Metabolic Diseases

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Methylvaleric acid, a branched-chain short-chain fatty acid (SCFA), is emerging as a significant biomarker in the landscape of metabolic diseases. Produced by the gut microbiota through the metabolism of branched-chain amino acids, this molecule is gaining attention for its potential role in host energy metabolism and inflammatory responses.[1] Alterations in the gut microbiome are increasingly linked to metabolic disorders such as type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD). Consequently, microbially-derived metabolites like this compound are being investigated as potential indicators of disease states and as therapeutic targets. Evidence suggests that fecal concentrations of this compound are significantly reduced in diabetic mouse models, pointing to its potential as a non-invasive biomarker.[1] The biological activities of this compound are thought to be mediated through the activation of G protein-coupled receptors (GPCRs) and the inhibition of histone deacetylases (HDACs), pathways central to metabolic regulation.[1] This document provides a comprehensive overview of this compound as a biomarker, including its signaling pathways, and detailed protocols for its quantification.

Data Presentation

Disease StatePatient GroupSample TypeThis compound Concentration (µmol/g or µM)Control Group Concentration (µmol/g or µM)Fold ChangeReference
Type 2 Diabetes T2DM PatientsFecesData not availableData not availableData not available
T2DM PatientsPlasmaData not availableData not availableData not available
Obesity Obese IndividualsFecesData not availableData not availableData not available
Obese IndividualsPlasmaData not availableData not availableData not available
NAFLD NAFLD PatientsFecesData not availableData not availableData not available
NAFLD PatientsPlasmaData not availableData not availableData not available

Signaling Pathways

This compound exerts its biological effects through at least two primary mechanisms: activation of G protein-coupled receptors (GPCRs), specifically GPR41 and GPR43, and inhibition of histone deacetylases (HDACs).

G Protein-Coupled Receptor (GPCR) Signaling

Short-chain fatty acids, including this compound, are known ligands for GPR41 (also known as FFAR3) and GPR43 (also known as FFAR2).[2][3] Activation of these receptors on various cell types, including intestinal epithelial cells and immune cells, initiates downstream signaling cascades that can influence metabolic processes. GPR41 primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[3][4] GPR43, on the other hand, can couple to both Gi/o and Gq proteins.[2][3][5] Gq coupling activates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in increased intracellular calcium and activation of protein kinase C (PKC). These signaling events can culminate in the activation of mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2 and p38, influencing cellular processes like inflammation and hormone secretion.[2][6][7]

GPCR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 2MVA This compound GPR41 GPR41 2MVA->GPR41 GPR43 GPR43 2MVA->GPR43 Gio Gi/o GPR41->Gio GPR43->Gio Gq Gq GPR43->Gq AC Adenylyl Cyclase Gio->AC inhibits PLC Phospholipase C (PLC) Gq->PLC activates cAMP ↓ cAMP AC->cAMP Metabolic_Regulation Metabolic Regulation (Inflammation, Hormone Secretion) cAMP->Metabolic_Regulation Ca2 ↑ Intracellular Ca²⁺ PLC->Ca2 MAPK MAPK Signaling (p38, ERK1/2) PLC->MAPK Ca2->Metabolic_Regulation MAPK->Metabolic_Regulation

GPCR signaling cascade initiated by this compound.
Histone Deacetylase (HDAC) Inhibition

Short-chain fatty acids, including butyrate and propionate, are known inhibitors of class I and IIa histone deacetylases.[8] While the specific inhibitory activity of this compound is less characterized, it is presumed to share this mechanism. HDACs remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, this compound can induce histone hyperacetylation, resulting in a more open chromatin state that allows for the transcription of genes involved in metabolic regulation, cell differentiation, and apoptosis.[9][10] This epigenetic modification can have profound effects on cellular function and may contribute to the beneficial metabolic effects observed with increased SCFA levels.

HDAC_Inhibition cluster_nucleus Nucleus 2MVA This compound HDAC Histone Deacetylase (HDAC) 2MVA->HDAC inhibits Histone Histone HDAC->Histone deacetylates Acetylated_Histone Acetylated Histone (Open Chromatin) Histone->Acetylated_Histone acetylation Gene_Expression ↑ Gene Expression (Metabolic Regulation, Cell Cycle Arrest, Apoptosis) Acetylated_Histone->Gene_Expression

Mechanism of HDAC inhibition by this compound.

Experimental Protocols

The accurate quantification of this compound in biological samples is crucial for its validation as a biomarker. Gas chromatography-mass spectrometry (GC-MS) is the most common and robust method for the analysis of short-chain fatty acids.

Protocol: Quantification of this compound in Fecal Samples by GC-MS

This protocol outlines a general procedure for the extraction, derivatization, and analysis of this compound from human fecal samples.

1. Sample Preparation and Extraction:

  • Materials:

    • Frozen fecal samples (-80°C)

    • Saturated NaCl solution

    • Sulfuric acid (H₂SO₄)

    • Diethyl ether

    • Internal standard (e.g., 2-ethylbutyric acid or a stable isotope-labeled this compound)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Centrifuge tubes

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Thaw frozen fecal samples on ice.

    • Weigh approximately 200-500 mg of feces into a centrifuge tube.

    • Add a known amount of the internal standard.

    • Add 1 mL of saturated NaCl solution and 50 µL of sulfuric acid.

    • Vortex vigorously for 1 minute to homogenize the sample.

    • Add 2 mL of diethyl ether and vortex for another 2 minutes for liquid-liquid extraction.

    • Centrifuge at 4,000 x g for 10 minutes at 4°C to separate the phases.

    • Carefully transfer the upper ether layer to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • Transfer the dried ether extract to a new vial for derivatization.

2. Derivatization:

  • Materials:

    • N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMSCI)

    • Pyridine

    • Heating block or water bath

  • Procedure:

    • To the ether extract, add 50 µL of pyridine and 100 µL of MTBSTFA.

    • Cap the vial tightly and heat at 60°C for 30 minutes.

    • Allow the sample to cool to room temperature before GC-MS analysis.

3. GC-MS Analysis:

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (GC-MS)

    • Capillary column suitable for fatty acid analysis (e.g., DB-5ms or equivalent)

  • GC Conditions (Example):

    • Injector Temperature: 250°C

    • Oven Program:

      • Initial temperature: 60°C, hold for 2 minutes

      • Ramp 1: 5°C/min to 150°C

      • Ramp 2: 15°C/min to 250°C, hold for 5 minutes

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min

    • Injection Mode: Splitless

  • MS Conditions (Example):

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan. For SIM, monitor characteristic ions for the derivatized this compound and the internal standard.

4. Data Analysis and Quantification:

  • Identify the peak corresponding to the derivatized this compound based on its retention time and mass spectrum compared to a pure standard.

  • Quantify the concentration by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Fecal_Sample Fecal Sample Homogenization Homogenization (with Internal Standard) Fecal_Sample->Homogenization Extraction Liquid-Liquid Extraction (Diethyl Ether) Homogenization->Extraction Drying Drying (Anhydrous Na₂SO₄) Extraction->Drying Derivatization Derivatization (MTBSTFA) Drying->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data_Analysis Data Analysis & Quantification GCMS->Data_Analysis

Experimental workflow for this compound analysis.

Conclusion

This compound holds promise as a valuable biomarker for metabolic diseases, reflecting the intricate interplay between the gut microbiota and host metabolism. Its role in activating GPCRs and inhibiting HDACs provides a mechanistic basis for its influence on metabolic health. While the current body of literature highlights its potential, further research is critically needed to establish definitive quantitative links between this compound concentrations and specific metabolic disease states in human populations. The provided protocols offer a standardized approach for researchers to quantify this and other SCFAs, which will be instrumental in advancing our understanding of its clinical utility. As more data becomes available, this compound may prove to be a key component in the development of novel diagnostic and therapeutic strategies for managing metabolic disorders.

References

Application Notes and Protocols: 2-Methylvaleric Acid in the Flavor and Fragrance Industry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Methylvaleric acid in the flavor and fragrance industry. This document includes detailed information on its sensory properties, applications, and relevant experimental protocols for evaluation and formulation.

Introduction to this compound

This compound, also known as 2-methylpentanoic acid, is a branched-chain fatty acid that plays a significant role as a flavoring agent and fragrance ingredient.[1][2][3] It is found naturally in various foods and plants, including dairy products, fruits like cherimoya, and in animal products such as lamb and mutton.[3][4] Its characteristic cheesy and fruity aroma profile makes it a valuable component in the creation of a wide range of flavors and fragrances.

Organoleptic and Physicochemical Properties

The sensory profile of this compound is highly dependent on its concentration. At concentrations below 10 ppm, it imparts an agreeable, sour, and oily flavor, while at higher concentrations, it becomes more pungent and acrid.[1][5][6]

Table 1: Organoleptic Profile of this compound

AttributeDescription
Odor Type Cheesy, sour, pungent, acrid[1][5][7]
Odor Strength Medium; recommended to be evaluated in a 10% solution or less[7]
Flavor Profile Buttery, creamy, slightly cheesy, sour, oily[7][8]
Taste Description Agreeable and sour at low concentrations (<10 ppm)[1]; becomes disagreeably acidic at higher concentrations.[1][6]

Table 2: Physicochemical Properties of this compound

PropertyValue
CAS Number 97-61-0[1]
Molecular Formula C6H12O2[2]
Molecular Weight 116.16 g/mol [2]
Appearance Colorless to pale yellow liquid[7]
Boiling Point 196-197 °C[1]
Specific Gravity 0.919-0.922 g/mL at 25 °C[7]
Refractive Index 1.411-1.416 at 20 °C[7]
Solubility Soluble in alcohol; water solubility of 15,000 mg/L at 20 °C[5][7]
Flash Point 91.11 °C[5]

Applications in the Flavor Industry

This compound is a versatile ingredient in the creation of various food flavors. Its cheesy and fruity notes are particularly useful in savory and sweet applications.

Dairy Flavors

It is extensively used to impart or enhance the flavor of aged cheeses.[5][7] Its slightly sour and cheesy notes contribute to a more authentic and complex flavor profile in products like cheddar cheese flavorings.

Fruit Flavors

In fruit flavor formulations, this compound can be used sparingly to add a ripe and slightly fermented nuance.[5][7] It is particularly effective in strawberry, apple, and tropical fruit flavors, where it can enhance the overall complexity and authenticity.

Other Savory Flavors

This compound can also be found in the flavor profiles of cooked meats and is used to create savory notes in other food products.

Applications in the Fragrance Industry

In the fragrance industry, this compound is used for its pungent and unique aroma. It can be used as a standalone note or as a component in more complex fragrance accords.

Fine Fragrances

While its direct use in high concentrations is limited due to its potency, it can be used in traces to add a unique, slightly animalic, or cheesy note to certain niche or avant-garde perfumes.

Functional Fragrances

It finds application in fragrances for household products, where its strong character can help to mask malodors or add a specific aromatic profile.

Experimental Protocols

The following protocols are designed to provide a framework for the evaluation and application of this compound in flavor and fragrance development.

Sensory Evaluation of this compound in a Cheese Flavor Base

Objective: To determine the optimal concentration of this compound for a cheddar cheese flavor application.

Materials:

  • This compound (food grade)

  • Base cheddar cheese flavor (without this compound)

  • Propylene glycol (PG) as a solvent

  • Unsalted crackers or other neutral carriers

  • Trained sensory panel (8-12 members)

  • Glass vials with screw caps

  • Micropipettes

Protocol:

  • Sample Preparation:

    • Prepare a 1% stock solution of this compound in propylene glycol.

    • Create a series of dilutions from the stock solution to achieve final concentrations of 1, 5, 10, 20, and 50 ppm of this compound in the base cheese flavor.

    • Prepare a control sample with only the base cheese flavor.

  • Sensory Panel Setup:

    • Conduct the evaluation in a well-ventilated, odor-free room.

    • Provide panelists with the coded samples in a randomized order.

    • Include a reference sample of a commercial cheddar cheese.

  • Evaluation Procedure:

    • Instruct panelists to evaluate the aroma of each sample first.

    • Then, have them taste each sample on a neutral carrier.

    • Panelists should rate the intensity of key attributes (e.g., cheesy, sour, buttery, off-notes) on a 9-point hedonic scale.

    • Provide water and unsalted crackers for palate cleansing between samples.

  • Data Analysis:

    • Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between samples.

    • Identify the concentration of this compound that provides the most desirable and authentic cheddar cheese flavor profile.

Sensory_Evaluation_Workflow cluster_prep Sample Preparation cluster_eval Evaluation cluster_analysis Data Analysis prep1 Prepare 1% Stock Solution (this compound in PG) prep2 Create Dilution Series (1, 5, 10, 20, 50 ppm) prep1->prep2 prep3 Prepare Control Sample (Base Flavor Only) prep2->prep3 eval1 Present Randomized Samples to Sensory Panel prep3->eval1 eval2 Aroma Evaluation eval1->eval2 eval3 Taste Evaluation (on neutral carrier) eval2->eval3 eval4 Rate Key Attributes (9-point hedonic scale) eval3->eval4 analysis1 Statistical Analysis (ANOVA) eval4->analysis1 analysis2 Determine Optimal Concentration analysis1->analysis2

Fig 1. Workflow for Sensory Evaluation of this compound.
Gas Chromatography-Olfactometry (GC-O) Analysis of a Strawberry Flavor

Objective: To identify the contribution of this compound to the overall aroma profile of a strawberry flavor formulation.

Materials:

  • Strawberry flavor sample containing this compound

  • Gas chromatograph coupled with an olfactometry port and a mass spectrometer (GC-O-MS)

  • Appropriate GC column (e.g., DB-Wax or equivalent)

  • Helium as carrier gas

  • Trained olfactory panelists

Protocol:

  • Sample Injection: Inject an appropriate amount of the strawberry flavor sample into the GC inlet.

  • GC Separation: Use a suitable temperature program to separate the volatile compounds.

  • Olfactory Evaluation: A trained panelist sniffs the effluent from the GC-O port and records the odor descriptors and their intensity at specific retention times.

  • Mass Spectrometry Detection: Simultaneously, the MS detector identifies the compounds eluting from the column.

  • Data Correlation: Correlate the retention time of the odor detected by the panelist with the compound identified by the MS.

  • Analysis: Determine if the retention time and odor description for this compound match its known characteristics, and assess its contribution to the overall strawberry aroma.

GC_O_Workflow start Flavor Sample Injection gc Gas Chromatographic Separation start->gc split Effluent Split gc->split olfactory Olfactometry Port (Human Sniffer) split->olfactory ms Mass Spectrometer (Detector) split->ms data_olfactory Odor Descriptors & Intensity Data olfactory->data_olfactory data_ms Compound Identification & Quantification Data ms->data_ms correlation Data Correlation & Analysis data_olfactory->correlation data_ms->correlation

Fig 2. Gas Chromatography-Olfactometry (GC-O) Workflow.
Creation of a Fruity-Cheesy Fragrance Accord

Objective: To create a balanced fragrance accord incorporating the unique characteristics of this compound.

Materials:

  • This compound (perfumery grade)

  • Other fragrance materials (e.g., ethyl butyrate for fruity notes, lactones for creamy notes, woody and musky base notes)

  • Ethanol (perfumer's alcohol)

  • Glass beakers and stirring rods

  • Digital scale

  • Droppers or pipettes

  • Smelling strips

Protocol:

  • Define the Accord Concept: Establish the desired olfactory direction (e.g., a ripe, slightly fermented fruit with a creamy, cheesy background).

  • Material Selection: Choose materials that will complement and balance the strong character of this compound.

  • Initial Blending:

    • Start by creating a simple base with the less volatile materials (woody, musky notes).

    • Gradually add the heart notes (lactones, fruity esters).

    • Introduce this compound in very small, incremental amounts, evaluating the blend on a smelling strip after each addition.

  • Evaluation and Refinement:

    • Allow the blend to mature for at least 24 hours.

    • Evaluate the accord on a smelling strip at different time intervals (top, middle, and base notes).

    • Make adjustments to the formula to achieve the desired balance and harmony.

  • Final Formulation: Once the desired accord is achieved, record the final formula with precise weight percentages of each ingredient.

Fragrance_Accord_Creation concept Define Accord Concept (Fruity-Cheesy) selection Select Complementary Fragrance Materials concept->selection blending Incremental Blending (Base -> Heart -> Top Notes) selection->blending evaluation Evaluate on Smelling Strips blending->evaluation maturation Allow Accord to Mature (24-48 hours) evaluation->maturation refinement Refine Formula Based on Olfactory Evaluation maturation->refinement refinement->blending Iterate final Final Accord Formulation refinement->final Finalize

Fig 3. Logical Flow for Fragrance Accord Creation.

Stability Testing

The stability of this compound in a final product is crucial for maintaining the desired flavor or fragrance profile over time.

Protocol for Accelerated Stability Testing:

  • Sample Preparation: Prepare samples of the final product (e.g., flavored beverage, fragranced lotion) and a control sample.

  • Storage Conditions: Store the samples under various stress conditions:

    • Elevated temperature (e.g., 40°C, 50°C)

    • Room temperature (as a control)

    • Exposure to UV light

  • Evaluation Intervals: Evaluate the samples at regular intervals (e.g., 1, 2, 4, 8, and 12 weeks).

  • Assessment:

    • Sensory Evaluation: Conduct sensory panels to assess any changes in the flavor or fragrance profile.

    • Analytical Testing: Use techniques like GC-MS to quantify the concentration of this compound and identify any degradation products.

    • Physical Evaluation: Observe any changes in color, pH, viscosity, or phase separation.

  • Data Analysis: Compare the results from the stressed samples to the control to predict the shelf life and stability of the product.

References

Application Notes and Protocols for 2-Methylvaleric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and storage of 2-Methylvaleric acid in a laboratory setting. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining the integrity of the chemical.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a pungent, acrid odor.[1][2] It is important to be familiar with its physical and chemical properties to handle it safely.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReferences
Molecular FormulaC6H12O2[1]
Molecular Weight116.16 g/mol [3]
AppearanceColorless to pale yellow liquid[1][4]
OdorPungent, acrid[1][2]
Boiling Point196-198 °C (384.8 - 388.4 °F)[5]
Melting Point-85 °C[1]
Flash Point91 °C (195.8 °F)[5]
Density0.931 g/mL at 25 °C[1][6]
Solubility in Water13 g/L[1][2]
Vapor Pressure0.18 mmHg at 25 °C[1]

Safety and Hazard Information

This compound is classified as a corrosive and combustible liquid.[7] It can cause severe skin burns and eye damage.[7]

Table 2: Hazard Identification and Safety Precautions

HazardGHS ClassificationPrecautionary StatementsReferences
Health Hazards Skin Corrosion/Irritation (Category 1B), Serious Eye Damage/Eye Irritation (Category 1)Wear protective gloves, protective clothing, eye protection, and face protection. Wash skin thoroughly after handling. Do not breathe dust/fume/gas/mist/vapors/spray.[5][7]
Fire Hazards Combustible Liquid (Category 4)Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[5][7]
Toxicological Data LD50 Oral (Rat)2040 mg/kg[5][8]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to minimize exposure risk.

Table 3: Recommended Personal Protective Equipment (PPE)

PPE TypeSpecificationReferences
Eye/Face Protection Safety goggles and a face shield are required.[5][8]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and impervious protective clothing.[5][8]
Respiratory Protection Use a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors if ventilation is inadequate.[5]

Experimental Protocols

4.1. Receiving and Unpacking

  • Visually inspect the package for any signs of damage or leaks upon receipt.

  • Wear appropriate PPE (lab coat, gloves, and safety glasses) before opening the package.

  • Open the package in a well-ventilated area, preferably within a chemical fume hood.

  • Verify that the container is properly labeled and sealed.

  • Check for any damage to the primary container. If damaged, follow the spill cleanup protocol.

  • Record the date of receipt on the container.

4.2. Handling and Dispensing

  • All handling of this compound should be conducted in a well-ventilated laboratory, ideally within a certified chemical fume hood.[5]

  • Ensure that an eyewash station and safety shower are readily accessible.[5]

  • Wear the recommended PPE as detailed in Table 3.

  • Ground and bond containers when transferring material to prevent static discharge.

  • Use only compatible and clean equipment for dispensing (e.g., glass or corrosion-resistant materials).[8]

  • Avoid inhalation of vapors and direct contact with skin and eyes.[5]

  • After handling, wash hands and any exposed skin thoroughly.[5]

4.3. Storage

  • Store this compound in a tightly closed, original container in a dry, cool, and well-ventilated area.[5][7]

  • Keep the container in a locked storage area accessible only to authorized personnel.[7][9]

  • Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[5][7]

  • Keep away from heat, sparks, open flames, and other sources of ignition.[5][7]

  • The recommended storage temperature is room temperature.[1]

4.4. Spill and Leak Procedures

  • Small Spills:

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection.

    • Contain the spill using an inert absorbent material (e.g., sand, vermiculite, or commercial sorbent pads).

    • Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, followed by washing with soap and water.

  • Large Spills:

    • Evacuate the laboratory and alert personnel in adjacent areas.

    • Activate the fire alarm if there is a risk of fire.

    • Contact the institution's emergency response team immediately.

    • Do not attempt to clean up a large spill without proper training and equipment.

4.5. Waste Disposal

  • Dispose of this compound and any contaminated materials as hazardous chemical waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[5]

  • Do not pour waste down the drain.[5]

  • Use a licensed hazardous waste disposal company.

First-Aid Measures

Table 4: First-Aid Procedures for this compound Exposure

Exposure RouteFirst-Aid ProcedureReferences
Inhalation Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5]
Skin Contact Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[5]
Eye Contact Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Logical Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling and storage of this compound in the laboratory.

SafeHandlingWorkflow cluster_receipt Receiving and Inspection cluster_handling Handling and Use cluster_storage Storage cluster_disposal Waste Disposal cluster_emergency Emergency Procedures Receipt Receive Chemical InspectPackage Inspect Package for Damage Receipt->InspectPackage Unpack Unpack in Fume Hood InspectPackage->Unpack VerifyLabel Verify Label and Container Integrity Unpack->VerifyLabel RecordDate Record Date of Receipt VerifyLabel->RecordDate DonPPE Wear Appropriate PPE RecordDate->DonPPE Proceed to Handling WorkInHood Work in Chemical Fume Hood DonPPE->WorkInHood Dispense Dispense Chemical WorkInHood->Dispense PerformExperiment Perform Experiment Dispense->PerformExperiment Store Store in a Cool, Dry, Well-Ventilated Area PerformExperiment->Store Return to Storage CollectWaste Collect Waste in Labeled Container PerformExperiment->CollectWaste Generate Waste Segregate Segregate from Incompatibles Store->Segregate Secure Store in a Locked Cabinet Segregate->Secure Dispose Dispose as Hazardous Waste CollectWaste->Dispose Spill Spill Occurs Follow Spill Cleanup Protocol Follow Spill Cleanup Protocol Spill->Follow Spill Cleanup Protocol FirstAid Exposure Occurs Follow First-Aid Measures Follow First-Aid Measures FirstAid->Follow First-Aid Measures

References

Application Notes and Protocols for the Interpretation of 1H NMR Spectra of 2-Methylvaleric Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylvaleric acid, also known as 2-methylpentanoic acid, and its derivatives are significant compounds in various fields, including flavor and fragrance industries, and as intermediates in pharmaceutical synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Proton (1H) NMR, is a powerful analytical technique for the structural elucidation and purity assessment of these molecules. This document provides a detailed guide to interpreting the 1H NMR spectra of this compound and several of its common derivatives. It includes experimental protocols, quantitative data, and a logical workflow for spectral analysis.

Principles of 1H NMR Spectroscopy

1H NMR spectroscopy is based on the principle that atomic nuclei with a non-zero spin, such as protons, behave like tiny magnets. When placed in an external magnetic field, these nuclei can align with or against the field, creating two energy states. The absorption of radiofrequency radiation can cause a transition between these states. The precise frequency at which a proton absorbs energy (its resonance frequency) is highly sensitive to its local electronic environment. This sensitivity allows for the differentiation of protons in a molecule based on four key parameters:

  • Chemical Shift (δ): Indicates the electronic environment of a proton. Protons near electronegative atoms are "deshielded" and resonate at higher chemical shifts (downfield).

  • Integration: The area under a resonance peak is proportional to the number of protons it represents.

  • Multiplicity (Splitting Pattern): Arises from the interaction of neighboring, non-equivalent protons. The number of peaks in a multiplet is given by the n+1 rule, where 'n' is the number of adjacent, chemically equivalent protons.

  • Coupling Constant (J): The distance between the peaks in a multiplet, measured in Hertz (Hz), which provides information about the connectivity of protons.

Data Presentation: 1H NMR Spectral Data of this compound and its Derivatives

The following tables summarize the typical 1H NMR spectral data for this compound and its methyl ester, ethyl ester, and amide derivatives in deuterated chloroform (CDCl3).

Table 1: 1H NMR Data for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-1 (COOH)~11.5singlet (broad)1H-
H-2~2.45sextet1H~7.0
H-3~1.65multiplet1H-
H-3'~1.45multiplet1H-
H-4~1.40multiplet2H-
H-5~0.92triplet3H~7.4
2-CH3~1.17doublet3H~7.0

Table 2: 1H NMR Data for Methyl 2-Methylvalerate

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
OCH3~3.67singlet3H-
H-2~2.40sextet1H~7.0
H-3~1.60multiplet1H-
H-3'~1.40multiplet1H-
H-4~1.35multiplet2H-
H-5~0.90triplet3H~7.4
2-CH3~1.12doublet3H~7.0

Table 3: 1H NMR Data for Ethyl 2-Methylvalerate

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
OCH2CH3~4.12quartet2H~7.1
H-2~2.38sextet1H~7.0
H-3~1.60multiplet1H-
H-3'~1.40multiplet1H-
H-4~1.35multiplet2H-
OCH2CH3~1.25triplet3H~7.1
H-5~0.90triplet3H~7.4
2-CH3~1.12doublet3H~7.0

Table 4: Predicted 1H NMR Data for 2-Methylpentanamide

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
NH2~5.5-7.0singlet (broad)2H-
H-2~2.20multiplet1H-
H-3~1.60multiplet1H-
H-3'~1.40multiplet1H-
H-4~1.35multiplet2H-
2-CH3~1.10doublet3H~7.0
H-5~0.90triplet3H~7.4

Experimental Protocols

Protocol 1: Sample Preparation for 1H NMR Spectroscopy

Materials:

  • This compound or its derivative (5-20 mg)

  • Deuterated solvent (e.g., Chloroform-d, CDCl3), 0.6-0.7 mL

  • NMR tube (5 mm diameter)

  • Pasteur pipette and glass wool

  • Vortex mixer

Procedure:

  • Weighing the Sample: Accurately weigh 5-20 mg of the solid or liquid sample into a clean, dry vial.

  • Dissolving the Sample: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.

  • Mixing: Vortex the vial until the sample is completely dissolved. Gentle warming may be applied if the sample has low solubility, but care should be taken to avoid solvent evaporation.

  • Filtering the Sample: Place a small plug of glass wool into a Pasteur pipette. Filter the sample solution through the glass wool directly into a clean, dry NMR tube. This step is crucial to remove any particulate matter that can degrade the quality of the NMR spectrum.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

  • Final Check: Ensure the solution in the NMR tube is clear and free of any suspended particles or cloudiness. The liquid column height should be approximately 4-5 cm.

Protocol 2: Acquisition of 1H NMR Spectrum

Instrumentation:

  • NMR Spectrometer (e.g., 300, 400, or 500 MHz)

Typical Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

  • Number of Scans (NS): 8 to 16 scans are typically sufficient for a concentrated sample.

  • Receiver Gain (RG): Adjust automatically or manually to avoid signal clipping.

  • Acquisition Time (AQ): Typically 2-4 seconds.

  • Relaxation Delay (D1): 1-5 seconds. For quantitative analysis, a longer delay (5 times the longest T1) is recommended.

  • Spectral Width (SW): A range of -2 to 12 ppm is generally adequate for these compounds.

  • Temperature: Standard room temperature (e.g., 298 K).

Procedure:

  • Instrument Setup: Ensure the NMR spectrometer is properly tuned and shimmed according to the manufacturer's instructions.

  • Sample Insertion: Insert the prepared NMR tube into the spectrometer.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

  • Parameter Setup: Set the acquisition parameters as described above.

  • Acquisition: Start the acquisition of the 1H NMR spectrum.

  • Data Processing: After the acquisition is complete, the Free Induction Decay (FID) is Fourier transformed to obtain the spectrum. Apply phase correction and baseline correction to the spectrum.

  • Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known chemical shift (e.g., CDCl3 at 7.26 ppm).

  • Integration and Peak Picking: Integrate all the signals and pick the peaks to determine their chemical shifts and multiplicities.

Mandatory Visualization

Logical Workflow for 1H NMR Spectral Interpretation

The following diagram illustrates a systematic workflow for interpreting the 1H NMR spectrum of an unknown this compound derivative.

G Workflow for 1H NMR Spectral Interpretation cluster_data_acquisition Data Acquisition & Processing cluster_spectral_analysis Spectral Analysis cluster_structure_elucidation Structure Elucidation prep_sample Prepare Sample acquire_spectrum Acquire 1H NMR Spectrum prep_sample->acquire_spectrum process_data Process FID (FT, Phasing, Baseline) acquire_spectrum->process_data num_signals 1. Determine Number of Signals (Chemically non-equivalent protons) process_data->num_signals chem_shift 2. Analyze Chemical Shifts (δ) (Identify functional groups) num_signals->chem_shift integration 3. Analyze Integration (Determine proton ratios) chem_shift->integration multiplicity 4. Analyze Multiplicity (n+1 rule, identify neighboring protons) integration->multiplicity coupling 5. Analyze Coupling Constants (J) (Confirm proton connectivity) multiplicity->coupling propose_fragments Propose Molecular Fragments coupling->propose_fragments assemble_structure Assemble Fragments into a Structure propose_fragments->assemble_structure verify_structure Verify Proposed Structure with Spectrum assemble_structure->verify_structure

Application Note: Analysis of 2-Methylvaleric Acid Using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylvaleric acid, also known as 2-methylpentanoic acid, is a branched-chain short-chain fatty acid (SCFA) that is increasingly recognized for its biological significance. As a product of gut microbial metabolism of branched-chain amino acids, its levels can serve as a potential biomarker for various metabolic diseases, including type 2 diabetes.[1] this compound and other SCFAs are known to modulate host energy homeostasis and inflammatory responses, primarily through the activation of G protein-coupled receptors (GPCRs) such as GPR41 and GPR43, and through the inhibition of histone deacetylases (HDACs).[1][2]

Accurate and reliable quantification of this compound in complex biological matrices is crucial for understanding its physiological roles and its potential as a therapeutic target. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the analysis of volatile and semi-volatile compounds like this compound, offering high sensitivity and selectivity. This application note provides a detailed protocol for the analysis of this compound using GC-MS with electron ionization (EI), including sample preparation, data acquisition, and interpretation of mass spectrometry data.

Experimental Protocols

Sample Preparation: Extraction and Derivatization of this compound from Biological Samples

Due to the polar nature and low volatility of this compound, derivatization is essential for successful GC-MS analysis. The following protocol describes a common and effective method for the extraction and derivatization of SCFAs from serum or fecal samples.

Materials:

  • This compound standard

  • Internal standard (e.g., Hexanoic acid-d11)

  • N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMSCl)

  • Methanol (anhydrous)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (anhydrous)

  • Anhydrous sodium sulfate

  • Vortex mixer

  • Centrifuge

  • Heating block or water bath

  • GC-MS system

Protocol for Serum/Plasma Samples:

  • To 100 µL of serum or plasma in a microcentrifuge tube, add 10 µL of internal standard solution.

  • Add 200 µL of 0.5 M NaOH and vortex for 30 seconds to saponify the lipids.

  • Incubate at 60°C for 30 minutes.

  • Cool the sample to room temperature and acidify to pH < 2 with 6 M HCl.

  • Add 500 µL of ethyl acetate and vortex for 1 minute to extract the fatty acids.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the upper organic layer to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the dried organic extract to a clean vial.

  • Add 50 µL of MTBSTFA and incubate at 60°C for 30 minutes to derivatize the fatty acids.

  • The sample is now ready for GC-MS analysis.

Protocol for Fecal Samples:

  • Homogenize a known weight of fecal sample (e.g., 50 mg) in 1 mL of saturated NaCl solution.

  • Centrifuge at 12,000 x g for 10 minutes.

  • Filter the supernatant through a 0.22 µm filter.

  • To 100 µL of the filtered extract, add 10 µL of internal standard solution.

  • Follow steps 2-10 of the serum/plasma protocol.

GC-MS Method Parameters

The following are typical GC-MS parameters for the analysis of silylated this compound. These may need to be optimized for your specific instrument and column.

ParameterValue
Gas Chromatograph
ColumnDB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection ModeSplitless
Injector Temperature250°C
Carrier GasHelium
Flow Rate1.0 mL/min
Oven ProgramInitial temp 60°C, hold for 2 min, ramp to 150°C at 10°C/min, then to 250°C at 20°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temp.230°C
Quadrupole Temp.150°C
Acquisition ModeFull Scan (m/z 40-300) and/or Selected Ion Monitoring (SIM)

Data Presentation and Analysis

Electron Ionization Mass Spectrum of this compound

The EI mass spectrum of underivatized this compound is characterized by several key fragment ions. The molecular ion (M+) at m/z 116 is often of low abundance or not observed.

Table 1: Key Fragment Ions in the EI Mass Spectrum of this compound

m/zProposed FragmentRelative Intensity (%)
116[C6H12O2]+• (Molecular Ion)Low/Absent
101[M - CH3]+Low
87[M - C2H5]+Moderate
74[C3H6O2]+• (McLafferty Rearrangement)High (Often Base Peak)
73[M - C3H7]+Moderate
57[C4H9]+Moderate
45[COOH]+Moderate
43[C3H7]+High
41[C3H5]+High
Fragmentation Pathway of this compound

The most characteristic fragmentation of this compound under electron ionization is the McLafferty rearrangement, which leads to the formation of the prominent ion at m/z 74.[3][4][5][6] This rearrangement involves the transfer of a gamma-hydrogen atom to the carbonyl oxygen, followed by the cleavage of the alpha-beta carbon-carbon bond.

Another significant fragmentation pathway is alpha-cleavage, which involves the cleavage of the bond adjacent to the carbonyl group. This can result in the loss of a propyl radical to form an ion at m/z 73, or the loss of the carboxylic acid group to form a butyl cation at m/z 57.

fragmentation_pathway M This compound (m/z 116) frag74 McLafferty Rearrangement Product (m/z 74) M->frag74 McLafferty Rearrangement frag73 [M - C3H7]+ (m/z 73) M->frag73 α-cleavage frag57 [C4H9]+ (m/z 57) M->frag57 α-cleavage frag43 [C3H7]+ (m/z 43) frag73->frag43 Further Fragmentation

Fragmentation Pathway of this compound
Quantitative Analysis

For quantitative analysis, it is recommended to use a stable isotope-labeled internal standard, such as hexanoic acid-d11, to correct for variations in sample preparation and instrument response. A calibration curve should be prepared using a series of this compound standards of known concentrations. The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Table 2: Typical Quantitative Performance for SCFA Analysis by GC-MS

ParameterTypical Value
Linearity (r²)> 0.995
Accuracy (% Recovery)85-115%
Precision (% RSD)< 15%
Limit of Detection (LOD)0.1 - 1 µM
Limit of Quantification (LOQ)0.5 - 5 µM

Note: These values are typical and may vary depending on the specific method and matrix.

Experimental Workflow

The overall experimental workflow for the analysis of this compound by GC-MS is summarized in the following diagram.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (Serum, Feces) Extraction Extraction of SCFAs Sample->Extraction Derivatization Derivatization with MTBSTFA Extraction->Derivatization GC_Separation Gas Chromatography Separation Derivatization->GC_Separation MS_Detection Mass Spectrometry Detection GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

GC-MS Analysis Workflow

Signaling Pathway

This compound, as a short-chain fatty acid, is known to activate G protein-coupled receptors GPR41 (also known as Free Fatty Acid Receptor 3, FFAR3) and GPR43 (FFAR2).[1][7][8][9] Activation of these receptors on various cell types, including enteroendocrine cells, adipocytes, and immune cells, can trigger downstream signaling cascades that influence host metabolism and inflammation. The diagram below illustrates a simplified signaling pathway for GPR41/43 activation.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SCFA This compound GPR41_43 GPR41/GPR43 SCFA->GPR41_43 G_protein Gq / Gi/o GPR41_43->G_protein PLC Phospholipase C (PLC) G_protein->PLC Gq AC Adenylate Cyclase (AC) G_protein->AC Gi/o IP3_DAG IP3 + DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP Ca_PKC ↑ [Ca2+]i & PKC activation IP3_DAG->Ca_PKC Downstream Downstream Effects (e.g., Hormone Secretion, Gene Expression) cAMP->Downstream Ca_PKC->Downstream

GPR41/43 Signaling Pathway

Conclusion

This application note provides a comprehensive overview and detailed protocols for the analysis of this compound by GC-MS. The provided information on sample preparation, instrument parameters, data interpretation, and relevant biological pathways will be a valuable resource for researchers, scientists, and drug development professionals working with this important short-chain fatty acid. The methodologies described can be adapted and validated for the quantitative analysis of this compound in various biological matrices, contributing to a better understanding of its role in health and disease.

References

Application Notes and Protocols for Analyzing 2-Methylvaleric Acid Chromatography Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of 2-Methylvaleric acid using chromatography, tailored for researchers, scientists, and professionals in drug development. These guidelines cover software solutions for data analysis, experimental procedures for sample preparation and chromatographic separation, and data presentation for quantitative analysis.

Software for Chromatography Data Analysis

A variety of software solutions are available for processing and analyzing chromatography data for this compound and other short-chain fatty acids (SCFAs). These software packages are essential for peak identification, integration, quantification, and statistical analysis. The choice of software often depends on the instrumentation used and the specific requirements of the analysis.

Vendor-Specific Software:

Major instrument manufacturers provide proprietary software that is seamlessly integrated with their chromatography systems. These platforms offer comprehensive control over the instrument, data acquisition, and processing.

  • Agilent OpenLab CDS: A widely used chromatography data system (CDS) that provides tools for data acquisition, analysis, and reporting. Its "Peak Explorer" feature can be particularly useful for visualizing and identifying trends in complex datasets.[1]

  • Waters Empower™ 3 Chromatography Data Software: A compliant-ready CDS known for its robust data management and reporting capabilities. It is often used in regulated environments like drug development.

  • Shimadzu LabSolutions: This software offers a user-friendly interface for controlling Shimadzu's LC and GC instruments and for data analysis. It includes features for automated analysis and reporting.[2]

  • Thermo Fisher Scientific Chromeleon™ CDS: A comprehensive CDS that supports instruments from various vendors, providing a unified platform for chromatography and mass spectrometry data analysis.[3]

Independent and Specialized Software:

In addition to vendor-specific software, several independent and specialized software packages are available, offering advanced features for metabolomics and chemometrics.

  • MetaboAnalyst: A web-based platform for comprehensive metabolomics data analysis, including statistical analysis, functional interpretation, and data visualization.[4][5] It is particularly useful for analyzing datasets with multiple samples and variables.

  • ACD/Labs ACD/Spectrus Processor: A software suite for processing and analyzing analytical data from various techniques, including chromatography. It allows for the creation of centralized knowledge bases for analytical data.

  • SpectralWorks AnalyzerPro XD: A data analysis platform that supports multiple vendor data formats for LC-MS and GC-MS. It provides workflows for sample comparison, target component analysis, and quantitation.[6]

  • Qlucore Omics Explorer: A visualization-based data analysis tool with powerful statistics for metabolomics and other omics data. It allows for the investigation of data structures using principal component analysis (PCA) and other multivariate methods.[7]

  • SepSolve ChromCompare+: A chemometrics platform for aligning and comparing chromatographic data, which is useful for identifying significant differences between sample groups.[8]

Experimental Protocols

Accurate quantification of this compound requires meticulous sample preparation and optimized chromatography methods. The following protocols provide a general framework for the analysis of this compound in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

GC-MS Analysis Protocol

GC-MS is a highly sensitive technique for the analysis of volatile compounds like SCFAs. Derivatization is typically required to improve the volatility and chromatographic properties of these acids.

2.1.1. Sample Preparation (Fecal Samples)

This protocol is adapted from a method for SCFA analysis in fecal samples.

  • Sample Weighing: Weigh approximately 20 mg of the fecal sample into a 1.5 mL microcentrifuge tube.[9]

  • Internal Standard and Reagent Addition: Add 20 µL of 0.5 M NaOH, 20 µL of an internal standard solution (e.g., deuterated this compound), and 460 µL of methanol.[9]

  • Homogenization: Add stainless steel beads and homogenize the sample for 2 minutes.[9]

  • Extraction: Add 400 µL of 80% methanol, vortex for 30 seconds, and store at -20°C for 30 minutes to precipitate proteins.[9]

  • Sonication and Centrifugation: Sonicate the sample in an ice bath for 10 minutes, then centrifuge to pellet the solids.[9]

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube for derivatization.

2.1.2. Derivatization (Silylation)

Silylation is a common derivatization technique for compounds with active hydrogens, such as carboxylic acids.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 50 µL of a silylating agent, such as N-tert-Butyldimethylsilyl-N-Methyltrifluoroacetamide (MTBSTFA), to the dried extract.

  • Incubation: Cap the vial and heat at 60-80°C for 30-60 minutes to complete the derivatization reaction.

  • Analysis: After cooling, the sample is ready for injection into the GC-MS.

2.1.3. GC-MS Instrumental Parameters

The following are typical GC-MS parameters for SCFA analysis. Optimization may be required for specific instruments and applications.

ParameterSetting
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Volume 1 µL
Injector Temperature 250°C
Oven Program Initial 60°C for 1 min, ramp to 325°C at 10°C/min, hold for 10 min[9]
Carrier Gas Helium at a constant flow rate
MS Ion Source Electron Ionization (EI) at 70 eV
MS Transfer Line 290°C[9]
Scan Range m/z 50-600[9]
LC-MS Analysis Protocol

LC-MS offers an alternative to GC-MS, particularly for less volatile compounds or when derivatization is to be avoided. However, for SCFAs, derivatization is often employed to improve chromatographic retention and sensitivity.

2.2.1. Sample Preparation (Serum/Plasma)

This protocol is a general procedure for the extraction of SCFAs from serum or plasma.

  • Sample Aliquoting: Pipette 50 µL of serum or plasma into a microcentrifuge tube.

  • Protein Precipitation: Add 100 µL of cold isopropanol containing an internal standard.[10]

  • Vortex and Centrifuge: Vortex the mixture and then centrifuge to pellet the precipitated proteins.

  • Supernatant Transfer: Transfer the supernatant to a new vial for derivatization or direct injection.

2.2.2. Derivatization (3-Nitrophenylhydrazine - 3-NPH)

Derivatization with 3-NPH enhances the detection of carboxylic acids in positive ion mode ESI-MS.

  • Reagent Addition: To the supernatant, add 50 µL of 50 mM 3-NPH, 50 µL of 50 mM EDC (a coupling agent), and 50 µL of 7% pyridine in methanol.[10]

  • Incubation: Incubate the mixture at 37°C for 30 minutes.[10]

  • Analysis: The derivatized sample is then ready for LC-MS analysis.

2.2.3. LC-MS Instrumental Parameters

The following are typical LC-MS parameters for the analysis of derivatized SCFAs.

ParameterSetting
LC Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient A suitable gradient from low to high organic content
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 35 - 45°C
MS Ion Source Electrospray Ionization (ESI) in positive ion mode
Acquisition Mode Multiple Reaction Monitoring (MRM) for targeted quantification

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Quantitative Analysis of this compound
Sample IDRetention Time (min)Peak AreaConcentration (µg/mL)% Recovery
Standard 18.52150,2341.0N/A
Standard 28.51745,8905.0N/A
Standard 38.521,498,21010.0N/A
Sample A8.53456,7893.0498.5
Sample B8.52612,3454.08101.2
Sample C8.54321,9872.1599.1

Concentration is calculated based on the calibration curve generated from the standards. % Recovery is determined by comparing the response in a spiked sample to a standard.

Mandatory Visualizations

Diagrams created using Graphviz (DOT language) are provided below to illustrate key workflows.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_processing Data Processing Sample Fecal Sample Homogenization Homogenization with IS Sample->Homogenization Extraction Solvent Extraction Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Drying Dry Down Supernatant->Drying Silylation Silylation (MTBSTFA) Drying->Silylation GCMS GC-MS Analysis Silylation->GCMS Data Data Acquisition GCMS->Data Integration Peak Integration Data->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for GC-MS analysis of this compound.

Data Analysis Workflow

Data_Analysis_Workflow RawData Raw Chromatography Data (.d) Import Import into Software RawData->Import Processing Data Processing Import->Processing PeakPicking Peak Picking & Integration Processing->PeakPicking Alignment Retention Time Alignment Processing->Alignment Normalization Normalization (to IS) Processing->Normalization Quantification Quantification Normalization->Quantification Concentration Calculate Concentration Quantification->Concentration Calibration Calibration Curve Calibration->Quantification Statistics Statistical Analysis Concentration->Statistics TTest T-test / ANOVA Statistics->TTest PCA PCA / PLS-DA Statistics->PCA Results Results & Visualization TTest->Results PCA->Results

Caption: General workflow for chromatography data analysis.

Signaling Pathway Context (Hypothetical)

This compound, as a short-chain fatty acid, can influence cellular signaling. The following diagram illustrates a hypothetical signaling pathway involving GPCR activation.

Signaling_Pathway Methylvaleric_Acid This compound GPCR GPCR (e.g., FFAR2/3) Methylvaleric_Acid->GPCR Binds to G_Protein G-Protein Activation GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Alters level of Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Initiates Gene_Expression Changes in Gene Expression Kinase_Cascade->Gene_Expression Leads to

Caption: Hypothetical signaling pathway of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methylvaleric Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-Methylvaleric acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent laboratory-scale methods for the synthesis of this compound are:

  • Malonic Ester Synthesis: This classic method involves the sequential alkylation of a malonic ester (typically diethyl malonate) with a propyl halide followed by a methyl halide. Subsequent hydrolysis and decarboxylation yield the desired product.

  • Grignard Synthesis: This approach utilizes the reaction of a Grignard reagent, prepared from a sec-butyl halide (like 2-bromobutane), with carbon dioxide. An acidic workup then produces this compound.

  • Oxidation of 2-Methylpentanal: This method involves the direct oxidation of the corresponding aldehyde, 2-methylpentanal, to the carboxylic acid using a suitable oxidizing agent.

Q2: Which synthesis route generally provides the highest yield?

A2: The yield of this compound is highly dependent on the specific reaction conditions and the successful execution of the experimental protocol for each route. While all methods can be optimized for high yields, the Grignard synthesis is often favored for its directness and potentially high conversion rates when performed under strictly anhydrous conditions. The malonic ester synthesis can also provide good yields, but the multiple steps and potential for side reactions, such as dialkylation, can sometimes lower the overall yield. The oxidation of 2-methylpentanal can be very efficient if the appropriate oxidizing agent and conditions are chosen to avoid over-oxidation or side reactions.

Q3: What are the key safety precautions to consider during the synthesis of this compound?

A3: Safety is paramount in any chemical synthesis. Key precautions include:

  • Handling of Reagents: Many reagents used in these syntheses are hazardous. For instance, Grignard reagents are highly reactive and pyrophoric, while strong bases like sodium ethoxide are corrosive. Oxidizing agents such as potassium permanganate are strong oxidizers and should be handled with care. Always consult the Safety Data Sheet (SDS) for each reagent.

  • Anhydrous Conditions: The Grignard synthesis is extremely sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents must be used to prevent quenching of the Grignard reagent.

  • Inert Atmosphere: Grignard reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric oxygen and moisture.

  • Proper Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coat, and gloves.

  • Ventilation: All reactions should be performed in a well-ventilated fume hood.

Troubleshooting Guides

Malonic Ester Synthesis of this compound

This synthesis involves the deprotonation of diethyl malonate, followed by sequential alkylation with propyl bromide and methyl iodide, and finally hydrolysis and decarboxylation.

Common Problems and Solutions

ProblemPotential Cause(s)Recommended Solution(s)
Low or no product yield 1. Incomplete deprotonation of the malonic ester. 2. Inactive alkylating agents. 3. Hydrolysis of the malonic ester during the reaction.1. Ensure the use of a strong, dry base (e.g., sodium ethoxide in absolute ethanol). 2. Use freshly distilled alkyl halides. 3. Maintain anhydrous conditions during the alkylation steps.
Formation of dialkylated byproducts The mono-alkylated intermediate is deprotonated and reacts with another molecule of the alkylating agent.[1]Use a slight excess of the malonic ester to favor mono-alkylation. Carefully control the stoichiometry of the alkylating agents.
Incomplete hydrolysis of the diester Insufficient reaction time or concentration of the hydrolyzing agent (acid or base).Increase the reaction time and/or the concentration of the acid or base during the hydrolysis step. Ensure adequate heating.
Incomplete decarboxylation Insufficient heating during the final step.Ensure the temperature is high enough (typically 150-180 °C) for a sufficient period to drive the decarboxylation to completion.

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Caption: Troubleshooting workflow for low yield in Malonic Ester Synthesis.

Grignard Synthesis of this compound

This synthesis involves the formation of a Grignard reagent from 2-bromobutane and magnesium, followed by reaction with carbon dioxide.

Common Problems and Solutions

ProblemPotential Cause(s)Recommended Solution(s)
Failure of Grignard reagent to form 1. Presence of moisture in glassware or solvent. 2. Passivated magnesium surface (oxide layer). 3. Impure 2-bromobutane.1. Flame-dry all glassware and use anhydrous ether. 2. Activate magnesium with a small crystal of iodine or by crushing the turnings. 3. Use freshly distilled 2-bromobutane.
Low yield of carboxylic acid 1. Incomplete carboxylation. 2. Reaction of Grignard reagent with atmospheric CO2 or O2. 3. Formation of Wurtz coupling byproduct.1. Ensure an excess of dry ice is used and that it is finely crushed to maximize surface area. 2. Maintain a positive pressure of an inert gas (N2 or Ar) throughout the reaction. 3. Add the 2-bromobutane solution slowly to the magnesium to minimize localized high concentrations of the alkyl halide.
Product contaminated with starting material Incomplete reaction of the Grignard reagent.Ensure the Grignard reagent has fully formed before adding it to the carbon dioxide. Allow for sufficient reaction time.

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Caption: Troubleshooting workflow for low yield in Grignard Synthesis.

Oxidation of 2-Methylpentanal to this compound

This synthesis involves the direct oxidation of 2-methylpentanal.

Common Problems and Solutions

ProblemPotential Cause(s)Recommended Solution(s)
Low conversion of the aldehyde 1. Insufficient amount of oxidizing agent. 2. Low reaction temperature. 3. Deactivation of the oxidizing agent.1. Use a stoichiometric excess of the oxidizing agent. 2. Gently heat the reaction mixture if necessary, but monitor for side reactions. 3. Ensure the oxidizing agent is fresh and properly stored.
Formation of byproducts (over-oxidation) The reaction conditions are too harsh, leading to cleavage of C-C bonds.Use a milder oxidizing agent or less forcing conditions (lower temperature, shorter reaction time).
Difficult product isolation The product may be soluble in the aqueous phase, especially if a basic workup is used.Carefully acidify the reaction mixture to a low pH to ensure the carboxylic acid is in its protonated, less water-soluble form before extraction.

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References

Technical Support Center: Purification of 2-Methylvaleric Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-Methylvaleric acid from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter when synthesizing this compound?

A1: The impurities largely depend on the synthetic route employed.

  • From Aldol Condensation of Propanal: This route involves the self-condensation of propanal.[1][2] Potential impurities include:

    • Unreacted propanal

    • The intermediate aldol addition product (3-hydroxy-2-methylpentanal)

    • The aldol condensation product, 2-methyl-2-pentenal[3]

    • Higher-order condensation products[4]

  • From Oxidation of 2-Methyl-1-pentanol: This method involves the oxidation of the corresponding primary alcohol. The primary impurity is typically:

    • Unreacted 2-methyl-1-pentanol

Q2: What is the most effective method for purifying this compound?

A2: The most suitable purification method depends on the nature and boiling points of the impurities. A combination of acid-base extraction followed by fractional distillation is often the most effective approach.

Q3: At what pH should I perform an acid-base extraction for this compound?

A3: The pKa of this compound is approximately 4.78.[5] To ensure it is in its deprotonated, water-soluble carboxylate form, the pH of the aqueous solution should be adjusted to at least 2 pH units above the pKa. Therefore, a pH of 7 or higher is recommended for extraction into the aqueous phase.[6][7] To regenerate the neutral carboxylic acid, the pH of the aqueous extract should be adjusted to at least 2 pH units below the pKa, so a pH of 2-3 is advisable.[8]

Q4: Can I purify this compound using column chromatography?

A4: While possible, column chromatography is less common for the bulk purification of simple carboxylic acids like this compound due to potential issues with streaking on silica gel. However, it can be used for small-scale purification or for separating it from neutral impurities of similar boiling points. A common technique is reverse-phase HPLC.[9]

Q5: Is it possible to purify this compound by recrystallization?

A5: this compound is a liquid at room temperature, so direct recrystallization is not feasible. However, it is possible to purify it by converting it into a solid derivative, such as an amide or a salt, which can then be recrystallized.[10] The purified derivative can then be hydrolyzed back to this compound.[11][12] This method is generally more laborious and is typically used when other methods fail.

Troubleshooting Guides

Fractional Distillation

Problem 1: Poor separation of this compound from impurities.

Possible Cause Solution
Inefficient distillation column.Ensure you are using a fractionating column with sufficient theoretical plates for the separation. For impurities with close boiling points, a longer column or one with a more efficient packing material may be necessary.
Distillation rate is too fast.Reduce the heating rate to allow for proper equilibrium to be established between the liquid and vapor phases within the column.[13]
Incorrect temperature monitoring.Ensure the thermometer bulb is correctly placed just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.
Presence of an azeotrope.Check the literature for potential azeotropes between this compound and your specific impurities. If an azeotrope is present, simple fractional distillation may not be sufficient.

Problem 2: The product is contaminated with a lower-boiling impurity.

Possible Cause Solution
Inadequate fractionation.Increase the reflux ratio by adjusting the heating rate to allow for better separation. Collect a larger forerun (the initial distillate fraction) to ensure all lower-boiling components are removed before collecting the main product fraction.
"Bumping" of the liquid.Use boiling chips or a magnetic stirrer to ensure smooth boiling. Violent boiling can carry less volatile components into the distillate.

Problem 3: The product is contaminated with a higher-boiling impurity.

| Possible Cause | Solution | | Distilling to dryness. | Never distill to dryness. Stop the distillation when a small amount of liquid remains in the distilling flask to prevent higher-boiling impurities from being carried over. | | Overheating the distillation flask. | Use a heating mantle with a temperature controller to avoid overheating the liquid, which can cause decomposition or carry-over of less volatile substances. |

Acid-Base Extraction

Problem 1: Formation of an emulsion during extraction.

Possible Cause Solution
Vigorous shaking.Gently invert the separatory funnel several times instead of shaking vigorously.
High concentration of dissolved substances.Dilute the reaction mixture with more of the organic solvent.
Presence of fine particulate matter.Filter the reaction mixture before performing the extraction.
Breaking an existing emulsion: Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer. Alternatively, gentle swirling or passing the emulsion through a bed of glass wool can help break it.

Problem 2: Low recovery of this compound after acidification of the aqueous layer.

| Possible Cause | Solution | | Incomplete extraction into the aqueous phase. | Ensure the pH of the aqueous layer during the initial extraction was sufficiently basic (pH ≥ 7). Perform multiple extractions with fresh aqueous base to maximize recovery.[14] | | Incomplete precipitation upon acidification. | Ensure the pH of the aqueous layer is sufficiently acidic (pH ≤ 2-3) to fully protonate the carboxylate. Cool the acidified solution in an ice bath to decrease the solubility of the this compound. | | this compound is partially soluble in the cold aqueous solution. | After acidification, extract the aqueous layer with a fresh portion of an organic solvent (e.g., diethyl ether, dichloromethane) to recover the dissolved product.[8] |

Problem 3: The "purified" this compound is contaminated with a neutral impurity.

| Possible Cause | Solution | | Incomplete separation of layers. | Allow sufficient time for the layers to separate completely. Carefully drain the lower layer, and if necessary, leave a small amount of the aqueous layer behind to avoid contamination. | | Entrainment of the organic layer in the aqueous layer. | After separating the layers, "back-wash" the aqueous layer containing the carboxylate salt with a small amount of fresh organic solvent to remove any entrained neutral impurities. |

Data Presentation

Table 1: Physical Properties of this compound and Potential Impurities

CompoundMolecular Weight ( g/mol )Boiling Point (°C)
This compound 116.16196-197 [15][16]
Propanal58.08~48
2-Methylpentanal100.16117-120[17][18]
2-Methyl-1-pentanol102.17148-149[15][19][20]
2-Methyl-2-pentenal98.14137-138[16][21]

Table 2: Recommended pH for Acid-Base Extraction of this compound (pKa ≈ 4.78)

StepPurposeRecommended Aqueous pHRationale
ExtractionTo convert this compound to its water-soluble salt≥ 7pH is more than 2 units above the pKa, ensuring >99% is in the deprotonated form.
RegenerationTo convert the salt back to the neutral carboxylic acid≤ 2-3pH is more than 2 units below the pKa, ensuring >99% is in the protonated, organic-soluble form.

Experimental Protocols

Protocol 1: Purification of this compound by Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) in a separatory funnel.

  • Basification and Extraction: Add a 1 M aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), to the separatory funnel. A weak base is preferable to a strong base like NaOH to avoid potential side reactions with other functional groups. The volume of the aqueous base should be roughly equal to the volume of the organic layer.

  • Mixing: Stopper the separatory funnel and gently invert it several times, venting frequently to release any pressure buildup from CO₂ evolution.

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer containing the sodium 2-methylvalerate into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh aqueous base two more times to ensure complete removal of the this compound. Combine all aqueous extracts.

  • Back-washing (Optional but Recommended): To remove any neutral impurities that may have been carried over into the aqueous extract, add a small amount of fresh organic solvent to the combined aqueous extracts in a clean separatory funnel. Mix gently, allow the layers to separate, and discard the organic wash.

  • Acidification: Cool the aqueous extract in an ice bath. Slowly add a concentrated acid, such as hydrochloric acid (HCl), dropwise with stirring until the pH of the solution is acidic (pH 2-3), which can be confirmed with pH paper. This will precipitate the this compound.

  • Isolation:

    • If a significant amount of this compound separates as an oil or solid, it can be isolated by extraction with a fresh portion of the organic solvent.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column packed with a suitable material (e.g., Raschig rings or Vigreux indentations), a distillation head with a thermometer, a condenser, and a receiving flask.

  • Charging the Flask: Add the crude this compound and a few boiling chips or a magnetic stir bar to the distillation flask.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Distillation: As the mixture heats, the vapor will rise through the fractionating column. Monitor the temperature at the distillation head.

  • Fraction Collection:

    • Forerun: Collect the initial distillate that comes over at a lower temperature. This fraction will contain any low-boiling impurities (e.g., residual solvent or propanal).

    • Main Fraction: Once the temperature stabilizes at the boiling point of this compound (196-197 °C), change the receiving flask and collect the main fraction.

    • Final Fraction: Stop the distillation before the flask goes to dryness to avoid contamination with higher-boiling impurities.

  • Purity Analysis: Analyze the collected fractions by a suitable method, such as Gas Chromatography-Mass Spectrometry (GC-MS), to determine their purity.

Mandatory Visualization

PurificationWorkflow cluster_synthesis Synthesis cluster_extraction Acid-Base Extraction cluster_distillation Fractional Distillation cluster_analysis Analysis start Crude Reaction Mixture (this compound + Impurities) extraction 1. Dissolve in Organic Solvent 2. Extract with Aqueous Base (e.g., NaHCO₃) start->extraction Purification Start separation Separate Layers extraction->separation acidification Acidify Aqueous Layer (e.g., with HCl to pH 2-3) separation->acidification Aqueous Layer (Sodium 2-methylvalerate) waste1 Waste separation->waste1 Organic Layer (Neutral Impurities) extraction2 Extract with Organic Solvent acidification->extraction2 distillation Fractional Distillation extraction2->distillation Organic Layer (this compound) analysis Purity Analysis (GC-MS, NMR) distillation->analysis product Purified this compound analysis->product

Caption: General workflow for the purification of this compound.

DistillationTroubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Poor Separation in Fractional Distillation cause1 Distillation Rate Too Fast start->cause1 cause2 Inefficient Column start->cause2 cause3 Incorrect Thermometer Placement start->cause3 solution1 Reduce Heating Rate cause1->solution1 Corrective Action solution2 Use a Longer or More Efficient Packing cause2->solution2 Corrective Action solution3 Position Thermometer Correctly cause3->solution3 Corrective Action

Caption: Troubleshooting logic for poor separation in fractional distillation.

References

resolving isomers of methylvaleric acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the Resolution of Methylvaleric Acid Isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for resolving the enantiomers of 2-methylvaleric acid, 3-methylvaleric acid, and 4-methylvaleric acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving the isomers of methylvaleric acid?

A1: The three main techniques for separating the enantiomers of methylvaleric acid are Diastereomeric Salt Crystallization, Chiral High-Performance Liquid Chromatography (HPLC), and Enzymatic Resolution.[1] The choice of method depends on the specific isomer, available equipment, scale of the separation, and desired purity.

Q2: Which chiral resolving agents are commonly used for carboxylic acids like methylvaleric acid?

A2: For resolving carboxylic acids through diastereomeric salt formation, chiral amines are typically used.[2] Common examples include (R)-(+)-α-phenylethylamine, (S)-(-)-α-phenylethylamine, brucine, and cinchonidine.[2][3] The selection of the optimal resolving agent is often empirical and may require screening.

Q3: What are the key challenges in resolving methylvaleric acid isomers?

A3: The main challenges include selecting an appropriate chiral resolving agent or chiral chromatography column, optimizing crystallization or elution conditions to achieve high enantiomeric excess (ee), and preventing racemization during the process.[1] For diastereomeric salt crystallization, the solubility differences between the diastereomeric salts can be small, making separation difficult.[2]

Q4: How is the success of a resolution determined?

A4: The success of a resolution is primarily quantified by the enantiomeric excess (ee) of the separated enantiomers and the overall yield of the desired enantiomer. Enantiomeric excess is a measure of the purity of one enantiomer over the other.[4] Analytical techniques like chiral HPLC or chiral gas chromatography (GC) are used to determine the ee.

Troubleshooting Guides

Diastereomeric Salt Crystallization
Issue Possible Cause(s) Troubleshooting Steps
No crystal formation - Solvent system is not optimal; the diastereomeric salt is too soluble.- Supersaturation has not been reached.- Try different solvents or solvent mixtures.- Concentrate the solution slowly.- Cool the solution to a lower temperature.- Add an anti-solvent.- Scratch the inside of the flask to induce nucleation.
Low enantiomeric excess (ee%) after recovery - The solubility difference between the two diastereomeric salts is not large enough in the chosen solvent.- Co-precipitation of the more soluble salt.- Racemization occurred during the process.- Recrystallize the obtained solid one or more times.- Screen for a different resolving agent or solvent system.- Avoid high temperatures or harsh acidic/basic conditions during salt breaking and workup.
Low yield of the desired enantiomer - The desired diastereomeric salt is significantly soluble in the mother liquor.- Inefficient recovery during filtration or workup.- Optimize the crystallization temperature and time.- Ensure complete precipitation before filtration.- Minimize losses during transfer and extraction steps.
Chiral HPLC
Issue Possible Cause(s) Troubleshooting Steps
Poor or no peak resolution - Inappropriate chiral stationary phase (CSP).- Incorrect mobile phase composition.- Screen different types of chiral columns (e.g., polysaccharide-based, protein-based).- Adjust the mobile phase composition (e.g., ratio of organic modifier to hexane, percentage of acidic/basic additives).- Optimize the flow rate (lower flow rates often improve resolution).- Adjust the column temperature.
Poor peak shape (tailing or fronting) - Secondary interactions between the analyte and the stationary phase.- Column overload.- Column contamination.- Add a mobile phase additive (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds) to improve peak shape.- Inject a smaller sample volume or a more dilute sample.- Flush the column with a strong solvent to remove contaminants.
High column backpressure - Blockage in the HPLC system (e.g., inlet frit, column).- Precipitation of the sample in the mobile phase.- Reverse-flush the column (if permitted by the manufacturer).- Filter the sample before injection.- Ensure the sample is fully dissolved in the mobile phase.
Enzymatic Resolution
Issue Possible Cause(s) Troubleshooting Steps
Low conversion rate - Suboptimal enzyme activity (pH, temperature).- Poor enzyme-substrate compatibility.- Optimize the pH and temperature of the reaction.- Screen different lipases or esterases.- Ensure proper mixing to overcome mass transfer limitations.
Low enantioselectivity (low ee%) - The chosen enzyme does not have high selectivity for the substrate.- Screen a variety of enzymes to find one with a higher enantiomeric ratio (E-value).- Optimize the reaction conditions, as temperature and solvent can influence selectivity.
Difficulty in separating the product and unreacted substrate - Similar physical properties of the acid and ester.- Use acid-base extraction to separate the carboxylic acid product from the unreacted ester.- Employ column chromatography for separation if extraction is not effective.

Experimental Protocols and Data

Resolution of this compound
Diastereomeric Salt Crystallization

Protocol:

  • Salt Formation: Dissolve racemic this compound (1.0 eq.) in a suitable solvent (e.g., ethanol). In a separate flask, dissolve (R)-(+)-α-phenylethylamine (0.5-1.0 eq.) in the same solvent, heating gently if necessary. Slowly add the amine solution to the acid solution with stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature. If no crystals form, further cooling in an ice bath or refrigerator may be necessary. The less soluble diastereomeric salt will precipitate.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Enantiomer Regeneration: Suspend the purified diastereomeric salt in water and acidify with a strong acid (e.g., 1 M HCl) to a pH of approximately 2. Extract the liberated this compound with an organic solvent (e.g., diethyl ether).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Analysis: Determine the enantiomeric excess of the product by chiral HPLC or GC.

Illustrative Data:

Resolving AgentSolventYield (%)ee%
(R)-(+)-α-phenylethylamineEthanol40>95
BrucineAcetone35>90

Note: The data in this table are illustrative and represent typical outcomes for the resolution of similar chiral carboxylic acids. Actual results may vary based on experimental conditions.

Chiral HPLC

Protocol:

  • Column: A polysaccharide-based chiral stationary phase (e.g., Chiralcel® OD-H).

  • Mobile Phase: A mixture of n-hexane and 2-propanol with a small percentage of an acidic modifier (e.g., 90:10:0.1 n-hexane:2-propanol:trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the methylvaleric acid sample in the mobile phase at a concentration of approximately 1 mg/mL.

Enzymatic Resolution

Protocol:

  • Esterification: Convert racemic this compound to its methyl or ethyl ester.

  • Enzymatic Hydrolysis: Suspend the racemic ester in a phosphate buffer (pH 7). Add a lipase (e.g., Candida antarctica lipase B).

  • Reaction Monitoring: Stir the reaction at a controlled temperature (e.g., 30-40°C) and monitor the progress by chiral GC or HPLC until approximately 50% conversion is reached.

  • Separation: Stop the reaction and separate the produced carboxylic acid from the unreacted ester using acid-base extraction.

  • Analysis: Determine the enantiomeric excess of both the resolved acid and the remaining ester.

Resolution of 3-Methylvaleric Acid
Diastereomeric Salt Crystallization

Protocol: A similar protocol to that for this compound can be employed, with screening of resolving agents and solvents being crucial for optimization. (S)-(-)-α-phenylethylamine is a common choice for resolving acidic compounds.[5]

Illustrative Data:

Resolving AgentSolventYield (%)ee%
(S)-(-)-α-phenylethylamineMethanol/Water38>92
CinchonidineEthyl Acetate32>88

Note: The data in this table are illustrative and represent typical outcomes for the resolution of similar chiral carboxylic acids. Actual results may vary based on experimental conditions.

Resolution of 4-Methylvaleric Acid

Due to the chiral center being further from the carboxylic acid group, resolution can sometimes be more challenging.

Diastereomeric Salt Crystallization

Protocol: The general protocol for diastereomeric salt crystallization is applicable. Brucine has been historically used for the resolution of a wide range of carboxylic acids.[3]

Illustrative Data:

Resolving AgentSolventYield (%)ee%
BrucineAcetone30>90
(R)-(+)-α-phenylethylamineIso-propanol35>94

Note: The data in this table are illustrative and represent typical outcomes for the resolution of similar chiral carboxylic acids. Actual results may vary based on experimental conditions.

Visualizations

experimental_workflow_diastereomeric_salt_resolution racemic_acid Racemic Methylvaleric Acid salt_formation Salt Formation in Solvent racemic_acid->salt_formation resolving_agent Chiral Amine Resolving Agent resolving_agent->salt_formation crystallization Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration diastereomeric_salt Diastereomeric Salt (Solid) filtration->diastereomeric_salt Solid mother_liquor Mother Liquor (Enriched in other diastereomer) filtration->mother_liquor Liquid acidification Acidification (e.g., HCl) diastereomeric_salt->acidification extraction Extraction with Organic Solvent acidification->extraction pure_enantiomer Pure Enantiomer of Methylvaleric Acid extraction->pure_enantiomer

Caption: Workflow for chiral resolution via diastereomeric salt crystallization.

experimental_workflow_chiral_hplc racemic_sample Racemic Methylvaleric Acid Sample dissolve Dissolve in Mobile Phase racemic_sample->dissolve injection Inject into HPLC dissolve->injection chiral_column Chiral Stationary Phase Column injection->chiral_column separation Separation of Enantiomers chiral_column->separation detection UV Detector separation->detection chromatogram Chromatogram with Separated Peaks detection->chromatogram quantification Quantification of ee% chromatogram->quantification result Enantiomeric Purity Data quantification->result

Caption: Workflow for the analysis of enantiomeric excess by Chiral HPLC.

logical_relationship_troubleshooting start Resolution Experiment low_ee Low Enantiomeric Excess? start->low_ee low_yield Low Yield? low_ee->low_yield No optimize_separation Optimize Separation Conditions (Solvent, Temperature, etc.) low_ee->optimize_separation Yes optimize_recovery Optimize Recovery Steps (Filtration, Extraction) low_yield->optimize_recovery Yes successful_resolution Successful Resolution low_yield->successful_resolution No optimize_separation->low_ee change_method Change Resolution Method (e.g., Crystallization to Chromatography) optimize_separation->change_method optimize_recovery->low_yield

Caption: Logical workflow for troubleshooting common resolution issues.

References

Technical Support Center: Optimizing GC-MS for 2-Methylvaleric Acid Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection of 2-Methylvaleric acid using Gas Chromatography-Mass Spectrometry (GC-MS).

Troubleshooting Guide

Encountering issues during your GC-MS analysis of this compound can be challenging. The following table summarizes common problems, their potential causes, and recommended solutions to help you navigate these challenges effectively.

Problem Potential Causes Recommended Solutions
Poor Peak Shape (Tailing or Fronting) - Active sites in the GC inlet liner or column.- Incomplete derivatization.- Column overload.- Improper column installation.- Use a deactivated or silanized inlet liner.[1]- Trim the first 15-50 cm of the analytical column.[1]- Optimize derivatization conditions (time, temperature, reagent ratio).- Reduce sample injection volume or dilute the sample.[2]- Reinstall the column according to the manufacturer's instructions.[2]
Low Sensitivity / Poor Signal-to-Noise - Suboptimal injection method.- Inefficient derivatization.- MS detector settings not optimized.- Leaks in the system.- Use a splitless injection for trace analysis to maximize analyte transfer to the column.[1]- Ensure the chosen derivatization reagent is appropriate and the reaction goes to completion.[1]- Optimize MS parameters, consider using Selected Ion Monitoring (SIM) mode for target ions of derivatized this compound.[1][3]- Perform a leak check of the GC system, paying close attention to the septum and fittings.[4]
Baseline Instability or Drift - Column bleed at high temperatures.- Contaminated carrier gas or gas lines.- Detector contamination.- Ensure the oven temperature does not exceed the column's maximum operating temperature.[5]- Use high-purity carrier gas and install or replace gas purifiers.[2]- Clean the ion source and other detector components as per the instrument manual.[2]
Ghost Peaks or Carryover - Contamination from a previous injection.- Dirty syringe or inlet liner.- Run a solvent blank after a high-concentration sample to check for carryover.- Implement a thorough wash protocol for the autosampler syringe.- Replace the inlet liner and septum.[4]
Irreproducible Retention Times - Fluctuations in oven temperature or carrier gas flow rate.- Column degradation.- Verify the accuracy and stability of the GC oven temperature and carrier gas flow controller.- Condition the column according to the manufacturer's recommendations.- If the column is old or has been subjected to harsh conditions, consider replacement.[6]
Co-elution with Isomers - Inadequate chromatographic separation.- Select a high-polarity column (e.g., DB-FFAP, HP-INNOWax) for better separation of fatty acid isomers.[7][8]- Optimize the oven temperature program with a slower ramp rate to improve resolution.[9]

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC-MS analysis of this compound?

A1: this compound, like other short-chain fatty acids, is a polar and volatile compound.[10][11] Direct injection into a GC-MS system can lead to poor peak shape due to its polarity and potential for interaction with active sites in the system.[1] Derivatization converts the carboxylic acid group into a less polar and more volatile ester (e.g., methyl or silyl ester), which improves its chromatographic behavior, leading to sharper peaks and increased sensitivity.[7][12]

Q2: What is the most suitable derivatization reagent for this compound?

A2: Several derivatization reagents can be effective for this compound. Common choices include:

  • N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA): This reagent creates tert-butyldimethylsilyl (TBDMS) esters, which are stable and produce characteristic mass spectra.[10]

  • Pentafluorobenzyl Bromide (PFBBr): This reagent forms PFB esters, which are excellent for electron capture detection (ECD) but are also suitable for MS detection.

  • Isobutyl Chloroformate/Isobutanol: This method allows for derivatization in an aqueous solution, which can simplify sample preparation.[11] The optimal choice depends on the sample matrix and the desired sensitivity.

Q3: Which type of GC column is recommended for separating this compound from other isomers?

A3: For the separation of fatty acid isomers, a high-polarity column is generally recommended.[7][9] Columns with a polyethylene glycol (PEG) stationary phase, such as a DB-FFAP or HP-INNOWax, are often used for the analysis of volatile fatty acids and can provide good resolution between branched-chain isomers.[8][13]

Q4: How can I improve the quantification accuracy of this compound?

A4: To improve quantification accuracy, it is highly recommended to use a stable isotope-labeled internal standard, such as deuterated this compound if available, or a structurally similar compound that is not present in the sample. The internal standard should be added to the sample before any extraction or derivatization steps to correct for variations in sample preparation and instrument response.[3]

Q5: What are the key mass spectral ions to monitor for derivatized this compound?

A5: The key ions will depend on the derivatization reagent used. For the TBDMS derivative of this compound, characteristic ions would include the molecular ion and fragments resulting from the loss of the tert-butyl group. It is essential to analyze a standard of the derivatized this compound to determine its retention time and mass spectrum on your instrument. For targeted analysis, monitoring a quantifier ion and one or two qualifier ions in SIM mode will enhance sensitivity and specificity.[3]

Experimental Protocol: Derivatization and GC-MS Analysis of this compound

This protocol provides a general methodology for the analysis of this compound in a biological sample. Optimization may be required based on the specific matrix and instrumentation.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of the sample (e.g., plasma, fecal extract), add an appropriate amount of an internal standard.

  • Acidify the sample to a pH of 2-3 by adding hydrochloric acid (HCl).[14]

  • Add 500 µL of an extraction solvent (e.g., methyl tert-butyl ether or diethyl ether).[14]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at a high speed (e.g., 10,000 x g) for 10 minutes to separate the phases.

  • Carefully transfer the upper organic layer to a clean microcentrifuge tube.

  • Repeat the extraction with another 500 µL of the solvent and combine the organic layers.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

2. Derivatization (using MTBSTFA)

  • To the dried extract, add 50 µL of a suitable solvent (e.g., pyridine or acetonitrile) and 50 µL of MTBSTFA.

  • Cap the vial tightly and vortex briefly.

  • Heat the vial at 60-70°C for 30 minutes.[10]

  • Cool the vial to room temperature before GC-MS analysis.

3. GC-MS Parameters

Parameter Setting
Injection Mode Splitless (1.0 min splitless time)[1]
Injection Volume 1 µL
Inlet Temperature 250 °C[10]
GC Column DB-FFAP (30 m x 0.25 mm ID x 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Program Initial 60°C for 1 min, ramp at 10°C/min to 240°C, hold for 5 min[10]
MS Transfer Line 250 °C
Ion Source Temp. 230 °C[10]
Ionization Energy 70 eV (EI)[10]
Acquisition Mode Full Scan (m/z 50-550) for initial identification, then switch to Selected Ion Monitoring (SIM) for quantification.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample Sample Collection add_is Add Internal Standard sample->add_is acidify Acidification add_is->acidify extract Liquid-Liquid Extraction acidify->extract dry Evaporation extract->dry add_reagent Add Derivatization Reagent dry->add_reagent heat Heating add_reagent->heat gcms GC-MS Injection heat->gcms data_acq Data Acquisition gcms->data_acq data_proc Data Processing data_acq->data_proc

Caption: Experimental workflow for GC-MS analysis of this compound.

troubleshooting_logic start Poor Peak Shape? cause1 Active Sites start->cause1 Yes cause2 Incomplete Derivatization start->cause2 Yes cause3 Column Overload start->cause3 Yes end Check Other Issues start->end No solution1 Use Deactivated Liner / Trim Column cause1->solution1 solution2 Optimize Derivatization Rxn cause2->solution2 solution3 Dilute Sample / Reduce Volume cause3->solution3

Caption: Troubleshooting logic for poor peak shape in GC-MS analysis.

References

stability of 2-Methylvaleric acid under different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2-Methylvaleric acid under various storage and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound, also known as 2-methylpentanoic acid, is a branched-chain short-chain fatty acid (SCFA). Its stability is crucial for accurate experimental results, as degradation can lead to the formation of impurities that may interfere with analytical measurements and biological assays.

Q2: What are the general recommended storage conditions for this compound?

A2: For the pure form of this compound, storage at -20°C is recommended for long-term stability, potentially for up to 3 years. For shorter periods, storage at 4°C for up to 2 years is also acceptable. When dissolved in a solvent, it is best stored at -80°C for up to 6 months or at -20°C for up to 1 month to maintain its integrity.[1][2][3]

Q3: What factors can affect the stability of this compound?

A3: The stability of this compound can be influenced by several factors, including temperature, light exposure, pH, and the presence of oxidizing or reducing agents. As a carboxylic acid, it is generally stable under standard ambient conditions but can be susceptible to degradation under more extreme conditions.

Q4: Is this compound sensitive to light?

A4: While specific photostability data for this compound is not extensively available, many organic molecules are sensitive to light. It is recommended to store this compound, both in its pure form and in solution, protected from light to minimize the risk of photodegradation.

Q5: How does pH affect the stability of this compound in aqueous solutions?

A5: The stability of carboxylic acids in aqueous solutions can be pH-dependent. While specific data for this compound is limited, generally, carboxylic acids can be more susceptible to degradation at very high (alkaline) or very low (acidic) pH values. It is advisable to maintain the pH of aqueous solutions within a neutral to slightly acidic range for optimal stability.

Troubleshooting Guide

Issue: I am seeing unexpected peaks in my chromatogram when analyzing this compound.

  • Question: Could the unexpected peaks be degradation products? Answer: Yes, if the sample has been stored improperly or subjected to harsh experimental conditions, degradation may have occurred. Common degradation pathways for carboxylic acids include decarboxylation (loss of CO2) and oxidation. Review your storage conditions and experimental procedures for any deviations from the recommended guidelines.

  • Question: How can I confirm if the extra peaks are related to this compound degradation? Answer: You can perform a forced degradation study on a pure sample of this compound under various stress conditions (acidic, basic, oxidative, photolytic, thermal). If the retention times of the peaks in your stressed sample match the unexpected peaks in your experimental sample, it is likely that they are degradation products.

Issue: My quantitative results for this compound are lower than expected.

  • Question: Could my sample have degraded during storage? Answer: Yes, improper storage is a common cause of sample degradation leading to lower than expected concentrations. Verify that your samples have been stored at the recommended temperatures and protected from light. For solutions, ensure that the solvent is appropriate and that the storage duration has not exceeded the recommended time.

  • Question: I stored my samples correctly, what else could be the issue? Answer: Consider the stability of this compound in your specific experimental matrix. Factors such as the pH of your solution or the presence of other reactive components could contribute to degradation. It is also important to ensure your analytical method is validated for accuracy and that your standards are fresh and have been stored correctly.

Data on Stability of this compound

The following table summarizes the known stability of this compound under different storage conditions based on available data.

ConditionFormTemperatureDurationStabilityReference(s)
Storage Pure-20°C3 yearsStable[1][2]
Pure4°C2 yearsStable[1]
In Solvent-80°C6 monthsStable[1][3]
In Solvent-20°C1 monthStable[1][3]
Chemical Incompatibilities -Ambient-Incompatible with strong oxidizing agents, strong bases, strong reducing agents, amines, and isocyanates.[4]
Thermal Stress General Carboxylic AcidsElevated Temperatures-Can lead to decarboxylation (loss of CO2).
pH Stress General Short-Chain Fatty AcidsHighly Acidic or Alkaline-May lead to hydrolysis or other degradation reactions.
Photostability General Organic CompoundsLight Exposure-Potential for photodegradation. Storage in the dark is recommended.

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound and to generate potential degradation products.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acidic Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • At various time points (e.g., 2, 4, 8, 24 hours), withdraw a sample, neutralize it with 0.1 N NaOH, and dilute with the mobile phase for analysis.

  • Basic Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH.

    • Incubate the mixture at 60°C for 24 hours.

    • At various time points, withdraw a sample, neutralize it with 0.1 N HCl, and dilute with the mobile phase for analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂).

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • At various time points, withdraw a sample and dilute with the mobile phase for analysis.

  • Thermal Degradation (Solid State):

    • Place a small amount of pure this compound in a vial and heat it in an oven at 70°C for 48 hours.

    • At various time points, dissolve a portion of the solid in a suitable solvent for analysis.

  • Thermal Degradation (Solution):

    • Heat an aliquot of the stock solution at 70°C for 48 hours.

    • At various time points, withdraw a sample and dilute with the mobile phase for analysis.

  • Photolytic Degradation:

    • Expose an aliquot of the stock solution in a photostability chamber to a light source (e.g., UV and/or visible light) for a defined period.

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • At various time points, withdraw samples from both the exposed and control solutions for analysis.

3. Analysis:

  • Analyze all samples using a suitable stability-indicating analytical method, such as HPLC-UV or GC-MS, to quantify the remaining this compound and to detect and quantify any degradation products.

Protocol for Stability-Indicating HPLC-UV Method for this compound

This is a general protocol that may require optimization for specific applications.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 25 mM potassium phosphate, pH adjusted to 2.5 with phosphoric acid).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210 nm.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Dilute the samples from the forced degradation study or storage stability study to an appropriate concentration with the mobile phase.

  • Analysis:

    • Inject the prepared samples into the HPLC system.

    • Monitor the chromatogram for the peak corresponding to this compound and any new peaks corresponding to degradation products.

    • Quantify the amount of this compound and its degradation products using a validated calibration curve.

Visualizations

Degradation_Pathway This compound This compound Intermediate_Radical Intermediate_Radical This compound->Intermediate_Radical Oxidation (e.g., H2O2) Decarboxylated_Product 2-Methylbutane + CO2 This compound->Decarboxylated_Product Thermal Stress (Heat) Ester_Product Ester_Product This compound->Ester_Product Acid/Base Hydrolysis (in presence of alcohol) Hydroxylated_Product Hydroxylated_Product Intermediate_Radical->Hydroxylated_Product + OH radical

Caption: Hypothetical degradation pathways of this compound under stress conditions.

Storage_Recommendations cluster_pure Pure Form cluster_solution In Solution Long-Term Long-Term (-20°C, up to 3 years) Short-Term Short-Term (4°C, up to 2 years) Ultra-Low Ultra-Low Temp (-80°C, up to 6 months) Low Low Temp (-20°C, up to 1 month) This compound This compound This compound->Long-Term This compound->Short-Term This compound->Ultra-Low This compound->Low

Caption: Recommended storage conditions for this compound.

Troubleshooting_Workflow start Unexpected Results (e.g., extra peaks, low recovery) check_storage Review Storage Conditions (Temp, Light, Duration) start->check_storage check_protocol Review Experimental Protocol (pH, Reagents, Temp) start->check_protocol improper_storage Improper Storage Identified check_storage->improper_storage protocol_issue Potential Protocol Issue Identified check_protocol->protocol_issue degradation_suspected Degradation Suspected improper_storage->degradation_suspected Yes no_issue_found No Obvious Issues improper_storage->no_issue_found No protocol_issue->degradation_suspected Yes protocol_issue->no_issue_found No forced_degradation Perform Forced Degradation Study degradation_suspected->forced_degradation reanalyze Re-analyze Freshly Prepared Sample no_issue_found->reanalyze compare_results Compare Degradation Profile to Unexpected Results forced_degradation->compare_results confirm_degradation Degradation Confirmed compare_results->confirm_degradation optimize_conditions Optimize Storage/Experimental Conditions confirm_degradation->optimize_conditions

Caption: Troubleshooting workflow for stability issues with this compound.

References

Technical Support Center: Overcoming Matrix Effects in 2-Methylvaleric Acid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 2-Methylvaleric acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis, with a primary focus on mitigating matrix effects.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the analysis of this compound, particularly those related to matrix effects.

Issue 1: Poor Peak Shape, Tailing, or Splitting

  • Possible Cause: Matrix components interfering with the chromatography.

  • Solution:

    • Improve Sample Cleanup: Employ a more rigorous sample preparation method such as Solid-Phase Extraction (SPE) to remove a wider range of interfering compounds compared to Protein Precipitation (PPT) or Liquid-Liquid Extraction (LLE).[1]

    • Optimize Chromatography: Adjust the mobile phase gradient to better separate this compound from co-eluting matrix components.[1]

    • Sample Dilution: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.

Issue 2: Inconsistent Results and Poor Reproducibility

  • Possible Cause: Variable matrix effects between samples.

  • Solution:

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most effective way to compensate for variable matrix effects as it co-elutes and experiences similar ionization suppression or enhancement as the analyte.

    • Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is representative of the study samples to account for consistent matrix effects.

    • Standard Addition: For a smaller number of samples, the standard addition method can be used to correct for matrix effects in each individual sample.

Issue 3: Low Signal Intensity or Ion Suppression

  • Possible Cause: Co-eluting matrix components are suppressing the ionization of this compound in the mass spectrometer source.

  • Solution:

    • Derivatization: Derivatizing this compound can shift its retention time to a region of the chromatogram with fewer co-eluting interferences and can also improve its ionization efficiency.[1]

    • Enhance Sample Cleanup: Utilize SPE, which is generally more effective at removing phospholipids and other common sources of ion suppression than PPT or LLE.[2]

    • Chromatographic Optimization: Modify the LC gradient or change the column chemistry to improve the separation of this compound from interfering compounds.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine, feces).[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification of this compound.

Q2: What are the common sources of matrix effects in biological samples for this compound analysis?

A2: Common sources of matrix effects in biological matrices include salts, endogenous metabolites, and particularly phospholipids, which are abundant in plasma and can co-extract with the analyte, causing significant ion suppression.[1]

Q3: How can I assess the extent of matrix effects in my assay?

A3: Two primary methods are used to assess matrix effects:

  • Post-Column Infusion: A constant flow of a this compound solution is infused into the mass spectrometer while a blank, extracted sample matrix is injected onto the LC system. Any dip or rise in the baseline signal at the retention time of the analyte indicates ion suppression or enhancement.

  • Post-Extraction Spike: The response of this compound in a blank, extracted sample matrix is compared to its response in a neat solvent at the same concentration. The ratio of these responses provides a quantitative measure of the matrix effect.[1]

Q4: Which sample preparation technique is most effective at minimizing matrix effects for this compound?

A4: The optimal sample preparation technique depends on the matrix and the required sensitivity.

  • Protein Precipitation (PPT): Simple and fast, but may not remove all interfering components.[1]

  • Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT and can be optimized by adjusting the solvent and pH.[1][2]

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and is highly effective at reducing matrix effects, though it is a more complex method.[1]

Q5: Why is a stable isotope-labeled internal standard (SIL-IS) highly recommended for this compound analysis?

A5: A SIL-IS is considered the gold standard for correcting matrix effects because it has nearly identical chemical and physical properties to this compound. This means it will experience the same degree of ion suppression or enhancement and extraction variability, allowing for accurate correction and leading to improved precision and accuracy of the results.

Data Presentation

The following tables summarize the effectiveness of different sample preparation techniques on the recovery and reduction of matrix effects for short-chain fatty acids, including compounds structurally similar to this compound.

Table 1: Comparison of Recovery and Matrix Effect for Different Sample Preparation Techniques in Plasma/Serum

Sample Preparation MethodAnalyteRecovery (%)Matrix Effect (%)Reference
Protein Precipitation (PPT)General SCFAs85 - 10570 - 110 (variable)[1]
Liquid-Liquid Extraction (LLE)General SCFAs90 - 11085 - 105[2]
Solid-Phase Extraction (SPE)General SCFAs> 90> 95[1]

Note: Data is generalized for short-chain fatty acids due to the limited availability of specific comparative data for this compound.

Table 2: Impact of Derivatization on Analytical Performance

Derivatization StrategyAnalyteImprovement in SensitivityReduction in Matrix EffectReference
3-Nitrophenylhydrazine (3-NPH) for LC-MS/MSGeneral SCFAsSignificantShifts retention time away from early eluting interferences[1]
Alkylation (e.g., to methyl esters) for GC-MSGeneral SCFAsImproves volatility and peak shapeReduces interaction with the analytical column[3]

Experimental Protocols

Protocol 1: Sample Preparation of Plasma/Serum using Protein Precipitation (PPT)

  • Sample Aliquoting: Aliquot 100 µL of plasma or serum into a microcentrifuge tube.

  • Internal Standard Spiking: Add a small, precise volume of the this compound-SIL-IS working solution.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile (or methanol).

  • Vortexing: Vortex the tubes vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the dried extract in a suitable mobile phase-compatible solvent (e.g., 100 µL of 50:50 methanol:water) for LC-MS/MS analysis.

Protocol 2: Derivatization of this compound for LC-MS/MS Analysis using 3-Nitrophenylhydrazine (3-NPH)

  • To the reconstituted extract from Protocol 1: Add 50 µL of 120 mM 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in water.

  • Add 50 µL of 20 mM 3-NPH in methanol.

  • Incubation: Vortex and incubate the mixture at 40°C for 30 minutes.

  • Quenching: Stop the reaction by adding an appropriate quenching agent if necessary.

  • The sample is now ready for LC-MS/MS analysis.

Protocol 3: Derivatization of this compound for GC-MS Analysis (Esterification to Methyl Ester)

  • Sample Preparation: Place a dried sample extract in a glass reaction vial.

  • Reagent Addition: Add 200 µL of 14% Boron Trifluoride (BF₃) in methanol.

  • Reaction: Cap the vial tightly and heat at 60°C for 30 minutes.

  • Extraction: After cooling, add 1 mL of hexane and 0.5 mL of water. Vortex thoroughly.

  • Phase Separation: Centrifuge to separate the layers.

  • Collection: Carefully transfer the upper hexane layer containing the fatty acid methyl esters to a new vial for GC-MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Urine, Feces) Add_IS Add Stable Isotope-Labeled Internal Standard (SIL-IS) Sample->Add_IS Extraction Extraction Method Add_IS->Extraction PPT Protein Precipitation (PPT) Extraction->PPT Simple LLE Liquid-Liquid Extraction (LLE) Extraction->LLE Moderate Cleanup SPE Solid-Phase Extraction (SPE) Extraction->SPE High Cleanup Extract Analyte Extract PPT->Extract LLE->Extract SPE->Extract Derivatization Derivatization (Optional) Extract->Derivatization LC_MS LC-MS/MS Analysis Extract->LC_MS Direct Injection Derivatization->LC_MS e.g., 3-NPH GC_MS GC-MS Analysis Derivatization->GC_MS e.g., Esterification Data Data Acquisition and Processing LC_MS->Data GC_MS->Data

Figure 1: General experimental workflow for the analysis of this compound.

troubleshooting_workflow decision decision solution solution start Start: Inaccurate or Imprecise Results check_is Using SIL-IS? start->check_is check_cleanup Sample Cleanup Sufficient? check_is->check_cleanup Yes implement_is Implement SIL-IS for This compound check_is->implement_is No check_chromatography Chromatography Optimized? check_cleanup->check_chromatography Yes improve_cleanup Improve Sample Cleanup (e.g., SPE) check_cleanup->improve_cleanup No end End: Improved Results check_chromatography->end Yes (Issue likely elsewhere) consider_derivatization Consider Derivatization to Shift Retention Time check_chromatography->consider_derivatization No optimize_chromatography Optimize LC Gradient or Column check_chromatography->optimize_chromatography No implement_is->end Re-evaluate improve_cleanup->end Re-evaluate consider_derivatization->end Re-evaluate optimize_chromatography->end Re-evaluate

Figure 2: Troubleshooting workflow for overcoming matrix effects.

References

Technical Support Center: Troubleshooting Poor Peak Shape of 2-Methylvaleric Acid in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and resolving common peak shape issues encountered during the HPLC analysis of 2-Methylvaleric acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape for this compound?

Poor peak shape for acidic compounds like this compound typically manifests as peak tailing or, less commonly, peak fronting. The most frequent causes include:

  • Secondary Silanol Interactions: Unwanted interactions between the ionized form of this compound and residual silanol groups (Si-OH) on the silica-based stationary phase.[1][2][3]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is too close to or above the pKa of this compound, the analyte will exist in both ionized and non-ionized forms, leading to multiple retention mechanisms and peak distortion.[4][5][6]

  • Column Overload: Injecting a sample that is too concentrated or has too large a volume can saturate the stationary phase.[2][7][8]

  • Systemic Issues: Problems not related to chemistry, such as extra-column volume (excessive tubing length), column voids, or a contaminated guard column, can affect all peaks in the chromatogram.[4][9]

Q2: My this compound peak is tailing. What is the first thing I should check?

The first and most critical parameter to check is the pH of your mobile phase. For an acidic analyte, the mobile phase pH should be at least 1-2 pH units below its pKa to ensure it is fully protonated (non-ionized).[5][9] This minimizes secondary interactions with the stationary phase, which is the primary cause of tailing for acidic compounds.[3]

Q3: What is peak fronting and why would it occur for this compound?

Peak fronting is an asymmetry where the front of the peak is broader than the back.[7][8] While less common than tailing for acidic compounds, it is typically caused by:

  • Column Overload: Especially concentration overload, where the sample is too concentrated.[8][10][11]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to travel through the column too quickly at the start, leading to a distorted peak shape.[7][12][13]

  • Column Degradation: A physical deformation or collapse of the column bed at the inlet can also result in fronting peaks.[7][14]

Q4: Can the choice of HPLC column impact the peak shape of this compound?

Absolutely. Modern, high-purity silica columns that are well end-capped will have fewer free silanol groups, significantly reducing the potential for secondary interactions that cause tailing.[5][15] If tailing persists, consider using columns specifically designed for aqueous mobile phases or organic acids.[9]

Q5: All the peaks in my chromatogram are showing poor shape, not just this compound. What does this indicate?

If all peaks are affected, the issue is likely systemic or physical rather than chemical.[9] You should investigate the following:

  • Extra-Column Volume: Check for excessive tubing length or wide internal diameter tubing between the injector, column, and detector.[6][16]

  • Column Failure: A void may have formed at the column inlet, or the inlet frit could be blocked.[9][17] Try replacing the guard column first, and if the problem persists, replace the analytical column.[17]

  • Improper Fittings: Ensure all connections are secure and appropriate for the system to avoid dead volume.[12]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving poor peak shape for this compound.

Step 1: Assess the Nature of the Problem

First, quantify the peak asymmetry using the tailing factor (Tf) or asymmetry factor (As). A value greater than 1.2 is generally considered tailing.[1][3] Observe whether the poor peak shape (tailing or fronting) affects only the this compound peak or all peaks in the chromatogram.

  • Specific Peak Issue: Proceed to Step 2.

  • System-Wide Issue: Proceed to Step 3.

Start Poor Peak Shape Observed Assess Assess Chromatogram: All peaks or specific peak? Start->Assess Specific Specific Peak Issue (e.g., this compound) Assess->Specific Specific Systemic All Peaks Affected Assess->Systemic All Step2 Step 2: Chemical & Method Issues Specific->Step2 Step3 Step 3: System & Physical Issues Systemic->Step3 cluster_column Column Environment cluster_legend Interaction Types Analyte This compound (Analyte) StationaryPhase C18 Stationary Phase Silanol Residual Silanol (Si-OH) Analyte_Ionized Analyte (Ionized) R-COO- Tailing Secondary Interaction (Causes Tailing) Analyte_Ionized->Tailing Poor Peak Shape Analyte_Protonated Analyte (Protonated) R-COOH Retention Desired Hydrophobic Interaction Analyte_Protonated->Retention Good Peak Shape Retention->StationaryPhase Tailing->Silanol l1 High pH -> Ionized Analyte -> Tailing l2 Low pH -> Protonated Analyte -> Good Peak Shape

References

avoiding degradation of 2-Methylvaleric acid during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the degradation of 2-Methylvaleric acid during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during sample preparation?

A1: this compound, a short-chain fatty acid (SCFA), is primarily susceptible to degradation through volatilization due to its chemical properties.[1][2][3] Its volatility increases in acidic conditions. Additionally, like other carboxylic acids, it can be prone to degradation at high temperatures.[4] In gas chromatography (GC) analysis, thermal instability can be a concern, potentially leading to decarboxylation.[5]

Q2: What are the optimal storage conditions for samples containing this compound?

A2: To minimize degradation, it is recommended to store biological samples intended for this compound analysis at low temperatures. For short-term storage, -20°C is suitable, while long-term storage should be at -80°C.[1] It is also advisable to minimize freeze-thaw cycles.[6] For fecal samples, lyophilization (freeze-drying) should be avoided as it can decrease SCFA levels.[5]

Q3: How does pH affect the stability of this compound during sample preparation?

A3: The pH of the sample solution is a critical factor in the stability of this compound. Acidic conditions increase the volatility of SCFAs, leading to potential loss of the analyte.[1] To counteract this, it is recommended to adjust the sample to a basic pH (e.g., pH > 7 with NaOH) during the initial extraction steps to convert the acid to its less volatile salt form.[1] However, some protocols may use acidification to a pH < 3 immediately before solvent extraction to improve the partitioning of the protonated acid into the organic solvent.[6] This step should be performed carefully and quickly to minimize volatile losses.

Q4: Is derivatization necessary for the analysis of this compound?

A4: For gas chromatography-mass spectrometry (GC-MS) analysis, derivatization is highly recommended.[2][3] this compound is a polar compound, and its underivatized form can interact with the GC column, leading to poor peak shape and inaccurate quantification.[7] Derivatization converts the carboxylic acid into a less polar and more volatile ester or silyl ester, which improves its chromatographic behavior and thermal stability.[7][8] For liquid chromatography-mass spectrometry (LC-MS) analysis, derivatization can also be used to enhance sensitivity and improve chromatographic separation.[9]

Q5: What are the recommended analytical techniques for quantifying this compound?

A5: The most common and robust analytical techniques for the quantification of this compound are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[5][6] GC-MS often requires a derivatization step to improve the volatility and stability of the analyte.[3] LC-MS can sometimes be performed without derivatization, but derivatization is often employed to improve sensitivity.[9]

Troubleshooting Guides

Issue 1: Low Recovery of this compound
ProblemPossible CauseSolution
Low or no detectable this compound in the final extract. Analyte Loss due to Volatility: this compound is volatile, especially under acidic conditions.[1]Maintain a basic pH during initial sample handling and storage.[1] If acidification is necessary for extraction, perform this step immediately before extraction and keep the sample chilled.
Inefficient Extraction: The chosen extraction solvent may not be optimal for this compound.Use an appropriate organic solvent for extraction. Diethyl ether and methyl tert-butyl ether (MTBE) have shown good recovery for SCFAs.[5] Perform multiple extractions (e.g., 2-3 times) and pool the organic layers to maximize recovery.
Degradation during Storage: Improper storage temperature or repeated freeze-thaw cycles can lead to analyte loss.[1][6]Store samples at -80°C for long-term stability and minimize the number of freeze-thaw cycles.[1][6]
Incomplete Derivatization: If using GC-MS, the derivatization reaction may not have gone to completion.Ensure derivatization reagents are not expired and have been stored correctly. Optimize reaction conditions such as temperature and time.[10] Ensure the sample is free of water, as moisture can interfere with many derivatization reactions.[7]
Issue 2: Poor Peak Shape in GC-MS Analysis (Tailing or Fronting)
ProblemPossible CauseSolution
Asymmetrical peaks (tailing or fronting) for this compound derivative. Incomplete Derivatization: Residual underivatized acid can interact with the GC column, causing peak tailing.[7]Re-optimize the derivatization procedure. Ensure a sufficient excess of the derivatizing agent is used.[10]
Active Sites in the GC System: Silanol groups in the GC inlet liner or on the column can interact with the analyte.Use a deactivated inlet liner. Perform regular maintenance of the GC system, including trimming the column.
Column Overload: Injecting too much sample can lead to peak fronting.Dilute the sample or reduce the injection volume.
Improper GC Method Parameters: The temperature program or flow rate may not be optimal.Optimize the GC oven temperature program and the carrier gas flow rate.
Issue 3: Presence of Ghost Peaks in the Chromatogram
ProblemPossible CauseSolution
Unexpected peaks appear in the chromatogram, potentially interfering with the analyte peak. Contamination from Solvents or Reagents: Impurities in the solvents or derivatization reagents can appear as ghost peaks.Use high-purity solvents and reagents. Run a blank sample containing only the solvents and reagents to identify any contaminant peaks.
Carryover from Previous Injections: Residual sample from a previous run can be injected in the subsequent run.Implement a thorough wash sequence for the autosampler syringe between injections. Run a solvent blank after a high-concentration sample to check for carryover.
Septum Bleed: Particles from the injection port septum can degrade at high temperatures and create ghost peaks.Use high-quality, low-bleed septa and replace them regularly.
Issue 4: Inconsistent Quantification Results
ProblemPossible CauseSolution
Poor reproducibility of this compound concentrations across replicate samples. Inconsistent Sample Handling: Variations in sample collection, storage, or preparation can introduce variability.Standardize all sample handling procedures. Ensure consistent timing for each step of the sample preparation process.
Matrix Effects: Components of the biological matrix (e.g., salts, lipids) can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement.Use a stable isotope-labeled internal standard that co-elutes with the analyte to correct for matrix effects. Optimize the sample cleanup procedure to remove interfering substances.
Analyte Instability in Processed Samples: The derivatized analyte may not be stable over the duration of the analytical run in the autosampler.Assess the stability of the derivatized samples at the autosampler temperature. If necessary, analyze the samples immediately after preparation or adjust the autosampler temperature.

Data Presentation

Table 1: Stability and Recovery of Short-Chain Fatty Acids (SCFAs) under Various Conditions

Note: Data presented is for general SCFAs as specific quantitative data for this compound is limited. The trends are expected to be similar for this compound.

ParameterConditionAnalyte(s)ResultReference(s)
Storage Stability -20°C for 1 monthThis compound stock solutionStable[1]
-80°C for 6 monthsThis compound stock solutionStable[1]
Room Temperature (2 h)Various SCFAs in stool>90% remaining[11]
Room Temperature (8 h)Various SCFAs in stool~80-90% remaining[11]
+4°C for 7 daysVarious SCFAs in stool extract87-103% of initial concentration[12]
Extraction Recovery Diethyl EtherVarious SCFAsHigh recovery, but potential for acetic acid contamination from solvent oxidation.[5]
Methyl tert-butyl ether (MTBE)Various SCFAsGood recovery, selected as a suitable alternative to diethyl ether.[5]
n-HexaneVarious SCFAsLower recovery compared to diethyl ether and MTBE.[9]
ChloroformVarious SCFAsLower recovery compared to diethyl ether and MTBE.[9]
Derivatization Efficiency MTBSTFAThis compoundGood linearity (R²=0.9998) and recovery (80.88%-119.03%) in GC-MS analysis.[1]
Propyl chloroformate (PCF)Various SCFAsGood sensitivity and linearity in GC-MS analysis.[5]

Experimental Protocols

Protocol 1: Extraction of this compound from Fecal Samples

This protocol is a general guideline and may require optimization for specific sample types and analytical instrumentation.

  • Sample Homogenization:

    • Weigh approximately 50-100 mg of frozen fecal sample into a 2 mL microcentrifuge tube.

    • Add 1 mL of a cold 0.005 M aqueous NaOH solution containing an appropriate internal standard (e.g., deuterated this compound). The basic solution helps to keep the SCFAs in their non-volatile salt form.

    • Homogenize the sample using a bead beater or a mechanical homogenizer for 5-10 minutes at 4°C.

  • Centrifugation and Supernatant Collection:

    • Centrifuge the homogenate at 13,000 x g for 20 minutes at 4°C.

    • Carefully transfer 500 µL of the supernatant to a new glass tube.

  • Acidification and Extraction:

    • Spike the supernatant with a known amount of an extraction internal standard if not already added.

    • Acidify the sample to a pH of approximately 2-3 by adding a small volume of concentrated HCl. This step should be done in a fume hood and just prior to extraction to minimize volatile losses.

    • Add 1 mL of methyl tert-butyl ether (MTBE) to the tube.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3,000 x g for 10 minutes to separate the phases.

    • Carefully transfer the upper organic layer to a clean glass vial.

    • Repeat the extraction step with another 1 mL of MTBE and combine the organic layers.

  • Drying and Concentration:

    • Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water.

    • The extract can be concentrated under a gentle stream of nitrogen if necessary. Avoid complete dryness to prevent the loss of volatile analytes.

Protocol 2: Derivatization with N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) for GC-MS Analysis
  • Preparation:

    • Ensure the final extract from Protocol 1 is in a suitable solvent (e.g., hexane or MTBE) and is free of water.

    • If the extract was concentrated, reconstitute it in a known volume of an appropriate solvent.

  • Derivatization Reaction:

    • Transfer 100 µL of the extract to a GC vial with a micro-insert.

    • Add 50 µL of MTBSTFA with 1% TBDMS-Cl (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide with 1% tert-butyldimethylchlorosilane) as a catalyst.

    • Cap the vial tightly.

    • Heat the vial at 60-80°C for 30-60 minutes in a heating block or oven.

  • Analysis:

    • Cool the vial to room temperature.

    • The sample is now ready for injection into the GC-MS system.

Visualizations

degradation_pathways cluster_factors Contributing Factors cluster_analyte Analyte cluster_degradation Degradation/Loss High Temperature High Temperature This compound This compound High Temperature->this compound Acidic pH (High Volatility) Acidic pH (High Volatility) Acidic pH (High Volatility)->this compound Presence of Water (Interferes with Derivatization) Presence of Water (Interferes with Derivatization) Presence of Water (Interferes with Derivatization)->this compound Oxidizing Agents Oxidizing Agents Oxidizing Agents->this compound Analyte Loss (Volatility) Analyte Loss (Volatility) This compound->Analyte Loss (Volatility) Decarboxylation Decarboxylation This compound->Decarboxylation Oxidation Products Oxidation Products This compound->Oxidation Products Incomplete Derivatization Incomplete Derivatization This compound->Incomplete Derivatization experimental_workflow Sample Collection Sample Collection Storage at -80°C Storage at -80°C Sample Collection->Storage at -80°C Homogenization in Basic Buffer Homogenization in Basic Buffer Storage at -80°C->Homogenization in Basic Buffer Centrifugation Centrifugation Homogenization in Basic Buffer->Centrifugation Acidification Acidification Centrifugation->Acidification Liquid-Liquid Extraction Liquid-Liquid Extraction Acidification->Liquid-Liquid Extraction Derivatization Derivatization Liquid-Liquid Extraction->Derivatization GC-MS/LC-MS Analysis GC-MS/LC-MS Analysis Derivatization->GC-MS/LC-MS Analysis troubleshooting_workflow Start: Low Analyte Recovery Start: Low Analyte Recovery Check Storage Conditions Check Storage Conditions Start: Low Analyte Recovery->Check Storage Conditions Check pH during Extraction Check pH during Extraction Check Storage Conditions->Check pH during Extraction OK Corrective Action: Standardize Storage Corrective Action: Standardize Storage Check Storage Conditions->Corrective Action: Standardize Storage Issue Found Review Extraction Solvent Review Extraction Solvent Check pH during Extraction->Review Extraction Solvent OK Corrective Action: Optimize pH Corrective Action: Optimize pH Check pH during Extraction->Corrective Action: Optimize pH Issue Found Verify Derivatization Verify Derivatization Review Extraction Solvent->Verify Derivatization OK Corrective Action: Change Solvent Corrective Action: Change Solvent Review Extraction Solvent->Corrective Action: Change Solvent Issue Found Corrective Action: Optimize Derivatization Corrective Action: Optimize Derivatization Verify Derivatization->Corrective Action: Optimize Derivatization Issue Found End: Recovery Improved End: Recovery Improved Verify Derivatization->End: Recovery Improved OK Corrective Action: Standardize Storage->Start: Low Analyte Recovery Corrective Action: Optimize pH->Start: Low Analyte Recovery Corrective Action: Change Solvent->Start: Low Analyte Recovery Corrective Action: Optimize Derivatization->Start: Low Analyte Recovery

References

improving solubility of 2-Methylvaleric acid for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-Methylvaleric acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in research?

This compound, also known as 2-methylpentanoic acid, is a branched-chain short-chain fatty acid (SCFA).[1] In research, it is often used as a flavor and fragrance agent. More importantly, as an SCFA, it is studied for its role as a metabolite produced by gut microbiota.[1] It is investigated for its potential to regulate host energy metabolism and inflammatory responses, possibly through G protein-coupled receptors (GPCRs) or by inhibiting histone deacetylases (HDACs).

Q2: What are the basic solubility properties of this compound?

This compound is a colorless to pale yellow liquid. It has limited solubility in water but is soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO).

Troubleshooting Guide: Solubility Issues with this compound

Problem: I am observing precipitation or cloudiness when I add this compound to my aqueous assay medium.

This is a common issue due to the limited water solubility of this compound (approximately 13 g/L). Here are several methods to improve its solubility for your in vitro experiments.

Method 1: Using an Organic Solvent Stock Solution

A common and effective method is to first dissolve the this compound in a water-miscible organic solvent to create a concentrated stock solution. This stock can then be diluted to the final desired concentration in the aqueous assay medium.

Recommended Solvents:

  • Dimethyl Sulfoxide (DMSO): this compound is highly soluble in DMSO.

  • Ethanol: It is also readily soluble in ethanol.[1]

Experimental Protocol: Preparing a DMSO Stock Solution

  • Accurately weigh the desired amount of this compound.

  • Add a small volume of high-purity DMSO (cell culture grade) to the this compound.

  • Gently vortex or sonicate the mixture until the this compound is completely dissolved.

  • Add more DMSO to reach the final desired stock concentration (e.g., 100 mM).

  • Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.

Important Consideration: When diluting the stock solution into your aqueous medium, ensure the final concentration of the organic solvent is low enough to not affect your cells or assay. It is crucial to include a vehicle control (medium with the same final concentration of the solvent) in your experiments.

Method 2: pH Adjustment

As a carboxylic acid, the solubility of this compound is pH-dependent. Increasing the pH of the solution will deprotonate the carboxylic acid group, forming the more water-soluble carboxylate salt.

Experimental Protocol: pH-Adjusted Solubilization

  • Prepare a stock solution of this compound in a minimal amount of a suitable solvent (like ethanol) or directly in the aqueous medium if a lower concentration is needed.

  • While stirring, slowly add a dilute solution of a base, such as sodium hydroxide (NaOH), to the this compound solution.

  • Monitor the pH of the solution using a calibrated pH meter.

  • Adjust the pH to a level that is compatible with your in vitro assay (typically around pH 7.4 for cell-based assays).

  • Sterile-filter the final solution before use in cell culture.

Logical Relationship: pH and Solubility of this compound

cluster_pH Effect of pH on this compound cluster_solubility Solubility State Low_pH Low pH (Acidic) Low_Solubility Low Solubility (Protonated Form) Low_pH->Low_Solubility Favors High_pH High pH (Neutral/Basic) High_Solubility High Solubility (Deprotonated Salt Form) High_pH->High_Solubility Favors

Caption: Relationship between pH and the solubility of this compound.

Method 3: Use of Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, like this compound, within their central cavity, thereby increasing their aqueous solubility.

Experimental Protocol: Solubilization with β-Cyclodextrin

  • Prepare an aqueous solution of a suitable cyclodextrin, such as Sulfobutyl ether-β-cyclodextrin (SBE-β-CD). A 20% (w/v) solution in saline is a good starting point.

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 100 mg/mL).

  • In a separate tube, add the appropriate volume of the SBE-β-CD solution.

  • While vortexing, slowly add the this compound DMSO stock to the SBE-β-CD solution. For example, add 10% of the final volume as the DMSO stock to 90% of the SBE-β-CD solution.

  • Continue to mix until the solution is clear. Gentle heating or sonication can aid in dissolution.

  • This will result in a clear, aqueous solution of the this compound-cyclodextrin inclusion complex.

Quantitative Data on Solubility Enhancement

The following table summarizes the approximate solubility of this compound using different methods. Note that these values can vary depending on the exact experimental conditions such as temperature and the presence of other solutes.

Solubilization MethodSolvent/VehicleApproximate Solubility
Baseline Water~13 g/L (~112 mM)
Organic Solvent DMSO≥ 65 mg/mL (~560 mM)
pH Adjustment Aqueous buffer (pH 7.4)Significantly increased (formation of soluble salt)
Cyclodextrin 10% DMSO in 20% SBE-β-CD in Saline≥ 2.5 mg/mL (~21.5 mM)[2]
Co-solvent System 10% DMSO, 40% PEG300, 5% Tween-80 in Saline≥ 2.5 mg/mL (~21.5 mM)[2]

Experimental Workflow and Signaling Pathway

Experimental Workflow: Cell Viability (MTS) Assay

This workflow outlines the general steps for assessing the effect of this compound on cell viability using an MTS assay.

Start Start Cell_Seeding Seed cells in a 96-well plate Start->Cell_Seeding Incubation1 Incubate for 24 hours Cell_Seeding->Incubation1 Prepare_2MVA Prepare this compound solutions (and vehicle control) Incubation1->Prepare_2MVA Treatment Treat cells with 2-MVA and controls Prepare_2MVA->Treatment Incubation2 Incubate for desired exposure time Treatment->Incubation2 Add_MTS Add MTS reagent to each well Incubation2->Add_MTS Incubation3 Incubate for 1-4 hours at 37°C Add_MTS->Incubation3 Read_Absorbance Measure absorbance at 490 nm Incubation3->Read_Absorbance Data_Analysis Analyze data and determine cell viability Read_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a cell viability (MTS) assay with this compound.

Detailed Protocol: MTS Assay

  • Cell Seeding: Seed your cells of interest into a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

  • Preparation of this compound: Prepare serial dilutions of your solubilized this compound stock solution in cell culture medium to achieve the desired final concentrations. Also, prepare a vehicle control with the same final concentration of the solubilizing agent (e.g., DMSO, ethanol).

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTS Addition: Add the MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of medium).

  • Incubation with MTS: Incubate the plate for 1 to 4 hours at 37°C.[2][3][4]

  • Absorbance Reading: Measure the absorbance of each well at 490 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Signaling Pathway: SCFA-GPCR-G-protein Signaling

Short-chain fatty acids like this compound can exert their biological effects by activating G protein-coupled receptors such as GPR41 and GPR43.

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular SCFA This compound (SCFA) GPCR GPR41 / GPR43 SCFA->GPCR binds & activates G_protein Heterotrimeric G-protein (Gq/11 or Gi/o) GPCR->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates (Gq/11) AC Adenylate Cyclase (AC) G_protein->AC inhibits (Gi/o) PIP2 PIP2 PLC->PIP2 hydrolyzes cAMP cAMP AC->cAMP decreases IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Signaling (e.g., MAPK pathway) Ca2->Downstream PKC->Downstream PKA Protein Kinase A (PKA) cAMP->PKA decreased activation PKA->Downstream

Caption: Simplified signaling pathway of short-chain fatty acids via GPCRs.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 2-Methylvaleric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of 2-Methylvaleric acid, a branched-chain short-chain fatty acid, is crucial for various applications, including metabolic disease research and pharmaceutical analysis.[1][2] This guide provides a comparative overview of validated analytical methods for this compound, focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) techniques.

Data Presentation: A Comparative Summary of Analytical Methods

The following tables summarize the key performance characteristics of different analytical methods used for the quantification of this compound and related short-chain fatty acids.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Methods

ParameterMethod 1: Derivatization with Benzyl ChloroformateMethod 2: Derivatization-Free
Linearity (R²) > 0.99> 0.99 for most analytes
Concentration Range 0.1 - 10 µg/mLNot specified
Recovery 80.88% - 119.03%95% - 117%
Reproducibility (%RSD) Not specified1% - 4.5%
Key Features Good linearity and recovery.[1]Fast, reliable, and avoids derivatization.[3]
Reference [1][3]

Table 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Methods

ParameterMethod 1: Derivatization with 3-Nitrophenylhydrazine (3-NPH)Method 2: Derivatization with Aniline
Derivatization Efficiency Close to 100%Not specified
Calibration Range 0.0003 - 2.29 mg/L0.0003 - 11.4 mg/L
Limit of Detection (LOD) Determined at a signal-to-noise ratio of 3.[4]Determined at a signal-to-noise ratio of 3.[4]
Key Features Complete derivatization.[4]Alternative derivatization agent.[4]
Reference [4][4]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile compounds like this compound. The methodology often involves a derivatization step to improve the volatility and chromatographic properties of the analyte.

Protocol 1: Derivatization-Free GC-MS for Short-Chain Fatty Acids

This method allows for the quantification of short-chain fatty acids without the need for derivatization, simplifying sample preparation.

  • Sample Preparation:

    • Homogenize the sample (e.g., feces, plasma).

    • Extract short-chain fatty acids using ethanol.

    • Concentrate the extract by alkaline vacuum centrifugation.

    • Acidify the sample with succinic acid to increase the volatility of the fatty acids.[3]

  • GC-MS Analysis:

    • Injection: 1 µL of the prepared sample is injected in splitless mode.[3]

    • Column: A suitable capillary column, such as one with a wax-based stationary phase, is used for separation.[5]

    • Carrier Gas: Helium is used as the carrier gas.[3]

    • Oven Temperature Program:

      • Initial temperature at 55°C for 1 minute.

      • Ramp to 105°C at 8°C/minute and hold for 2 minutes.

      • Ramp to 190°C at 30°C/minute and hold for 1 minute.[3]

    • Mass Spectrometry: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode for high selectivity and sensitivity.[3]

  • Quantification:

    • Quantification is performed using deuterated internal standards and external calibration curves.[3]

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification Sample Sample (e.g., Feces, Plasma) Extraction Ethanol Extraction Sample->Extraction Concentration Alkaline Vacuum Centrifugation Extraction->Concentration Acidification Acidification (Succinic Acid) Concentration->Acidification Injection Splitless Injection Acidification->Injection Separation GC Separation (Wax Column) Injection->Separation Detection MS Detection (SIM) Separation->Detection Quant External Calibration with Internal Standards Detection->Quant

Derivatization-Free GC-MS Workflow for this compound Analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers an alternative approach, particularly for less volatile compounds or complex matrices. Derivatization is often employed to enhance ionization efficiency and chromatographic retention.

Protocol 2: LC-MS with 3-Nitrophenylhydrazine (3-NPH) Derivatization

This method utilizes 3-NPH as a derivatization agent to improve the detection of carboxylic acids.[4]

  • Sample Preparation:

    • Prepare a sample extract.

    • Dilute the extract with an acetonitrile/water mixture.[4]

  • Derivatization:

    • Mix 40 µL of the diluted sample with 20 µL of 200 mM 3-NPH and 20 µL of 120 mM EDC solution containing 6% pyridine.[4]

    • Incubate the mixture at 40°C for 30 minutes.[4]

    • Dilute the reaction mixture and centrifuge before analysis.[4]

  • LC-MS/MS Analysis:

    • Chromatography: Reverse-phase liquid chromatography is used for separation.

    • Mass Spectrometry: Detection is typically performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[6]

  • Quantification:

    • Quantification is based on a calibration curve generated from standards derivatized in the same manner.

LCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis LC-MS/MS Analysis Sample Sample Extract Dilution Dilution with Acetonitrile/Water Sample->Dilution Mixing Mix with 3-NPH and EDC/Pyridine Dilution->Mixing Incubation Incubate at 40°C Mixing->Incubation Centrifugation Dilute and Centrifuge Incubation->Centrifugation Separation RP-LC Separation Centrifugation->Separation Detection MS/MS Detection (MRM) Separation->Detection

LC-MS Workflow with 3-NPH Derivatization.

Chiral Separation of this compound

This compound is a chiral molecule, existing as (R)- and (S)-enantiomers. In biological systems, enantiomers can exhibit different pharmacological and toxicological profiles. Therefore, the ability to separate and quantify individual enantiomers is critical in drug development and metabolic studies.

Challenges and Methodologies

The separation of enantiomers is challenging because they have identical physical and chemical properties in an achiral environment.[7] Chiral separation can be achieved using chromatographic techniques by introducing a chiral selector into the analytical system.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used technique for enantiomeric separation.[8] This can be achieved through:

    • Chiral Stationary Phases (CSPs): The analytical column contains a chiral selector that interacts differently with each enantiomer, leading to different retention times.

    • Chiral Mobile Phase Additives: A chiral selector is added to the mobile phase, which forms transient diastereomeric complexes with the enantiomers, allowing for their separation on a standard achiral column.

  • Capillary Electrophoresis (CE): Chiral CE is another powerful technique for separating enantiomers. A chiral selector is typically added to the background electrolyte, which interacts with the enantiomers to create differences in their electrophoretic mobility.[8]

Chiral_Separation Racemic Racemic Mixture of this compound Interaction Interaction with Chiral Selector Racemic->Interaction Diastereomers Formation of Transient Diastereomeric Complexes Interaction->Diastereomers Separation Separation based on Different Properties Diastereomers->Separation Enantiomers Separated (R)- and (S)- Enantiomers Separation->Enantiomers

Logical Flow of Chiral Separation.

Conclusion

Both GC-MS and LC-MS are suitable techniques for the quantitative analysis of this compound. The choice of method will depend on the specific application, sample matrix, required sensitivity, and available instrumentation. For the analysis of enantiomers, chiral separation techniques such as HPLC or CE with a suitable chiral selector are necessary. The validation of any analytical method is paramount to ensure the reliability and accuracy of the obtained results.

References

A Comparative Analysis of 2-Methylvaleric Acid and Valeric Acid for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of 2-Methylvaleric acid and Valeric acid, two short-chain fatty acids (SCFAs) of significant interest in various research fields. The information presented is intended for researchers, scientists, and professionals in drug development, offering a comparative overview of their properties, biological activities, and analytical methodologies.

Physicochemical Properties

This compound and Valeric acid, while both being five-carbon SCFAs, exhibit distinct structural and physical properties due to the presence of a methyl group in the former. Valeric acid, also known as pentanoic acid, is a straight-chain carboxylic acid.[1] In contrast, this compound is a branched-chain fatty acid, with a methyl group at the second carbon position.[2][3] This structural difference influences their physical and chemical characteristics.

PropertyThis compoundValeric Acid
IUPAC Name 2-Methylpentanoic acid[3]Pentanoic acid[1]
Synonyms Methylpropylacetic acid[3]n-Pentanoic acid, Butanecarboxylic acid[4]
Chemical Formula C6H12O2[3]C5H10O2[1]
Molar Mass 116.16 g/mol [5]102.133 g/mol [1]
Appearance Colorless liquid[2]Colorless liquid[1]
Odor Pungent, acrid, cheesy[2][6]Unpleasant, pungent[1][7]
Boiling Point 196-197 °C[2]185-186 °C[1][4]
Melting Point Not specified-34.5 °C[1]
Density 0.931 g/mL at 25 °C[2]0.930 g/cm³[1]
Solubility in Water 13 g/L[2]10-50 mg/mL[4]

Biological Activity and Significance

Both this compound and Valeric acid are recognized for their roles as microbial metabolites and their potential impact on host physiology.[5][8] They are involved in various biological processes and have been investigated for their therapeutic potential.

AspectThis compoundValeric Acid
Source Produced by gut microbes from branched-chain amino acid metabolism.[5] Found in certain foods like cheese.[9]Produced by gut microbiota.[10] Found in the valerian plant.[1]
Biological Role Potential biomarker for metabolic diseases like type 2 diabetes.[5]Modulates gut health, has neuroprotective effects, and influences metabolic and immune responses.[8][10][11]
Mechanism of Action May regulate energy metabolism and inflammation via G protein-coupled receptors (GPCRs) or histone deacetylase (HDAC) inhibition.[5]Potent histone deacetylase (HDAC) inhibitor.[8] Interacts with molecular pathways in neurodegenerative diseases.[12]
Therapeutic Potential Studied in the context of gut microbe-host interactions and metabolic diseases.[5]Investigated for anti-cancer, anti-diabetic, anti-inflammatory, and immunomodulatory activities.[8][12] Also studied for its protective role in Parkinson's disease.[11]
Use as Flavoring Agent Used as a food flavoring agent.[3]Esters are used as food additives and in perfumes due to their fruity flavors.[1][13]

Signaling Pathways

Short-chain fatty acids like this compound and Valeric acid can influence cellular function through several mechanisms, most notably through the inhibition of histone deacetylases (HDACs) and activation of G protein-coupled receptors (GPCRs).

SCFAs_Signaling cluster_membrane Cell Membrane cluster_nucleus Nucleus SCFA SCFA (e.g., this compound, Valeric Acid) GPCR GPCR (FFAR2/3) SCFA->GPCR Binds HDAC HDAC SCFA->HDAC Inhibits CellMembrane G_Protein G-Protein Activation GPCR->G_Protein Downstream Downstream Signaling G_Protein->Downstream CellularResponse1 Cellular Response (e.g., Inflammation, Metabolism) Downstream->CellularResponse1 Nucleus Histones Histones HDAC->Histones Deacetylates Acetylation Increased Histone Acetylation Histones->Acetylation GeneExpression Altered Gene Expression Acetylation->GeneExpression CellularResponse2 Cellular Response (e.g., Cell Cycle Arrest, Apoptosis) GeneExpression->CellularResponse2

Caption: General signaling pathways of SCFAs.

Valeric acid, in particular, has been shown to have neuroprotective effects in models of Parkinson's disease by modulating oxidative stress and neuroinflammation.[11]

Valeric_Acid_Neuroprotection Rotenone Rotenone (Neurotoxin) OxidativeStress Oxidative Stress Rotenone->OxidativeStress Neuroinflammation Neuroinflammation (Microglia/Astrocyte Activation) Rotenone->Neuroinflammation AlphaSynuclein α-Synuclein Expression Rotenone->AlphaSynuclein mTOR mTOR Pathway Blockage Rotenone->mTOR ValericAcid Valeric Acid ValericAcid->OxidativeStress Inhibits ValericAcid->Neuroinflammation Inhibits ValericAcid->AlphaSynuclein Inhibits ValericAcid->mTOR Prevents DopaminergicNeuronLoss Dopaminergic Neuron Loss ValericAcid->DopaminergicNeuronLoss Protects Against OxidativeStress->DopaminergicNeuronLoss Neuroinflammation->DopaminergicNeuronLoss AlphaSynuclein->DopaminergicNeuronLoss mTOR->DopaminergicNeuronLoss

Caption: Neuroprotective mechanism of Valeric Acid.

Experimental Protocols: SCFA Analysis by Gas Chromatography (GC)

A common method for the quantification of SCFAs in biological samples is Gas Chromatography (GC), often coupled with Flame Ionization Detection (FID) or Mass Spectrometry (MS).[14][15]

Objective: To quantify this compound and Valeric acid in biological samples (e.g., feces, serum).

Materials:

  • GC-FID or GC-MS system

  • Analytical standards for this compound and Valeric acid

  • Internal standard (e.g., 2-ethylbutyric acid)

  • Solvents (e.g., diethyl ether, methanol)

  • Acidifying agent (e.g., hydrochloric acid, phosphoric acid)

  • Derivatizing agent (optional, e.g., MTBSTFA)[16]

  • Vortex mixer, centrifuge, and autosampler vials

Methodology:

  • Sample Preparation:

    • Weigh a known amount of the biological sample (e.g., 100 mg of feces).[17]

    • Add a known volume of extraction solvent and the internal standard.

    • Homogenize the sample using a vortex mixer.

    • Acidify the sample to a pH < 3 to protonate the SCFAs.[16]

    • Centrifuge to pellet solid debris.[16]

    • Carefully transfer the supernatant containing the SCFAs to a new tube.

  • Derivatization (Optional):

    • For improved peak shape and sensitivity, the extracted SCFAs can be derivatized.[16]

    • Mix the supernatant with a derivatizing agent and incubate as required by the specific protocol.[16]

  • GC Analysis:

    • Inject 1 µL of the prepared sample into the GC.[16]

    • Use a suitable capillary column (e.g., DB-23) for separation.[15]

    • Set appropriate temperature programs for the injector, oven, and detector.[16]

  • Data Analysis:

    • Identify the peaks for this compound and Valeric acid based on the retention times of the analytical standards.

    • Quantify the concentrations by comparing the peak areas of the analytes to the internal standard and constructing a calibration curve.[15]

SCFA_Analysis_Workflow Sample Biological Sample (e.g., Feces) Homogenization Homogenization with Internal Standard Sample->Homogenization Acidification Acidification (pH < 3) Homogenization->Acidification Centrifugation Centrifugation Acidification->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Derivatization Derivatization (Optional) Supernatant->Derivatization GC_Injection GC Injection and Separation Supernatant->GC_Injection Direct Injection Derivatization->GC_Injection Detection Detection (FID/MS) GC_Injection->Detection DataAnalysis Data Analysis and Quantification Detection->DataAnalysis

Caption: Workflow for SCFA analysis by Gas Chromatography.

Conclusion

This compound and Valeric acid, while structurally similar, possess unique physicochemical and biological properties. Valeric acid is a straight-chain SCFA with well-documented roles in gut health and neuroprotection, primarily through HDAC inhibition.[8][10][11] this compound, a branched-chain SCFA, is emerging as a significant metabolite in the context of host-microbe interactions and metabolic diseases.[5] The choice between these two molecules for research or therapeutic development will depend on the specific biological question or target pathway being investigated. The provided analytical workflow offers a robust method for their quantification in various biological matrices.

References

A Comparative Analysis of the Biological Activities of 2-Methylvaleric Acid and Isovaleric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the biological activities of two isomeric short-chain fatty acids (SCFAs), 2-Methylvaleric acid and isovaleric acid. This document summarizes their effects on key cellular targets, presents available quantitative data, and outlines relevant experimental methodologies.

Introduction

This compound and isovaleric acid are branched-chain fatty acids (BCFAs) that are structural isomers with the chemical formula C6H12O2. Both are produced in the gut by the microbial fermentation of branched-chain amino acids. As short-chain fatty acids, they are increasingly recognized for their roles in host physiology and cellular signaling. Their structural similarity and difference—the position of the methyl group—can lead to distinct biological activities. This guide explores their comparative effects on G-protein coupled receptors (GPCRs) and histone deacetylases (HDACs), as well as their impact on smooth muscle relaxation.

Data Summary

The following table summarizes the known biological activities and available quantitative data for this compound and isovaleric acid. Direct comparative studies are limited, and much of the data is inferred from studies on related SCFAs.

Biological Target / EffectThis compoundIsovaleric AcidComparative Insights & Notes
HDAC Inhibition Potential HDAC inhibitor.[1] Branching in SCFAs may increase binding energy to HDAC3 and HDAC7.Potential HDAC inhibitor.While both are likely HDAC inhibitors, quantitative data (e.g., IC50 values) for a direct comparison are not readily available in the reviewed literature. For reference, the related SCFA butyrate has an IC50 of 0.09 mM on HDACs in HT-29 colon carcinoma cells.[2]
GPCR Activation Likely activates SCFA receptors such as GPR41 and GPR43.[1]Activates GPR41 and GPR43, leading to downstream signaling.[3][4]Specific EC50 values for this compound and isovaleric acid on GPR41 and GPR43 are not available in the reviewed literature. For GPR41, longer-chain SCFAs like pentanoate show higher potency, suggesting potential differences between these C5 isomers. For GPR43, the potency order for straight-chain SCFAs is generally propionate ≥ acetate ≥ butyrate.[5]
Smooth Muscle Relaxation No direct evidence found in the reviewed literature.Induces colonic smooth muscle relaxation via a cAMP/PKA signaling pathway.The smooth muscle relaxant properties of isovaleric acid are documented, while similar activity for this compound has not been reported in the searched literature.
Other Biological Roles Potential biomarker for type 2 diabetes (levels are reduced).[1]Associated with the genetic disorder isovaleric acidemia.[6] Its esters have shown spasmolytic, sedative, bactericidal, and antifungal properties.The distinct pathological and therapeutic associations highlight potentially different metabolic pathways and downstream effects.

Signaling Pathways and Mechanisms of Action

Histone Deacetylase (HDAC) Inhibition

Both this compound and isovaleric acid are presumed to act as HDAC inhibitors, a property common to many SCFAs. HDAC inhibition leads to an increase in histone acetylation, resulting in a more open chromatin structure and altered gene expression. This mechanism is central to the anti-inflammatory and anti-proliferative effects of SCFAs. One study has suggested that branched SCFAs may have altered binding energies for certain HDAC isoforms, which could translate to different biological outcomes between the two isomers.[7]

HDAC_Inhibition HDAC Inhibition by SCFAs SCFA This compound or Isovaleric Acid HDAC Histone Deacetylase (HDAC) SCFA->HDAC Inhibits Acetyl_Histones Acetylated Histones HDAC->Acetyl_Histones Deacetylates Histones Histones Histones->Acetyl_Histones Acetylation Open_Chromatin Open Chromatin Acetyl_Histones->Open_Chromatin Chromatin Condensed Chromatin Chromatin->Histones Gene_Expression Altered Gene Expression Open_Chromatin->Gene_Expression GPCR_Activation GPCR Activation by SCFAs SCFA This compound or Isovaleric Acid GPCR GPR41 / GPR43 SCFA->GPCR Binds and Activates G_protein G-protein (Gi/o, Gq) GPCR->G_protein Activates Effector Effector Enzymes (e.g., Adenylyl Cyclase, Phospholipase C) G_protein->Effector Second_Messenger Second Messengers (e.g., cAMP, Ca2+) Effector->Second_Messenger Cellular_Response Cellular Response (e.g., Anti-inflammatory effects, Smooth muscle relaxation) Second_Messenger->Cellular_Response HDAC_Assay_Workflow HDAC Inhibition Assay Workflow Start Start Prepare_Extract Prepare Nuclear Extract from Cell Culture Start->Prepare_Extract Setup_Assay Set up 96-well plate: - Nuclear Extract - Fluorogenic Substrate - Test Compound Prepare_Extract->Setup_Assay Incubate Incubate at 37°C Setup_Assay->Incubate Stop_Develop Stop Reaction & Add Developer Incubate->Stop_Develop Measure_Fluorescence Measure Fluorescence Stop_Develop->Measure_Fluorescence Analyze_Data Calculate % Inhibition and IC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End GPCR_Assay_Workflow GPCR (Gi/o) Activation Assay Workflow Start Start Culture_Cells Culture GPR43-expressing CHO or HEK293 cells Start->Culture_Cells Seed_Plate Seed cells in a 96-well plate Culture_Cells->Seed_Plate Stimulate Stimulate with Forskolin + Test Compound Seed_Plate->Stimulate Incubate Incubate at 37°C Stimulate->Incubate Lyse_Cells Lyse Cells Incubate->Lyse_Cells Measure_cAMP Measure intracellular cAMP (ELISA or HTRF) Lyse_Cells->Measure_cAMP Analyze_Data Calculate % Inhibition and EC50 Measure_cAMP->Analyze_Data End End Analyze_Data->End

References

A Comparative Analysis of 2-Methylvaleric Acid Isomers and Their Biological Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological effects of 2-methylvaleric acid and its structural isomers. While direct comparative studies on the enantiomers ((R)- and (S)-2-methylvaleric acid) and positional isomers (3-methylvaleric acid and 4-methylvaleric acid) are limited in publicly available literature, this document synthesizes existing data on these and related short-chain fatty acids (SCFAs) to offer insights into their potential therapeutic applications. The information is presented through structured data tables, detailed experimental methodologies, and signaling pathway diagrams to facilitate further research and drug development.

Introduction to Methylvaleric Acid Isomers

This compound, a branched-chain fatty acid, is a metabolite produced by gut microbiota from the breakdown of branched-chain amino acids.[1] Like other SCFAs, it is implicated in regulating host energy metabolism and inflammatory responses, potentially through mechanisms involving G-protein coupled receptors (GPCRs) and histone deacetylase (HDAC) inhibition.[1] Structural variations, including the chirality at the second carbon ((R)- vs. (S)-2-methylvaleric acid) and the position of the methyl group (3-methylvaleric acid and 4-methylvaleric acid), can significantly influence their biological activity. Understanding these differences is crucial for the development of targeted therapeutic agents.

Comparative Biological Activities

Direct quantitative comparisons of the biological activities of this compound isomers are not well-documented in existing literature. However, by examining studies on related SCFAs, we can infer potential differences in their efficacy as signaling molecules and enzyme inhibitors.

Histone Deacetylase (HDAC) Inhibition

SCFAs are known inhibitors of HDACs, enzymes that play a critical role in the epigenetic regulation of gene expression.[2] Inhibition of HDACs can lead to cell cycle arrest, differentiation, and apoptosis in cancer cells.[2] A study by Waldecker et al. provides IC50 values for HDAC inhibition by various SCFAs, which can serve as a benchmark for future comparative studies of methylvaleric acid isomers.

Short-Chain Fatty AcidIC50 (mM) for HDAC Inhibition in HT-29 cell nuclear extract
Butyrate (C4)0.09[3][4]
Propionate (C3)Less potent than butyrate[3][4]
This compound Isomers Data not available

Table 1: Comparative HDAC Inhibition by Short-Chain Fatty Acids. Data for butyrate and propionate are provided as a reference for the potential activity of C6 methylvaleric acid isomers.

G-Protein Coupled Receptor (GPCR) Activation

Branched-chain fatty acids are known to activate specific GPCRs, namely GPR41 (also known as Free Fatty Acid Receptor 3, FFAR3) and GPR43 (FFAR2).[5][6] Activation of these receptors can trigger various downstream signaling cascades, influencing inflammatory responses and metabolic regulation.[5][7] The potency of activation can vary depending on the specific structure of the fatty acid. While specific EC50 values for methylvaleric acid isomers are not available, it is hypothesized that they would act as agonists at these receptors.

Proposed Signaling Pathways

The biological effects of methylvaleric acid isomers are likely mediated through two primary signaling pathways: GPCR activation and HDAC inhibition. The following diagram illustrates a proposed mechanism of action based on the known functions of related SCFAs.

SCFA_Signaling_Pathways Proposed Signaling Pathways of Methylvaleric Acid Isomers cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Methylvaleric Acid Isomers Methylvaleric Acid Isomers GPR41_43 GPR41 / GPR43 Methylvaleric Acid Isomers->GPR41_43 Activation HDAC Histone Deacetylase (HDAC) Methylvaleric Acid Isomers->HDAC Inhibition PLC Phospholipase C (PLC) GPR41_43->PLC MAPK_Pathway MAPK Pathway (ERK1/2, p38) GPR41_43->MAPK_Pathway IP3 IP3 PLC->IP3 Ca2_release Ca2+ Release IP3->Ca2_release Gene_Expression Altered Gene Expression (e.g., Cell Cycle Arrest, Apoptosis) Ca2_release->Gene_Expression MAPK_Pathway->Gene_Expression Histones Histones HDAC->Histones Deacetylation Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation Acetylated_Histones->Gene_Expression Experimental_Workflow Experimental Workflow for Comparative Study of Methylvaleric Acid Isomers cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies HDAC_Assay HDAC Inhibition Assay (Determine IC50 values) Western_Blot Western Blot Analysis (Investigate downstream signaling proteins) HDAC_Assay->Western_Blot Anticonvulsant_Activity Anticonvulsant Activity (MES, PTZ models; Determine ED50) HDAC_Assay->Anticonvulsant_Activity GPCR_Assay GPCR Activation Assay (Determine EC50 values) GPCR_Assay->Western_Blot GPCR_Assay->Anticonvulsant_Activity Cell_Proliferation Cell Proliferation Assay (Determine IC50 on cancer cell lines) Cell_Migration Cell Migration Assay (Scratch Assay) Cell_Proliferation->Cell_Migration Data_Analysis Comparative Data Analysis and Conclusion Western_Blot->Data_Analysis Toxicity_Study Acute Toxicity Study (Determine LD50) Anticonvulsant_Activity->Toxicity_Study Toxicity_Study->Data_Analysis Start Start: Synthesize/Acquire Isomers Start->HDAC_Assay Start->GPCR_Assay Start->Cell_Proliferation

References

A Comparative Guide to the Quantification of 2-Methylvaleric Acid: Cross-Validation of GC-MS, LC-MS, and qNMR Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of metabolites like 2-Methylvaleric acid is critical. This short-chain fatty acid (SCFA) is a significant biomarker in various metabolic processes and diseases, and its precise measurement is essential for robust and reproducible research.[1] Cross-validation of analytical methods is the process of ensuring that different techniques produce comparable, reliable, and accurate results.[2][3]

This guide provides an objective comparison of three common analytical techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). We present detailed experimental protocols, comparative performance data, and a visual workflow to aid in method selection and validation.

Quantitative Performance Comparison

The performance of an analytical method is defined by several key parameters. The following table summarizes the quantitative performance of GC-MS, LC-MS, and qNMR for the analysis of this compound, based on reported experimental data.

Parameter GC-MS LC-MS (with Derivatization) Quantitative NMR (qNMR)
Linearity (R²) > 0.99[4]> 0.990.9999[5]
Limit of Detection (LOD) Varies by method0.6 - 4.0 mg/L[6]Higher than MS methods
Limit of Quantification (LOQ) ~4 µM (without derivatization)[7]2.9 - 15 mg/L[6]Higher than MS methods
Accuracy / Recovery (%) 95 - 117%[4]Method dependent~98 - 102%[5]
Precision (%RSD) 1 - 4.5%[4]< 15%< 1.0%[5]
Derivatization OptionalOften requiredNot required
Throughput HighHighLower
Primary Advantage High sensitivity, established methodsHigh sensitivity and specificityNon-destructive, high precision

Experimental Protocols

Detailed methodologies for sample preparation and analysis are crucial for reproducing and comparing results across different techniques.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) - Derivatization-Free

This method is suitable for analyzing volatile SCFAs directly from biological matrices.

1. Sample Preparation (Extraction): [4]

  • Homogenize 50-100 mg of a biological sample (e.g., feces, tissue).
  • Add 500 µL of ethanol and an appropriate deuterated internal standard.
  • Vortex thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.
  • Transfer the supernatant to a new tube.
  • Concentrate the extract using an alkaline vacuum centrifuge.
  • Re-acidify the dried extract with a succinic acid solution to ensure the volatility of the SCFAs for GC analysis.[4]

2. GC-MS Instrumentation and Conditions: [4]

  • System: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS).
  • Column: Use a suitable capillary column for fatty acid analysis (e.g., DB-WAX, SH-WAX).[7]
  • Injection: 1 µL of the prepared sample via splitless injection.
  • Injector Temperature: 200°C.
  • Carrier Gas: Helium at a constant flow rate (e.g., 2.5 mL/min).
  • Oven Temperature Program:
  • Initial temperature at 55°C, hold for 1 minute.
  • Ramp to 105°C at 8°C/min, hold for 2 minutes.
  • Ramp to 190°C at 30°C/min, hold for 1 minute.
  • MS Conditions:
  • Ion Source Temperature: 250°C.
  • Acquisition Mode: Selected Ion Monitoring (SIM) for target analytes.

Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) with Derivatization

Derivatization is often employed in LC-MS to enhance the sensitivity and chromatographic retention of small, polar molecules like this compound.

1. Sample Preparation (Extraction): [6]

  • For fecal samples, weigh 100 mg and spike with an internal standard mix.
  • Perform extraction suitable for the sample matrix (e.g., liquid-liquid extraction or protein precipitation for plasma).[8]

2. Derivatization Protocol (using 3-Nitrophenylhydrazine - 3-NPH): [6]

  • Mix 40 µL of the sample extract with 20 µL of 200 mM 3-NPH solution.
  • Add 20 µL of 120 mM EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) solution containing 6% pyridine.
  • Incubate the mixture at 40°C for 30 minutes.
  • Dilute the reaction mixture with an acetonitrile/water solution.
  • Centrifuge the sample prior to injection.

3. LC-MS/MS Instrumentation and Conditions:

  • System: High-performance liquid chromatograph coupled to a tandem mass spectrometer (e.g., Waters Acquity UPLC with a Xevo TQ-S).
  • Column: A reversed-phase column (e.g., C18) is typically used.
  • Mobile Phases: Acetonitrile and water with additives like formic acid are common.
  • Injection Volume: 5-10 µL.
  • MS Conditions:
  • Ionization Mode: Positive Electrospray Ionization (ESI+).[9]
  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for the specific precursor-product ion transitions of the derivatized this compound and internal standards.

Method 3: Quantitative NMR (qNMR)

qNMR is a primary ratio method that provides excellent accuracy and precision without the need for derivatization or compound-specific calibration curves, relying instead on a certified internal standard.

1. Sample Preparation: [5]

  • Accurately weigh the sample extract (prepared similarly to GC-MS or LC-MS methods, but evaporated to dryness and reconstituted in a deuterated solvent).
  • Accurately weigh a certified internal standard (e.g., maleic acid, TSP) and add it to the sample.
  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., D₂O or CDCl₃) in an NMR tube.

2. NMR Instrumentation and Data Acquisition:

  • System: A high-resolution NMR spectrometer (e.g., Bruker 400 MHz or higher).
  • Experiment: A standard 1D proton (¹H) NMR experiment.
  • Key Parameters:
  • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons being quantified to allow for full signal recovery.
  • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

3. Data Analysis:

  • Process the spectrum (Fourier transform, phase correction, and baseline correction).
  • Integrate the area of a well-resolved signal from this compound and a signal from the internal standard.
  • Calculate the concentration of this compound using the following formula:

Mandatory Visualization: Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of the three analytical techniques described.

Cross_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Comparison & Validation Sample Biological Sample Pool Homogenize Homogenize & Aliquot Sample->Homogenize Spike Spike with Internal Standards (as required by method) Homogenize->Spike Extract Extraction (e.g., LLE, Protein ppt.) Spike->Extract GCMS GC-MS Analysis Extract->GCMS Direct or Derivatized LCMS LC-MS/MS Analysis (with Derivatization) Extract->LCMS Derivatized qNMR qNMR Analysis Extract->qNMR Solvent Exchange Data_GC GC-MS Results (Concentration Data) GCMS->Data_GC Data_LC LC-MS/MS Results (Concentration Data) LCMS->Data_LC Data_NMR qNMR Results (Concentration Data) qNMR->Data_NMR Compare Statistical Comparison (Bland-Altman, Deming Regression) Data_GC->Compare Data_LC->Compare Data_NMR->Compare Report Cross-Validation Report Compare->Report

Caption: Workflow for cross-validating three analytical methods.

References

A Comprehensive Review of the Biological Effects of 2-Methylvaleric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive literature review published today offers researchers, scientists, and drug development professionals an in-depth comparison of the biological effects of 2-Methylvaleric acid, a branched-chain short-chain fatty acid (SCFA). This guide provides a detailed analysis of its multifaceted roles, including its potential as an anticonvulsant, its antimicrobial properties, and its influence on metabolic and inflammatory pathways. The publication aims to provide a clear, data-driven resource to facilitate further research and development in therapeutics.

Metabolic and Inflammatory Effects

This compound is a naturally occurring SCFA primarily produced by the gut microbiota through the fermentation of branched-chain amino acids.[1] Emerging research has identified it as a potential biomarker for metabolic diseases. For instance, studies have shown significantly reduced levels of this compound in the feces of diabetic mice, suggesting a link to metabolic dysregulation.[2]

The biological activities of this compound are believed to be mediated through two primary mechanisms: the activation of G protein-coupled receptors (GPCRs), specifically GPR41 and GPR43, and the inhibition of histone deacetylases (HDACs).[1] Activation of GPR41 and GPR43 by SCFAs can trigger downstream signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a role in both protective immunity and tissue inflammation.[3][4][5] Inhibition of HDACs by SCFAs can modulate gene expression, leading to anti-inflammatory effects.[1] Specifically, SCFAs have been shown to suppress the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β, while increasing the anti-inflammatory cytokine IL-10.[1]

Anticonvulsant Potential

The structural similarity of this compound to valproic acid, a well-established antiepileptic drug, has prompted investigations into its anticonvulsant properties. While direct comparative studies on the efficacy of this compound are limited, research on analogues of valproic acid provides valuable insights. For instance, a study comparing valproic acid with its metabolite, 2-en-valproic acid, in various animal models of epilepsy, demonstrated comparable, and in some models, more potent anticonvulsant activity.[6] Such studies suggest that modifications to the valproic acid structure, including those present in this compound, could yield favorable anticonvulsant profiles. Further research is warranted to determine the effective dose (ED50) of this compound in established seizure models like the maximal electroshock (MES) test and the subcutaneous pentylenetetrazol (scPTZ) test.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of short-chain fatty acids. While specific data for this compound is scarce, studies on the closely related valeric acid provide a strong indication of its potential. Valeric acid has demonstrated inhibitory effects against a range of both Gram-negative and Gram-positive bacteria. The minimum inhibitory concentration (MIC) is a key measure of antimicrobial efficacy, representing the lowest concentration of a substance that prevents visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentrations (MIC) of Valeric Acid Against Various Bacteria

BacteriumStrainMIC (mg/L)
Escherichia coliATCC 259222800
Escherichia coliF182500
Salmonella TyphimuriumATCC 140282300
Salmonella TyphimuriumID# 42862000
Campylobacter jejuniATCC 335601000
Campylobacter jejuniCampy 8DLIS D12-1500
Enterococcus faecalisATCC 292122000
Clostridium perfringensATCC 129151300
Streptococcus pneumoniaeATCC 496191000
Streptococcus suisField Isolate1000
Data sourced from a study on the in vitro antimicrobial activities of organic acids.[7]

Experimental Protocols

To ensure the reproducibility and validation of the cited findings, this guide includes detailed experimental protocols for key assays.

Anticonvulsant Activity Screening

The anticonvulsant potential of a compound is typically evaluated using rodent models of induced seizures. The two most common primary screening tests are the maximal electroshock (MES) test and the subcutaneous pentylenetetrazol (scPTZ) test. The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is used to identify compounds that can prevent or delay the onset of clonic seizures. The efficacy of the test compound is determined by its ability to protect the animals from seizures compared to a vehicle control. The dose at which 50% of the animals are protected is known as the median effective dose (ED50).

In Vitro Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) of an antimicrobial agent is determined using broth microdilution or agar dilution methods. In the broth microdilution method, a standardized inoculum of the test bacterium is added to wells of a microtiter plate containing serial dilutions of the antimicrobial agent. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the agent that completely inhibits visible growth of the bacterium.

Histone Deacetylase (HDAC) Inhibition Assay

The inhibitory activity of a compound against HDAC enzymes can be measured using commercially available fluorometric assay kits. These assays typically involve incubating the HDAC enzyme with a fluorogenic substrate in the presence of the test compound. The HDAC enzyme deacetylates the substrate, which is then cleaved by a developer to produce a fluorescent product. The fluorescence intensity is inversely proportional to the HDAC activity. The concentration of the compound that inhibits 50% of the enzyme activity is the IC50 value.

Gas Chromatography-Mass Spectrometry (GC-MS) for SCFA Quantification

The concentration of this compound and other SCFAs in biological samples, such as feces, can be accurately quantified using GC-MS. The general workflow involves homogenization of the sample, acidification, and extraction of the SCFAs with an organic solvent. The extracted SCFAs are often derivatized to increase their volatility for GC analysis. An internal standard is added to the samples to correct for variations in extraction efficiency and instrument response. The SCFAs are then separated by gas chromatography and detected by mass spectrometry. Quantification is achieved by comparing the peak area of the analyte to that of the internal standard and a calibration curve generated with known concentrations of the SCFA standards.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes discussed, the following diagrams have been generated using the Graphviz DOT language.

SCFA_GPCR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 2-MVA This compound GPR41_43 GPR41 / GPR43 2-MVA->GPR41_43 Binds to G_protein G-protein (Gq/Gi) GPR41_43->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates (Gq) AC Adenylate Cyclase (AC) G_protein->AC Inhibits (Gi) IP3_DAG IP3 / DAG PLC->IP3_DAG Cleaves PIP2 to cAMP ↓ cAMP AC->cAMP Ca_PKC ↑ Ca²⁺ / PKC IP3_DAG->Ca_PKC MAPK MAPK Pathway (ERK, JNK, p38) Ca_PKC->MAPK Inflammation Inflammatory Response MAPK->Inflammation

Caption: SCFA-GPCR Signaling Pathway.

HDAC_Inhibition_Workflow cluster_workflow HDAC Inhibition Assay Workflow start Start prepare_reagents Prepare Reagents: - HDAC Enzyme - Fluorogenic Substrate - this compound (Test Compound) - Assay Buffer start->prepare_reagents plate_setup Plate Setup (96-well): - Add Assay Buffer - Add this compound (serial dilutions) - Add HDAC Enzyme prepare_reagents->plate_setup pre_incubation Pre-incubate plate_setup->pre_incubation add_substrate Add Fluorogenic Substrate pre_incubation->add_substrate incubation Incubate at 37°C add_substrate->incubation add_developer Add Developer incubation->add_developer read_fluorescence Read Fluorescence (Excitation/Emission) add_developer->read_fluorescence analyze_data Analyze Data: - Calculate % Inhibition - Determine IC50 Value read_fluorescence->analyze_data end End analyze_data->end

Caption: HDAC Inhibition Assay Workflow.

This comprehensive guide serves as a valuable resource for understanding the current state of research on this compound. The presented data and experimental protocols will aid in the design of future studies to further elucidate its therapeutic potential.

References

A Comparative Guide to Synthetic vs. Natural 2-Methylvaleric Acid in Experimental Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice between synthetic and naturally derived compounds is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of synthetic and natural 2-Methylvaleric acid, a branched-chain short-chain fatty acid (SCFA) of growing interest for its role in metabolic regulation and as a potential biomarker.[1][2] This document outlines the key differences in their physicochemical properties, biological activities, and provides supporting experimental protocols for their differential analysis.

This compound, also known as 2-methylpentanoic acid, is naturally produced by the metabolism of branched-chain amino acids by gut microbiota and is found in various foods.[2][3][4] Its synthetic counterpart is produced through various chemical processes.[5] A primary distinction between the two lies in their stereochemistry, which can lead to significant differences in their biological effects.[3]

Physicochemical Properties of this compound

The following table summarizes the key physicochemical properties of this compound. These properties are generally applicable to both natural and synthetic forms, with the understanding that synthetic this compound is often supplied as a racemic mixture.

PropertyValueSource(s)
Molecular Formula C₆H₁₂O₂[6]
Molecular Weight 116.16 g/mol [6]
CAS Number 97-61-0[6]
Appearance Colorless to light yellow liquid[2][5]
Density ~0.931 g/cm³ at 25°C[7]
Boiling Point 196-197 °C[5]
Water Solubility 15.5 g/L[8]
pKa ~5.05[8]
logP 1.79 - 1.91[8]

Core Comparative Analysis: Natural vs. Synthetic this compound

The fundamental differences between natural and synthetic this compound are rooted in their origin and method of production. These differences can have profound implications for experimental research.

FeatureNatural this compoundSynthetic this compound
Source/Origin Produced by microbial fermentation (e.g., gut microbiota) or extracted from natural sources like plants and dairy products.[2][4][9]Manufactured through chemical synthesis, often from petroleum-derived precursors.[5]
Stereochemistry Typically exists as a single enantiomer (enantiomerically pure), e.g., (S)- or (R)-2-Methylvaleric acid, due to enzymatic synthesis.[3]Commonly produced as a racemic mixture (an equal mixture of (S)- and (R)-enantiomers), unless a specific enantioselective synthesis is employed.[1][3]
Isotopic Signature (¹³C/¹²C) Exhibits a characteristic isotopic ratio indicative of a biological origin due to enzymatic preference for lighter isotopes.[1]Isotopic ratio reflects the petrochemical source material, which is different from biologically derived compounds.[1]
Typical Impurity Profile May contain other related natural products, such as other SCFAs, from the biological matrix.[1]May contain trace amounts of catalysts, unreacted starting materials, and by-products from the chemical synthesis process.[1]
Biological Activity The specific enantiomer present may exhibit higher potency or a different pharmacological profile at target receptors (e.g., GPCRs, HDACs).[10]The racemic mixture may have lower overall potency or a mixed agonist/antagonist profile, as one enantiomer may be more active than the other.[10]

Signaling Pathways of this compound

This compound is known to exert its biological effects through modulation of key signaling pathways, primarily through the activation of G protein-coupled receptors (GPCRs) and the inhibition of histone deacetylases (HDACs).[2] These pathways are crucial in regulating cellular processes, including energy metabolism and inflammatory responses.

G Potential Signaling Pathways of this compound cluster_source This compound cluster_targets Cellular Targets cluster_effects Downstream Effects MVA This compound GPCR GPCRs MVA->GPCR Activation HDAC HDACs MVA->HDAC Inhibition Metabolism Regulation of Energy Metabolism GPCR->Metabolism Inflammation Modulation of Inflammatory Response GPCR->Inflammation Gene Alteration of Gene Expression HDAC->Gene Gene->Metabolism Gene->Inflammation G Comparative Experimental Workflow cluster_start Sample Acquisition cluster_analysis Physicochemical & Biological Analysis cluster_data Data Interpretation & Conclusion Natural Natural 2-MVA ChiralGC Chiral GC-MS (Enantiomeric Purity) Natural->ChiralGC GPCR GPCR Activation Assay (EC50, Emax) Natural->GPCR HDAC HDAC Inhibition Assay (IC50) Natural->HDAC Synthetic Synthetic 2-MVA Synthetic->ChiralGC Synthetic->GPCR Synthetic->HDAC Compare Compare Physicochemical & Biological Data ChiralGC->Compare GPCR->Compare HDAC->Compare Conclusion Draw Conclusions on Performance Differences Compare->Conclusion

References

A Comparative Guide to the Efficacy of 2-Methylvaleric Acid and Other Histone Deacetylase (HDAC) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of 2-Methylvaleric acid and other prominent histone deacetylase (HDAC) inhibitors, including Valproic Acid (VPA), Vorinostat (SAHA), and Trichostatin A (TSA). The information is compiled from various experimental studies to offer an objective overview for research and drug development purposes.

Disclaimer: Direct experimental data on the HDAC inhibitory activity of this compound is limited in publicly available literature. Therefore, this guide utilizes data from its close structural analog, Valeric Acid, as a surrogate for comparative analysis. This should be taken into consideration when interpreting the presented data.

Introduction to HDAC Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from lysine residues on histones and other proteins, HDACs lead to a more condensed chromatin structure, generally resulting in transcriptional repression. In various diseases, particularly cancer, HDACs are often dysregulated. Inhibition of HDACs can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis, making them a key target for therapeutic intervention.

Comparative Efficacy of HDAC Inhibitors

The efficacy of HDAC inhibitors is typically evaluated by their half-maximal inhibitory concentration (IC50) against specific HDAC isoforms and their anti-proliferative effects on cancer cell lines. The following tables summarize the available quantitative data for Valeric Acid (as a surrogate for this compound), Valproic Acid, SAHA, and TSA.

Table 1: In Vitro HDAC Inhibitory Activity (IC50)
InhibitorHDAC1HDAC2HDAC3HDAC5HDAC6HDAC8
Valeric AcidData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Valproic Acid (VPA)~400 µM[1]Data Not AvailableData Not Available2.8 mM2.4 mM[2]Data Not Available
Vorinostat (SAHA)10 nM[3], 33 nM[4]96 nM[4]20 nM[3], 20 nM[4]Data Not Available33 nM[4]540 nM[4]
Trichostatin A (TSA)~20 nM~20 nM[5]~20 nM[5]Data Not Available~20 nM[5]Moderately Inhibited[6]
Table 2: In Vitro Anti-proliferative Activity (IC50) in Cancer Cell Lines
InhibitorCell LineIC50
Valeric AcidHep3B (Liver Cancer)Inhibition at 2 nM[7]
Valproic Acid (VPA)KPC3 (Pancreatic Cancer)1098 µM[8]
BON-1 (Neuroendocrine Tumor)1.12 mM[1]
NCI-H727 (Lung Cancer)1.31 mM[1]
Thoracic Cancer Cells4.0 - 8.0 mM[9]
Neuroblastoma Cells1.0 - 2.8 mM[10]
Vorinostat (SAHA)HCT116 (Colon Cancer)0.67 µM[11]
A2780 (Ovarian Cancer)~0.5 µM[12]
Trichostatin A (TSA)Breast Carcinoma Cell Lines26.4 - 308.1 nM[13]
J774A.1 (Macrophage)~40 nM (TNFα release)[4]
Neuroblastoma Cells69.8 - 129.4 nM[10]

Signaling Pathways and Mechanisms of Action

HDAC inhibitors exert their anti-cancer effects through the modulation of various signaling pathways, primarily leading to cell cycle arrest and apoptosis.

HDAC Inhibition and Transcriptional Regulation

The fundamental mechanism of HDAC inhibitors involves the prevention of acetyl group removal from histones. This leads to a more relaxed chromatin structure, allowing transcription factors to access DNA and activate the expression of genes that can halt tumor progression.

HDAC_Inhibition Mechanism of HDAC Inhibition cluster_acetylation Acetylation State HDAC Histone Deacetylase (HDAC) Histones Histones HDAC->Histones Deacetylates HDACi HDAC Inhibitor (e.g., this compound) HDACi->HDAC Inhibits AcetylatedHistones Acetylated Histones Histones->AcetylatedHistones HATs Acetylate Chromatin Condensed Chromatin (Transcriptionally Repressed) Histones->Chromatin AcetylatedHistones->Histones HDACs Deacetylate OpenChromatin Open Chromatin (Transcriptionally Active) AcetylatedHistones->OpenChromatin GeneExpression Tumor Suppressor Gene Expression OpenChromatin->GeneExpression

Caption: General mechanism of action of HDAC inhibitors on histone acetylation and gene expression.

Signaling Pathways to Cell Cycle Arrest and Apoptosis

HDAC inhibitors trigger cell cycle arrest and apoptosis through the regulation of key proteins involved in these processes. This includes the upregulation of cell cycle inhibitors like p21 and pro-apoptotic proteins like Bax, and the downregulation of anti-apoptotic proteins like Bcl-2.

Cell_Cycle_Apoptosis HDACi-Induced Cell Cycle Arrest and Apoptosis HDACi HDAC Inhibitor p21 p21 (CDK Inhibitor) HDACi->p21 Upregulates Bax Bax (Pro-apoptotic) HDACi->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) HDACi->Bcl2 Downregulates CyclinCDK Cyclin/CDK Complexes p21->CyclinCDK Inhibits G1_S_Arrest G1/S Phase Arrest CyclinCDK->G1_S_Arrest Leads to Mitochondria Mitochondria Bax->Mitochondria Promotes Bcl2->Mitochondria Inhibits Caspases Caspase Activation Mitochondria->Caspases Cytochrome c release Apoptosis Apoptosis Caspases->Apoptosis

Caption: Simplified signaling pathway of HDAC inhibitor-induced cell cycle arrest and apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of HDAC inhibitors.

In Vitro HDAC Activity Assay (Fluorometric)

This protocol describes a common method to determine the inhibitory activity of a compound against HDAC enzymes.

Workflow Diagram:

HDAC_Assay_Workflow HDAC Activity Assay Workflow Start Start PrepareReagents Prepare Reagents: - HDAC Enzyme - Fluorogenic Substrate - Assay Buffer - Inhibitor Dilutions Start->PrepareReagents Incubate Incubate Enzyme and Inhibitor PrepareReagents->Incubate AddSubstrate Add Fluorogenic Substrate Incubate->AddSubstrate Develop Add Developer Solution (e.g., Trypsin) AddSubstrate->Develop Measure Measure Fluorescence (Plate Reader) Develop->Measure Analyze Analyze Data (Calculate IC50) Measure->Analyze End End Analyze->End

Caption: Workflow for a typical in vitro fluorometric HDAC activity assay.

Methodology:

  • Reagent Preparation:

    • Prepare a series of dilutions of the test inhibitor (e.g., this compound) in assay buffer.

    • Dilute the recombinant HDAC enzyme to the desired concentration in assay buffer.

    • Prepare the fluorogenic HDAC substrate solution in assay buffer.

  • Assay Procedure:

    • In a 96-well microplate, add the diluted inhibitor solutions to the respective wells.

    • Add the diluted HDAC enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Incubate the plate at 37°C for a specified duration (e.g., 60 minutes).

    • Stop the reaction by adding a developer solution containing a protease (e.g., trypsin), which cleaves the deacetylated substrate to release a fluorescent molecule.

    • Incubate for a further 15-30 minutes at 37°C.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

    • Plot the fluorescence intensity against the inhibitor concentration.

    • Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of HDAC activity, using a suitable software (e.g., GraphPad Prism).

Cell Viability Assay (MTT Assay)

This protocol outlines a colorimetric assay to assess the anti-proliferative effects of HDAC inhibitors on cancer cells.

Workflow Diagram:

MTT_Assay_Workflow MTT Cell Viability Assay Workflow Start Start SeedCells Seed Cancer Cells in 96-well Plate Start->SeedCells IncubateCells Incubate for 24h SeedCells->IncubateCells TreatCells Treat with HDAC Inhibitor (Varying Concentrations) IncubateCells->TreatCells IncubateTreatment Incubate for 48-72h TreatCells->IncubateTreatment AddMTT Add MTT Reagent IncubateTreatment->AddMTT IncubateMTT Incubate for 2-4h AddMTT->IncubateMTT AddSolubilizer Add Solubilizing Agent (e.g., DMSO) IncubateMTT->AddSolubilizer MeasureAbsorbance Measure Absorbance (570 nm) AddSolubilizer->MeasureAbsorbance Analyze Analyze Data (Calculate IC50) MeasureAbsorbance->Analyze End End Analyze->End

Caption: Step-by-step workflow for the MTT cell viability assay.

Methodology:

  • Cell Culture:

    • Seed the desired cancer cell line into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of the HDAC inhibitor in complete cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest drug concentration).

    • Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of cell viability against the inhibitor concentration and determine the IC50 value.

Western Blot for Histone Acetylation

This protocol is used to detect the level of histone acetylation in cells treated with HDAC inhibitors, providing evidence of target engagement.

Methodology:

  • Cell Lysis and Protein Extraction:

    • Treat cells with the HDAC inhibitor for the desired time.

    • Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Denature the protein samples by boiling in Laemmli buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for acetylated histones (e.g., anti-acetyl-Histone H3 or anti-acetyl-Histone H4) overnight at 4°C.

    • Wash the membrane with TBST to remove unbound primary antibody.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • Wash the membrane again with TBST.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using an imaging system. The intensity of the bands corresponds to the level of histone acetylation. A loading control, such as an antibody against total histone H3 or β-actin, should be used to ensure equal protein loading.

Conclusion

This guide provides a comparative overview of the efficacy of this compound (represented by Valeric Acid) and other well-established HDAC inhibitors. While Valeric acid shows promise as an HDAC inhibitor, more direct and quantitative studies on this compound are needed for a definitive comparison. SAHA and TSA are potent, broad-spectrum HDAC inhibitors with low nanomolar IC50 values, whereas Valproic Acid is a less potent inhibitor with IC50 values in the millimolar range. The choice of an appropriate HDAC inhibitor for research or therapeutic development will depend on the specific application, desired isoform selectivity, and potency. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers in this field.

References

2-Methylvaleric Acid as a Biomarker for Type 2 Diabetes: An Evidence-Based Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The search for novel biomarkers to improve the early detection and management of type 2 diabetes (T2D) is a critical area of research. Among the candidates emerging from metabolomics research is 2-Methylvaleric acid, a branched-chain fatty acid produced by the gut microbiota. This guide provides a comprehensive validation and comparison of this compound against established and other emerging biomarkers for T2D, based on currently available scientific evidence.

Executive Summary

Current research into this compound as a biomarker for type 2 diabetes is in its nascent stages. Preliminary studies in animal models suggest a potential link, with reduced fecal levels of this compound observed in diabetic mice[1]. This observation is biologically plausible due to its origin from the microbial metabolism of branched-chain amino acids (BCAAs), which have a well-documented association with T2D risk[2][3][4]. However, there is a significant lack of human studies to validate these initial findings. To date, no published research provides quantitative data on the performance of this compound as a diagnostic or predictive marker for T2D in humans, nor are there direct comparisons with established clinical biomarkers.

Comparison of this compound with Standard T2D Biomarkers

Due to the absence of human validation data for this compound, a direct quantitative comparison of its performance is not possible. The following table summarizes the performance of established T2D diagnostic markers for context.

BiomarkerSample TypePrinciple of MeasurementTypical Cut-off for Diabetes DiagnosisAdvantagesDisadvantages
Hemoglobin A1c (HbA1c) Whole BloodMeasures the percentage of glycated hemoglobin≥6.5%Reflects long-term glycemic control (2-3 months), no fasting required.Can be affected by conditions altering red blood cell turnover (e.g., anemia), less sensitive in some populations.
Fasting Plasma Glucose (FPG) PlasmaMeasures blood glucose after an overnight fast≥126 mg/dL (7.0 mmol/L)Well-established, low cost.Requires fasting, reflects only a single point in time.
Oral Glucose Tolerance Test (OGTT) PlasmaMeasures blood glucose 2 hours after a 75g glucose load≥200 mg/dL (11.1 mmol/L)More sensitive for detecting prediabetes and early diabetes.Inconvenient for patients, requires fasting and a 2-hour wait.
This compound Feces (primarily)Gas Chromatography-Mass Spectrometry (GC-MS)Not Established in HumansPotentially reflects gut microbiome dysbiosis related to T2D.Not validated in humans , requires further research to establish clinical utility, performance metrics are unknown.

Metabolic Pathway Context: The Link to Branched-Chain Amino Acids

This compound is a short-chain fatty acid (SCFA) that is not produced by human cells but is a metabolic byproduct of gut microbial fermentation of branched-chain amino acids (BCAAs) like isoleucine. The broader class of BCAAs (leucine, isoleucine, and valine) has been extensively studied, and elevated circulating levels are strongly and consistently associated with an increased risk of developing type 2 diabetes. The proposed link between this compound and T2D is therefore indirect, potentially reflecting alterations in both BCAA metabolism and gut microbiota composition in individuals with or at risk for T2D.

BCAA_Metabolism_and_T2D_Link Diet Dietary Protein (Source of BCAAs) BCAAs Branched-Chain Amino Acids (Leucine, Isoleucine, Valine) Diet->BCAAs GutMicrobiota Gut Microbiota Metabolism BCAAs->GutMicrobiota Fermentation HostMetabolism Host BCAA Metabolism BCAAs->HostMetabolism Absorption MethylvalericAcid This compound (and other SCFAs) GutMicrobiota->MethylvalericAcid Production T2D Type 2 Diabetes Pathophysiology MethylvalericAcid->T2D Proposed (unvalidated) link via gut dysbiosis HostMetabolism->T2D Elevated levels associated with insulin resistance

Proposed metabolic pathway linking BCAAs and this compound to T2D.

Experimental Protocols

As there are no established protocols for the use of this compound in T2D diagnosis, this section outlines a general methodology for the analysis of fecal short-chain fatty acids, which would be applicable for research in this area.

Protocol: Quantification of Fecal this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Collection and Storage:

    • Collect fecal samples in sterile containers.

    • Immediately freeze samples at -80°C to halt microbial activity and metabolic processes.

  • Sample Preparation and Extraction:

    • Homogenize a weighed aliquot of the frozen fecal sample in a suitable buffer (e.g., phosphate-buffered saline).

    • Acidify the homogenate to protonate the SCFAs.

    • Perform a liquid-liquid extraction using a solvent such as diethyl ether or a solid-phase extraction to isolate the SCFAs.

    • Include an internal standard (e.g., a deuterated SCFA) for accurate quantification.

  • Derivatization (Optional but Recommended):

    • To improve volatility and chromatographic separation, derivatize the extracted SCFAs. A common method is esterification to form, for example, propyl esters.

  • GC-MS Analysis:

    • Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., a wax or polar column).

    • Use a temperature gradient to separate the different SCFAs based on their boiling points and column interactions.

    • The separated compounds are then introduced into a mass spectrometer for detection and quantification.

    • Identify this compound based on its specific retention time and mass spectrum, and quantify using the signal from the internal standard.

Experimental_Workflow Start Fecal Sample Collection Storage Immediate Storage at -80°C Start->Storage Homogenization Homogenization in Buffer Storage->Homogenization Extraction SCFA Extraction (Acidification & Solvent Extraction) Homogenization->Extraction Derivatization Derivatization (e.g., Esterification) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS DataAnalysis Data Analysis (Quantification vs. Controls) GCMS->DataAnalysis End Biomarker Performance Evaluation DataAnalysis->End

A general workflow for fecal SCFA analysis for biomarker discovery.

Conclusion and Future Directions

While the concept of this compound as a T2D biomarker is intriguing, particularly due to its connection with the gut microbiome and BCAA metabolism, it remains a topic for basic research rather than a validated clinical tool. There is a clear need for human-centric studies to bridge the current knowledge gap.

Key research questions to be addressed include:

  • Do fecal or plasma concentrations of this compound differ significantly between healthy individuals, those with prediabetes, and patients with T2D?

  • If differences exist, what are the sensitivity, specificity, and overall diagnostic accuracy of this compound for detecting T2D?

  • How does this compound compare to or complement existing biomarkers like HbA1c and FPG?

  • Is the level of this compound influenced by diet, medication, or other confounding factors?

Until these questions are answered through rigorous clinical investigation, this compound cannot be considered a validated biomarker for type 2 diabetes. The focus for clinicians and researchers in the immediate future should remain on established diagnostic criteria and validated emerging biomarkers.

References

Comparative Analysis of 2-Methylvaleric Acid Levels in Healthy vs. Diseased States

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylvaleric acid, a branched-chain short-chain fatty acid (SCFA), is increasingly recognized for its role as a potential biomarker in various physiological and pathological states. Produced by the gut microbiota through the metabolism of branched-chain amino acids, its circulating and fecal levels can reflect the intricate interplay between host metabolism, gut microbial activity, and disease processes. This guide provides a comparative analysis of this compound levels in healthy versus diseased states, supported by quantitative data and detailed experimental protocols to aid researchers in their investigative efforts.

Quantitative Analysis of this compound Levels

The following table summarizes the findings from studies that have quantified Valeric acid (a category inclusive of this compound) in fecal samples from individuals in healthy and diseased states. It is important to note that direct quantitative comparisons of this compound across a wide range of diseases are still an emerging area of research.

Disease StateSample TypeSubject GroupKey FindingsReference
Eczema and Food Allergy FecesChildren at 1 year and 13 years of ageLower fecal valeric acid concentration at 1 year of age was associated with a higher likelihood of eczema (OR 0.6) and a trend for food allergy (OR 0.6) at 13 years of age.[1][1]
Type 2 Diabetes FecesAdult patients with Type 2 Diabetes vs. Healthy ControlsWhile this study did not specifically report on this compound, it found that fecal levels of other SCFAs like acetic and butyric acid were significantly lower in patients with Type 2 Diabetes compared to healthy controls.[2][3] This suggests that alterations in SCFA profiles are associated with this metabolic disorder.[2][3]

Experimental Protocols

Accurate quantification of this compound in biological samples is crucial for its validation as a biomarker. Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and reliable method for the analysis of short-chain fatty acids.

Protocol: Quantification of Fecal this compound by GC-MS

This protocol provides a generalized procedure for the extraction and quantification of this compound from fecal samples.

1. Sample Preparation and Extraction:

  • Fecal Sample Collection and Storage: Fecal samples should be collected and immediately stored at -80°C to prevent degradation of metabolites.

  • Homogenization: A known weight of the frozen fecal sample (e.g., 50-100 mg) is homogenized in a suitable buffer or solvent mixture. One common method involves homogenization in a mixture of isopropyl alcohol, acetonitrile, and deionized water.[4]

  • Acidification: The homogenate is acidified (e.g., with hydrochloric acid or sulfuric acid) to protonate the short-chain fatty acids, making them more extractable into an organic solvent.[5]

  • Extraction: The acidified homogenate is extracted with an organic solvent such as diethyl ether or a mixture containing isobutanol.[5] An internal standard, such as 2-ethylbutyric acid or a deuterated analog of the target analyte, is added before extraction for accurate quantification.[1]

  • Centrifugation and Supernatant Collection: The mixture is centrifuged to separate the aqueous and organic layers. The organic layer containing the SCFAs is carefully collected.

2. Derivatization:

  • To increase the volatility and improve the chromatographic properties of the SCFAs for GC-MS analysis, a derivatization step is often necessary.

  • Esterification: A common method is esterification to form more volatile esters. This can be achieved using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or by using an alcohol (e.g., isobutanol) in the presence of a catalyst (e.g., isobutyl chloroformate).[6][7]

3. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: A capillary column suitable for fatty acid analysis, such as a DB-FFAP (free fatty acid phase) column, is typically used.[8]

    • Injector Temperature: Set to a high temperature (e.g., 250°C) to ensure rapid volatilization of the sample.

    • Oven Temperature Program: A temperature gradient is used to separate the different SCFAs based on their boiling points. A typical program might start at a lower temperature (e.g., 55°C) and ramp up to a higher temperature (e.g., 190°C).[8]

    • Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Impact (EI) ionization is standard for SCFA analysis.

    • Acquisition Mode: The mass spectrometer can be operated in either full scan mode to identify all compounds or in selected ion monitoring (SIM) mode for targeted quantification of specific SCFAs, which offers higher sensitivity.

    • Data Analysis: The concentration of this compound is determined by comparing the peak area of the analyte to the peak area of the internal standard and referencing a calibration curve prepared with known concentrations of this compound.

Signaling Pathways and Logical Relationships

The immunomodulatory effects of short-chain fatty acids like this compound are thought to be mediated through their interaction with G-protein coupled receptors (GPCRs) and their ability to inhibit histone deacetylases (HDACs). The following diagram illustrates a simplified overview of the general signaling pathway for SCFAs.

SCFA_Signaling_Pathway cluster_gut_lumen Gut Lumen cluster_epithelial_cell Intestinal Epithelial Cell / Immune Cell Dietary Fiber Dietary Fiber Gut Microbiota Gut Microbiota Dietary Fiber->Gut Microbiota Fermentation This compound This compound Gut Microbiota->this compound Production GPCR G-Protein Coupled Receptor (e.g., GPR41, GPR43) This compound->GPCR Binds to HDAC Histone Deacetylase (HDAC) This compound->HDAC Inhibits Cellular Metabolism Cellular Metabolism This compound->Cellular Metabolism Energy Source Signaling Cascade Signaling Cascade GPCR->Signaling Cascade Gene Expression Gene Expression HDAC->Gene Expression Upregulates (via histone acetylation) Immune Regulation Immune Regulation Signaling Cascade->Immune Regulation Gene Expression->Immune Regulation

Caption: General signaling pathway of this compound.

Conclusion

The analysis of this compound levels holds significant promise for understanding and potentially diagnosing a range of diseases, particularly those linked to gut microbiome dysbiosis. While current research provides intriguing links between fecal valeric acid concentrations and allergic diseases, and suggests a role for SCFAs in metabolic disorders like type 2 diabetes, more extensive quantitative studies in diverse human populations and disease states are warranted. The provided experimental protocol for GC-MS analysis offers a robust framework for researchers to pursue these investigations. Future studies focusing on standardized, quantitative measurements of this compound will be instrumental in establishing its utility as a reliable clinical biomarker and in elucidating its precise role in the pathophysiology of various diseases, paving the way for novel therapeutic strategies.

References

A Comparative Guide to the Statistical Analysis of 2-Methylvaleric Acid Concentrations in Cohort Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies and findings related to 2-Methylvaleric acid concentrations in cohort studies. It is designed to assist researchers in selecting appropriate analytical techniques and in understanding the context of their quantitative data.

I. Quantitative Data Summary

Direct comparative data for this compound across multiple large-scale cohort studies are limited in publicly accessible literature. However, by examining a study on metabolic syndrome and data on a closely related isomer, isovaleric acid, we can establish a baseline for comparison. One study identified this compound as a short-chain fatty acid (SCFA) that was reduced in children with metabolic syndrome following a weight-loss intervention, indicating its potential relevance as a biomarker in metabolic health.[1]

For comparative purposes, the following table includes data on isovaleric acid from a study on a healthy adult cohort, which can serve as a proxy for understanding typical physiological ranges of such branched-chain fatty acids.

Cohort DescriptionAnalyteConcentration Range (ng/mL)Analytical MethodReference
Healthy Adult Population (n=54)Isovaleric Acid1155.0 ± 490.4 (mean ± SD)LC-MS/MS[2]
Children with Metabolic SyndromeThis compoundNot Quantified (noted as reduced post-intervention)Metabolomics[1]

Note: Isovaleric acid and this compound are structural isomers and may exhibit similar chromatographic and mass spectrometric behavior. However, their biological activities and absolute concentrations can differ.

II. Experimental Protocols

Accurate quantification of this compound in biological matrices like plasma or serum requires robust and validated analytical methods. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the two most common and reliable techniques.

GC-MS is a powerful technique for the analysis of volatile compounds like short-chain fatty acids. A derivatization step is often not required if a suitable acidic aqueous mobile phase and a specialized column are used.

1. Sample Preparation:

  • To 150 µL of serum or plasma, add 250 µL of an internal standard solution containing 10% H₂SO₄ and a suitable internal standard (e.g., this compound-d9).[3][4]

  • Vortex the sample for 30 seconds.

  • Oscillate for 10 minutes.

  • Centrifuge at 10,000 rpm for 15 minutes at 4°C.[3][4]

  • Incubate at -20°C for 30 minutes to ensure complete protein precipitation.[3][4]

  • Carefully transfer the supernatant (organic layer) to a GC vial for analysis.[3][4]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or similar.

  • Mass Spectrometer: Agilent 7000B Triple Quadrupole or similar.

  • Column: High-polarity polyethylene glycol (PEG) type column (e.g., DB-FFAP, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection: 1 µL splitless injection.

  • Oven Temperature Program:

    • Initial temperature of 55°C, hold for 1 minute.

    • Ramp to 105°C at 8°C/min, hold for 2 minutes.

    • Ramp to 190°C at 30°C/min, hold for 1 minute.

  • MS Detection: Selected Ion Monitoring (SIM) mode for targeted quantification.

LC-MS/MS offers high sensitivity and specificity and can be advantageous for analytes that are less volatile or require derivatization for GC-MS analysis.

1. Sample Preparation (with Derivatization):

  • To 50 µL of serum, add an internal standard solution.

  • Precipitate proteins by adding 200 µL of acetonitrile.

  • Vortex and centrifuge to pellet the proteins.

  • Transfer the supernatant to a new tube and dry under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent.

  • Derivatization: Add a derivatizing agent (e.g., 3-nitrophenylhydrazine, 3-NPH) to enhance ionization efficiency. This involves adding the reagent and a coupling agent, followed by incubation.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: UHPLC system such as a Vanquish UHPLC System.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Column: A reverse-phase column such as a BEH C18 column (e.g., 150 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Ionization: Electrospray Ionization (ESI) in either positive or negative mode, depending on the derivatization agent used.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for this compound and its internal standard.

III. Visualizations

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data_proc Data Processing serum Serum/Plasma Sample add_is Add Internal Standard serum->add_is deproteinate Protein Precipitation (e.g., Acetonitrile) add_is->deproteinate centrifuge Centrifugation deproteinate->centrifuge extract Supernatant Extraction centrifuge->extract gcms GC-MS Analysis extract->gcms Direct Injection lcms LC-MS/MS Analysis extract->lcms Derivatization (Optional) chromatography Chromatographic Separation gcms->chromatography lcms->chromatography ms_detection Mass Spectrometry Detection (MS/MS) chromatography->ms_detection quantification Quantification vs. Calibration Curve ms_detection->quantification stat_analysis Statistical Analysis quantification->stat_analysis signaling_pathway cluster_origin Origin of this compound cluster_metabolism Metabolic Role cluster_disease Disease Association bcaa Branched-Chain Amino Acids (e.g., Isoleucine) methylvaleric_acid This compound bcaa->methylvaleric_acid gut_microbiota Gut Microbiota Metabolism gut_microbiota->methylvaleric_acid energy_source Energy Substrate (TCA Cycle) methylvaleric_acid->energy_source signaling Cellular Signaling methylvaleric_acid->signaling metabolic_syndrome Metabolic Syndrome methylvaleric_acid->metabolic_syndrome Association insulin_resistance Insulin Resistance metabolic_syndrome->insulin_resistance obesity Obesity metabolic_syndrome->obesity

References

The Shifting Landscape of Disease Biomarkers: Is 2-Methylvaleric Acid a Contender?

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the dynamic field of medical diagnostics, researchers are in a constant search for novel biomarkers that can offer earlier and more accurate insights into disease. One such candidate that has been gaining attention is 2-Methylvaleric acid, a branched-chain fatty acid produced by the gut microbiome. Emerging research suggests a significant correlation between the levels of this metabolite and the clinical outcomes of several metabolic and genetic disorders. This guide provides a comprehensive comparison of this compound with established clinical biomarkers, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in evaluating its potential.

At a Glance: this compound in Disease

Current research primarily links altered levels of this compound to two main health conditions:

  • Metabolic Diseases: Notably, in the context of type 2 diabetes, studies have observed a significant decrease in fecal this compound levels in diabetic mouse models. This suggests a potential role for this short-chain fatty acid (SCFA) in host energy metabolism and inflammatory responses, possibly through its interaction with G-protein coupled receptors (GPCRs) and its function as a histone deacetylase (HDAC) inhibitor.[1]

  • Maple Syrup Urine Disease (MSUD): This inherited metabolic disorder is characterized by the body's inability to process certain amino acids. In individuals with MSUD, there is a notable accumulation of branched-chain alpha-keto acids, including the precursor to this compound, 2-keto-3-methylvaleric acid, in the urine.[2][3][4][5]

While these findings are promising, a direct comparison with established biomarkers is crucial for assessing the clinical utility of this compound.

Comparative Analysis: this compound vs. Gold Standard Biomarkers

To provide a clear perspective, the following tables summarize the current understanding of this compound in comparison to widely accepted clinical markers for type 2 diabetes and inflammatory bowel disease (IBD). It is important to note that direct comparative studies on the diagnostic and prognostic performance of this compound against these gold-standard markers are currently limited in published literature.

Table 1: this compound in Type 2 Diabetes Mellitus (T2DM) - A Comparative Overview

BiomarkerSample TypeKey FindingsComparison with Gold Standard (HbA1c, Fasting Plasma Glucose)
This compound FecesSignificantly reduced levels observed in diabetic mouse models.[1]Direct comparative studies on diagnostic accuracy in humans are lacking. Potential as a marker of gut dysbiosis-related metabolic dysfunction.
Glycated Hemoglobin (HbA1c) BloodReflects average blood glucose over the past 2-3 months. A level of 6.5% or higher is diagnostic for T2DM.[6][7][8]Gold standard for long-term glycemic control. May be less accurate in certain conditions affecting red blood cell turnover.[7][9]
Fasting Plasma Glucose (FPG) BloodA level of 126 mg/dL or higher after an overnight fast is diagnostic for T2DM.[7]Gold standard for diagnosing diabetes. Reflects glucose levels at a single point in time.

Table 2: this compound in Inflammatory Bowel Disease (IBD) - A Comparative Overview

BiomarkerSample TypeKey FindingsComparison with Gold Standard (Fecal Calprotectin)
This compound FecesAltered levels of short-chain fatty acids, including this compound, are associated with IBD, reflecting changes in gut microbiota composition and function.Direct comparative studies on monitoring IBD activity are not yet available. May offer insights into the metabolic impact of gut inflammation.
Fecal Calprotectin FecesA well-established marker of intestinal inflammation. Levels correlate with endoscopic disease activity in IBD.[10][11][12][13][14]Gold standard non-invasive biomarker for monitoring IBD activity and predicting relapse.[11][14]

Experimental Protocols for Quantification

Accurate and reproducible quantification is paramount for the clinical validation of any biomarker. Below are detailed methodologies for the analysis of this compound in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol 1: GC-MS Analysis of this compound in Fecal Samples

This protocol is adapted from methodologies for short-chain fatty acid analysis in fecal matter.[15][16][17][18]

1. Sample Preparation and Homogenization:

  • Weigh 100-150 mg of fresh or frozen fecal sample into a 2 mL screw-cap tube containing ceramic beads.
  • Add 1 mL of 10% isobutanol.
  • Homogenize the sample mechanically (e.g., using a bead beater) at 6,000 rpm for 20 seconds, repeating twice with a 30-second interval.
  • Centrifuge the homogenate at 21,000 x g for 5 minutes.

2. Extraction:

  • Transfer 675 µL of the supernatant to a new tube.
  • Add an internal standard (e.g., 20 µg of 3-methylpentanoic acid).
  • Add 125 µL of 20 mM NaOH and 400 µL of chloroform.
  • Vortex and centrifuge at 21,000 x g for 2 minutes.
  • Transfer 400 µL of the upper aqueous phase to a new tube.
  • Add 80 µL of isobutanol and 100 µL of pyridine. Adjust the total volume to 650 µL with ultra-pure water.

3. Derivatization:

  • Add 50 µL of isobutyl chloroformate to the 650 µL sample.
  • Vortex for 1 minute.
  • Add 170 µL of hexane, vortex again, and centrifuge.
  • Transfer the upper hexane-isobutanol phase to an autosampler vial for GC-MS analysis.

4. GC-MS Parameters:

  • Gas Chromatograph: Agilent 7890 GC System (or equivalent)
  • Mass Spectrometer: Agilent 7000D Triple Quadrupole MS (or equivalent)
  • Column: VF-5ms (30 m x 0.25 mm, 0.50 µm) or similar
  • Injection Volume: 1 µL
  • Inlet Temperature: 250°C
  • Oven Program: Initial temperature of 40°C, hold for 1 minute, ramp to 120°C at 10°C/min, then to 280°C at 20°C/min, and hold for 2 minutes.
  • Ion Source Temperature: 230°C
  • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity.

Protocol 2: LC-MS/MS Analysis of this compound in Serum Samples

This protocol is a composite of methods developed for the analysis of short and medium-chain fatty acids in serum.[1][19][20][21]

1. Sample Preparation and Deproteinization:

  • To 50 µL of serum in a microcentrifuge tube, add 100 µL of cold isopropanol containing an internal standard (e.g., 2-isobutoxyacetic acid at 2.5 µg/mL).
  • Vortex and incubate on ice for 10 minutes to precipitate proteins.
  • Centrifuge at 13,400 RPM for 5 minutes.

2. Derivatization:

  • Transfer 100 µL of the supernatant to a new glass vial.
  • Add 50 µL of 50 mM 3-nitrophenylhydrazine (3-NPH) in 50% methanol.
  • Add 50 µL of 50 mM N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) with 9% pyridine in 50% methanol.
  • Incubate at 37°C for 30 minutes.
  • Dilute the reaction mixture with 250 µL of 0.5% formic acid in water.

3. LC-MS/MS Parameters:

  • Liquid Chromatograph: Agilent 1290 UHPLC system (or equivalent)
  • Mass Spectrometer: API 5000 tandem mass spectrometer (or equivalent) with electrospray ionization (ESI) in negative mode.
  • Column: Synergy Polar-RP (2.5 µm, 2.5 x 100 mm) or similar C18 column.
  • Mobile Phase A: 0.1% formic acid in water
  • Mobile Phase B: Acetonitrile
  • Gradient: A suitable gradient to separate the analyte from matrix components (e.g., start with low %B, ramp up to elute the analyte, then wash and re-equilibrate).
  • Flow Rate: 400 µL/min
  • Injection Volume: 10 µL
  • Ion Source Parameters: Optimized for the specific instrument and analyte.
  • MRM Transitions: Specific precursor-to-product ion transitions for the 3-NPH derivative of this compound and the internal standard.

Signaling Pathways and Future Directions

The biological effects of this compound are thought to be mediated through two primary signaling pathways:

  • G-Protein Coupled Receptors (GPCRs): As a short-chain fatty acid, this compound can activate specific GPCRs, such as GPR41 and GPR43, which are involved in regulating host metabolism and immune responses. Activation of these receptors can influence various downstream signaling cascades.[22][23]

  • Histone Deacetylase (HDAC) Inhibition: this compound, like other SCFAs, can act as an inhibitor of HDACs.[24][25][26][27][28] By preventing the removal of acetyl groups from histones, it can lead to a more open chromatin structure, thereby influencing gene expression. This epigenetic modification can have broad effects on cellular processes, including cell proliferation, differentiation, and apoptosis.[28]

Signaling_Pathways cluster_gut Gut Lumen cluster_cell Host Cell Dietary Fiber Dietary Fiber Gut Microbiota Gut Microbiota Dietary Fiber->Gut Microbiota 2-MV This compound Gut Microbiota->2-MV Fermentation GPCRs G-Protein Coupled Receptors (GPR41/43) 2-MV->GPCRs Activation HDACs Histone Deacetylases 2-MV->HDACs Inhibition Signaling Cascades Signaling Cascades GPCRs->Signaling Cascades Gene Expression Gene Expression HDACs->Gene Expression Upregulation Metabolic & Immune\nResponse Metabolic & Immune Response Signaling Cascades->Metabolic & Immune\nResponse Gene Expression->Metabolic & Immune\nResponse

Caption: Signaling pathways of this compound.

The exploration of this compound as a clinical biomarker is still in its early stages. While initial findings are encouraging, particularly in the context of metabolic diseases and MSUD, further research is imperative. Future studies should focus on:

  • Direct comparative clinical trials: Large-scale human studies are needed to directly compare the diagnostic and prognostic accuracy of this compound against established biomarkers for various diseases.

  • Mechanistic studies: A deeper understanding of the specific molecular mechanisms through which this compound influences cellular pathways will be crucial for its therapeutic and diagnostic development.

  • Standardization of analytical methods: Establishing standardized and validated protocols for this compound quantification across different laboratories is essential for ensuring the reliability and comparability of research findings.

Experimental_Workflow Sample Biological Sample (Feces/Serum) Preparation Sample Preparation (Homogenization/Deproteinization) Sample->Preparation Extraction Analyte Extraction Preparation->Extraction Derivatization Chemical Derivatization (e.g., 3-NPH, Isobutyl Chloroformate) Extraction->Derivatization Analysis Instrumental Analysis (GC-MS or LC-MS/MS) Derivatization->Analysis Data Data Acquisition & Processing Analysis->Data Quantification Quantification & Clinical Correlation Data->Quantification

Caption: General workflow for this compound analysis.

References

Safety Operating Guide

Safe Disposal of 2-Methylvaleric Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 2-Methylvaleric acid is crucial for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly, in accordance with safety regulations.

Immediate Safety and Handling Precautions

This compound is a combustible and corrosive liquid that can cause severe skin burns and eye damage[1][2]. Therefore, strict adherence to safety protocols is paramount.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat when handling this compound[1][3].

  • Ventilation: All handling of this chemical should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors[3].

  • Spill Management: In case of a spill, absorb the material with a suitable absorbent (e.g., dry sand, earth, or commercial absorbent). The collected material should then be treated as hazardous waste and disposed of accordingly[2]. Do not let the product enter drains.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is to treat it as hazardous waste, managed by a licensed disposal company. Do not mix with other waste streams unless compatibility has been verified.

  • Waste Segregation: Designate a specific, compatible, and properly labeled waste container for this compound. Avoid mixing with bases, oxidizing agents, or reactive metals[4]. Organic acids should generally be segregated from inorganic acids[5].

  • Container Management:

    • Use a container made of a material compatible with corrosive organic acids, such as high-density polyethylene (HDPE) or the original container[6][7]. The container must be in good condition with a secure, leak-proof lid[6].

    • Fill the container to no more than 75-90% of its capacity to allow for vapor expansion and prevent spills[6][8].

    • Keep the waste container closed except when adding waste[6][7].

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and indicate its corrosive and combustible nature[1][2][6]. Include the accumulation start date on the label.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area[6]. It should be stored away from incompatible materials[2].

  • Professional Disposal: Arrange for the collection of the hazardous waste by a licensed environmental disposal company. Provide the company with a copy of the Safety Data Sheet (SDS) for this compound[6].

Key Data for this compound

The following table summarizes essential quantitative data for the safe handling and disposal of this compound.

PropertyValueSource
UN Number 3265
Hazard Class 8 (Corrosive)
Packing Group III
Flash Point 93 °C (199.4 °F) - closed cup[1]
Density 0.931 g/mL at 25 °C[1]
Boiling Point 196-197 °C[1]

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory steps are followed sequentially.

G Figure 1: this compound Disposal Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Ventilation Work in a Ventilated Area (Fume Hood) PPE->Ventilation Ensure Safe Handling Segregation Segregate Waste in a Compatible Container (HDPE) Ventilation->Segregation Begin Waste Collection Labeling Label Container Clearly ('Hazardous Waste', Chemical Name, Hazards) Segregation->Labeling Properly Identify Waste Storage Store in Designated Secure Area Labeling->Storage Secure Until Pickup Disposal_Service Arrange for Professional Hazardous Waste Disposal Storage->Disposal_Service Initiate Final Disposal SDS Provide SDS to Disposal Company Disposal_Service->SDS Provide Necessary Documentation

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Methylvaleric acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety and logistical information for the handling and disposal of 2-Methylvaleric acid, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is crucial for ensuring laboratory safety.

Hazard Summary

This compound is a combustible liquid that can cause severe skin burns and eye damage.[1] It may also be corrosive to metals and is considered moderately toxic if ingested or in contact with skin.[2][3] Inhalation of vapors or mists can lead to respiratory irritation.[3][4]

Personal Protective Equipment (PPE) Recommendations

Proper selection and use of PPE are the most critical lines of defense against the hazards of this compound. The following table summarizes the recommended PPE for various laboratory operations.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Routine Handling (in a fume hood) Chemical safety gogglesNitrile or Neoprene glovesStandard laboratory coatNot generally required if handled in a certified chemical fume hood.
Handling outside of a fume hood Chemical safety goggles and a face shieldNitrile or Neoprene glovesChemical-resistant apron over a laboratory coatType ABEK (EN14387) respirator filter may be necessary.[5]
Spill Cleanup Chemical safety goggles and a face shieldButyl rubber glovesChemical-resistant suit or coverallsAir-purifying respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA).[6][7]
Waste Disposal Chemical safety gogglesNitrile or Neoprene glovesLaboratory coat and chemical-resistant apronNot generally required if handling sealed waste containers in a well-ventilated area.

Safe Handling Protocol

This step-by-step protocol outlines the essential procedures for safely handling this compound in a laboratory setting.

1. Pre-Operational Checks:

  • Ensure a certified chemical fume hood is available and functioning correctly.[8]
  • Locate and verify the accessibility of the nearest safety shower and eyewash station.
  • Assemble all necessary PPE as specified in the table above.
  • Prepare and label all necessary equipment and containers.
  • Have a spill kit readily available.

2. Handling Procedures:

  • Always wear the appropriate PPE before handling the chemical.
  • Conduct all operations involving this compound within a chemical fume hood to minimize inhalation exposure.[8]
  • Avoid direct contact with skin, eyes, and clothing.[2]
  • Keep the container tightly closed when not in use.[2]
  • Keep away from heat, sparks, open flames, and other ignition sources.[1]
  • Use corrosion-resistant equipment.[2]

3. Post-Handling Procedures:

  • Wash hands and any exposed skin thoroughly after handling.
  • Remove and properly dispose of contaminated gloves and other disposable PPE.
  • Contaminated clothing should be removed immediately and washed before reuse.[2]
  • Clean the work area and any equipment used.

Emergency Procedures

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[1] Seek immediate medical attention.[2]

  • Skin Contact: Take off immediately all contaminated clothing.[2] Rinse skin with water or shower. Seek immediate medical attention.[2]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[2] Seek immediate medical attention.[2]

  • Ingestion: Rinse mouth. Do NOT induce vomiting.[2] Seek immediate medical attention.[2]

Disposal Plan

  • Dispose of this compound and its containers in accordance with local, regional, and national hazardous waste regulations.[1][2]

  • Do not dispose of it down the drain or into the environment.[6]

  • Waste should be handled by a licensed professional waste disposal service.

PPE Selection and Use Workflow

The following diagram illustrates the logical workflow for selecting and using the appropriate PPE when handling this compound.

PPE_Workflow cluster_prep Preparation cluster_selection PPE Selection cluster_action Action cluster_post Post-Operation start Start: Handling This compound assess_task Assess Task: Routine Handling, Spill, or Disposal? start->assess_task routine Routine Handling in Fume Hood assess_task->routine Routine spill Spill or Handling Outside Fume Hood assess_task->spill Spill disposal Waste Disposal assess_task->disposal Disposal ppe_routine Select: - Goggles - Nitrile/Neoprene Gloves - Lab Coat routine->ppe_routine ppe_spill Select: - Goggles & Face Shield - Butyl Gloves - Chemical Suit - Respirator spill->ppe_spill ppe_disposal Select: - Goggles - Nitrile/Neoprene Gloves - Lab Coat & Apron disposal->ppe_disposal don_ppe Don PPE Correctly ppe_routine->don_ppe ppe_spill->don_ppe ppe_disposal->don_ppe perform_task Perform Chemical Handling Task don_ppe->perform_task doff_ppe Doff and Dispose of PPE Correctly perform_task->doff_ppe decontaminate Decontaminate Work Area & Wash Hands doff_ppe->decontaminate end End decontaminate->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.